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Core Science & Biosynthesis

Foundational

Rational Design, Synthesis, and Characterization of Novel Propoxyguanidine Pharmacophores

Executive Summary Propoxyguanidines (O-propylated guanidines) represent a highly versatile class of nitrogen-rich pharmacophores. By combining the strong basicity and hydrogen-bonding capacity of the guanidine moiety wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propoxyguanidines (O-propylated guanidines) represent a highly versatile class of nitrogen-rich pharmacophores. By combining the strong basicity and hydrogen-bonding capacity of the guanidine moiety with the lipophilic and sterically tunable propoxy group, these molecules offer unique interactions within enzyme active sites. Alkoxyguanidines have demonstrated significant potential as antimicrobial agents, minor groove binders in the treatment of African Sleeping Sickness [5], and mechanism-based inhibitors of metalloenzymes like Indoleamine 2,3-Dioxygenase-1 (IDO1) [4]. This technical guide details a robust, self-validating synthetic methodology for propoxyguanidines, exploring the mechanistic causality behind reagent selection and providing comprehensive characterization frameworks.

Mechanistic Rationale and Synthetic Strategy

The synthesis of N-alkoxyguanidines typically proceeds via the guanylation of an O-alkylhydroxylamine precursor [2]. The choice of the guanylating agent is critical to the yield and purity of the final compound. Traditional methods employ S-methylisothiourea sulfate under highly basic conditions [1].

Causality in Design : The highly nucleophilic nitrogen of the O-propylhydroxylamine attacks the electrophilic carbon of the thiourea derivative. The subsequent elimination of methanethiol (MeSH) acts as the thermodynamic driving force, pushing the reaction to completion. For more complex library synthesis, modern approaches utilize polymer-bound bis(tert-butoxycarbonyl)thiopseudourea [3]. The Boc groups sterically hinder secondary attacks, ensuring strict mono-guanylation, while the polymer backbone allows for purification via simple filtration.

SyntheticWorkflow A O-Propylhydroxylamine Hydrochloride B Free Base Generation (NaOH / H2O, 0°C) A->B D Nucleophilic Attack & MeSH Elimination B->D C Guanylation Agent S-methylisothiourea C->D E Crude Propoxyguanidine D->E F Acidification (HCl/MeOH) & Crystallization E->F G Propoxyguanidine HCl (Pure Product) F->G

Workflow for the synthesis of Propoxyguanidine HCl via S-methylisothiourea guanylation.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol integrates self-validating checkpoints based on established guanylation procedures [1][3].

Protocol 1: Synthesis of Propoxyguanidine Hydrochloride

Step 1: Liberation of the Free Base

  • Procedure : Dissolve 113.2 g (1.0 mol) of O-propylhydroxylamine hydrochloride in 200 mL of ice-cold deionized water. Slowly add 81.2 g of 50% aqueous NaOH (approx. 1.0 mol) under continuous stirring.

  • Causality : The hydrochloride salt is highly stable but non-nucleophilic. Neutralization at 0°C prevents the volatile and reactive free O-propylhydroxylamine from degrading or evaporating during the exothermic acid-base reaction.

  • Validation : Check the pH of the solution; it must be >10. A distinct amine-like odor indicates the successful liberation of the free base.

Step 2: Guanylation

  • Procedure : Add 141.0 g (0.5 mol) of S-methyl-2-thiopseudourea sulfate and an additional 200 mL of water to the mixture. Stir at room temperature (20°C) for 2 hours, then heat to reflux (approx. 100°C) for 1 hour.

  • Causality : The initial room-temperature stirring allows the formation of the tetrahedral intermediate without thermal degradation. Heating to reflux provides the activation energy required for the elimination of methanethiol (MeSH), a thermodynamically driven step that makes the guanylation irreversible.

  • Validation : The evolution of methanethiol gas (detectable by its strong odor; ensure synthesis is performed in a fume hood with proper scrubbing) confirms the forward progression of the reaction.

Step 3: Isolation and Purification

  • Procedure : Treat the cooled mixture with another 81.2 g of 50% NaOH, filter, and evaporate in vacuo. Slurry the residue in 200 mL absolute ethanol, filter to remove inorganic salts, and evaporate the filtrate. Dissolve the resulting oil in 300 mL chloroform, cool, and filter. Acidify the clear chloroform solution with methanolic HCl and evaporate to yield propoxyguanidine hydrochloride as a viscous oil.

  • Causality : The sequential use of ethanol and chloroform selectively extracts the organic free base while precipitating highly polar inorganic byproducts (like sodium sulfate). Re-acidification with methanolic HCl traps the basic guanidine as a stable, characterizable hydrochloride salt.

  • Validation : TLC (DCM:MeOH 9:1, Ninhydrin stain) should show a single spot (Rf ~0.3) distinct from the starting hydroxylamine.

Characterization & Analytical Data

Rigorous characterization is required to confirm the N-O bond integrity and the delocalized structure of the guanidinium cation. Below is the summarized quantitative data expected for pure propoxyguanidine hydrochloride.

Table 1: Summary of Quantitative Analytical Data for Propoxyguanidine HCl

Analytical MethodParameter / SignalAssignment / Interpretation
1H NMR (400 MHz, D2O) δ 3.85 (t, J = 6.8 Hz, 2H)-O-CH2 -CH2-CH3 (Deshielded by oxygen)
δ 1.68 (h, J = 7.2 Hz, 2H)-O-CH2-CH2 -CH3 (Aliphatic multiplet)
δ 0.95 (t, J = 7.4 Hz, 3H)-O-CH2-CH2-CH3 (Terminal methyl)
13C NMR (100 MHz, D2O) δ 158.2Guanidinium Carbon (C=N delocalized)
δ 76.4-O-C H2- (Oxygen-bound carbon)
δ 21.3, 10.1Aliphatic carbons (-C H2-C H3)
HRMS (ESI-TOF) m/z 118.0975 [M+H]+Calculated for C4H12N3O+: 118.0980 (Δ 4.2 ppm)
FT-IR (ATR) 3300 - 3100 cm⁻¹ (broad)N-H stretching (Guanidinium)
1655 cm⁻¹C=N stretching (Strong, characteristic)

Data Interpretation: The 13C chemical shift at 158.2 ppm is the hallmark of the guanidinium carbon, confirming successful guanylation. The HRMS data strictly validates the elemental composition, ruling out unreacted precursors.

Pharmacological Context: Target Interactions

Alkoxyguanidines are recognized as potent mechanism-based inhibitors. For example, in the context of Indoleamine 2,3-Dioxygenase-1 (IDO1), the alkoxyamine/alkoxyguanidine oxygen can coordinate directly with the heme iron, while the positively charged guanidinium group forms key hydrogen bonds with active-site carboxylates (e.g., the propionate side chains of the heme) [4].

PharmacologicalPathway A Propoxyguanidine Pharmacophore B Heme Iron (Fe2+/Fe3+) Coordination via Oxygen A->B C Hydrogen Bonding via Guanidinium Cation A->C D Enzyme Active Site (e.g., IDO1 / NOS) B->D C->D E Competitive Inhibition & Target Modulation D->E

Dual-mode interaction pathway of propoxyguanidines within metalloenzyme active sites.

Conclusion

The synthesis of novel propoxyguanidine compounds requires precise control over nucleophilic and electrophilic intermediates. By utilizing optimized guanylation protocols—ranging from traditional S-methylisothiourea to advanced polymer-bound reagents—researchers can reliably access these versatile pharmacophores. Rigorous orthogonal characterization (NMR, HRMS, IR) ensures structural fidelity, empowering downstream applications in drug discovery, target modulation, and the development of new therapeutics for neglected diseases.

References

  • Synthesis of guanidine. PrepChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrJeZgna27HzMsrxGGlIaTWi6latm5leWKJBuUFYdHtltzRkvfB2CFVx0qNv6tJ6WZ5bjimNrGuwu7h1_-o55b2yA9Mi86-GyeQueX0_JM1fWAgJPwRB6u7HA=]
  • Synthesis and hypoglycemic activity of substituted alkyl- and alkoxyguanidines. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUuZdRRJjqSjnzPO2BPUl16v8nDvsWO1yh8IuLHhAbkortOWZUl8JzqgKA9-wwVe9flDZyrzcqhDh-nVKJ27tgTx5fNCM22LNzwXNzVMGYDJLLRVbuCxewJ079xtRBKOd4lwflDiKm]
  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHkacCpAbdosCxpel_5JeJQkbgU2TS640exZX97vpQcltLr251x6ytsztZhLbGeVyZ_k8l8Up-fimFcsmfThi9scy97W0JH2ZzACZ6SsViB9pui1l3j-wwn0fL2A72Xc6k3goWc5FNc5bfwLbQZA7CutvaT2cxs1AStk6htjhzvCRqvicIbrUmBOPxU5D6__cWaRZQb0wAbbOGO6zZFTOjNxBS5K9Wf9N7rIIr5h87Y3GCZyQcBcXbcXElNveCKV-Tp9ZupinJ9hI=]
  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnVLvC6psftTwdjwFzZol5nBbXvPC8_cb824aqBrHkZgSy4nSUWCrEoW5DiMWH4PIspYeZeBxH8CileGbgH0J_WGqAIQuR58qOEfKMeg30shn4aecfz-WZdjpEX6LRppgcu9pJNWywT-zQ6F0=]
  • Neglected Disease – African Sleeping Sickness: Recent Synthetic and Modeling Advances. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuc_VDPui-MYpL4L2lMWdS1BpLaeeFETT0zUZDm9ZU99J8KcH_Fcaiq0hzw4BKZCDY68_D0mwy59RPABN13ZO_OyjVB2cMLsrNSo_JuhLGZ34mUEmIzwZmmSJJ0kxesWkAMXop2dsAOlvKq0U=]
Exploratory

"physicochemical properties of propoxy-substituted guanidines"

An In-depth Technical Guide to the Physicochemical Properties of Propoxy-Substituted Guanidines Introduction: The Guanidinium Group as a Privileged Scaffold The guanidine functional group is a nitrogen-rich, highly basic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Propoxy-Substituted Guanidines

Introduction: The Guanidinium Group as a Privileged Scaffold

The guanidine functional group is a nitrogen-rich, highly basic moiety that has captivated medicinal chemists for decades.[1] Its protonated form, the guanidinium cation, features a positive charge delocalized across a planar Y-shaped system of one carbon and three nitrogen atoms, a result of highly efficient resonance stabilization.[2][3] This unique electronic structure endows the guanidinium group with a pKa of approximately 13.6, ensuring it is protonated under physiological conditions.[3][4] This inherent charge and the group's ability to act as a multipoint hydrogen bond donor make it a powerful pharmacophore for interacting with biological targets like carboxylates and phosphates.[5][6] Consequently, guanidine derivatives are found in a wide array of natural products and synthetic drugs, with applications ranging from anticancer and antimicrobial agents to treatments for diabetes and hypertension.[1][7][8]

The strategic modification of the basic guanidine core with various substituents is a cornerstone of modern drug design, aiming to fine-tune its physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME). This guide focuses specifically on the impact of propoxy substitution (–O–CH₂CH₂CH₃), a functional group that introduces a unique combination of electronic, steric, and lipophilic characteristics. We will explore the causal relationships between this substitution and the core physicochemical properties of the resulting guanidine derivatives, providing both the theoretical underpinnings and the practical, field-proven methodologies for their characterization.

Basicity and pKa: Modulating the Charge Center

The single most defining characteristic of a guanidine is its strong basicity. The pKa value dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and ability to engage in ionic interactions with its biological target.[2] While guanidine itself is a superbase, N-substitution, particularly with aryl groups, tends to lower the pKa.[9][10]

The introduction of a propoxy substituent, typically on an aryl ring attached to one of the guanidine nitrogens, modulates basicity through a combination of electronic and steric effects.

  • Electronic Effects : The oxygen atom of the propoxy group exerts two opposing electronic influences: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I).

    • When placed at the para or ortho position of an aryl ring, the +R effect, where the oxygen's lone pair electrons delocalize into the ring, dominates. This increases the electron density on the guanidine nitrogen, enhancing its ability to accept a proton and thus increasing the pKa. Alkoxy substituents have been shown to cause a notable pKa increase.[2]

    • At the meta position, the resonance effect is absent, and the modest -I effect of the electronegative oxygen atom slightly predominates, leading to a minor decrease in basicity compared to the unsubstituted analog.

  • Steric Effects : A propoxy group at the ortho position can introduce steric hindrance, potentially disrupting the planarity of the system. This can interfere with the optimal resonance stabilization of the guanidinium cation, leading to a decrease in basicity.

The precise pKa is therefore a quantifiable outcome of these competing factors. Accurate determination is not merely an academic exercise; it is essential for predicting a drug candidate's behavior in biological systems.[2]

Lipophilicity (logP/logD): Tuning for Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral species.[11] For an ionizable compound like guanidine, the distribution coefficient (logD) at a specific pH is the more pharmacologically relevant parameter, as it accounts for both the ionized and neutral forms.

The propoxy group significantly impacts lipophilicity:

  • Hydrophobic Contribution : The three-carbon alkyl chain of the propoxy group is inherently hydrophobic and substantially increases the molecule's overall lipophilicity. This is a primary tool for chemists to modulate a molecule's ability to cross biological membranes.

  • Ionization Impact : Because propoxy-substituted guanidines are highly basic, they will be almost fully protonated at physiological pH (logDpH7.4). The charged guanidinium ion is highly polar and has a strong preference for the aqueous phase. Therefore, while the propoxy group increases the logP of the neutral base, the logD at physiological pH will be significantly lower. The challenge in drug design is to balance the lipophilicity of the neutral form (for membrane crossing) with the properties of the charged form (for solubility and target interaction).

A study on N-(4-propoxyphenyl) guanidines, for instance, implicitly highlights the lipophilic nature conferred by this group in the context of developing anti-inflammatory agents.[12]

Aqueous Solubility: The Perpetual Balancing Act

Aqueous solubility is a prerequisite for drug absorption and distribution.[13] Poor solubility can terminate the development of an otherwise promising drug candidate.[13] The properties of propoxy-substituted guanidines present a classic solubility challenge:

  • The Lipophilicity Trade-off : The same propyl chain that enhances lipophilicity and membrane permeability can simultaneously decrease aqueous solubility. The increased nonpolar surface area disfavors interaction with water molecules.

  • The Advantage of a Salt : As strong bases, these compounds are typically formulated as salts (e.g., hydrochlorides, sulfates). The high polarity and hydrogen-bonding capacity of the protonated guanidinium cation generally afford good solubility for the salt form.[14]

Therefore, the key is to determine the thermodynamic or "equilibrium" solubility of the compound, which represents the true saturation point and is crucial for formulation development.[15][16]

Hydrogen Bonding Capacity: The Key to Molecular Recognition

The guanidinium cation is an exceptional hydrogen bond donor, capable of forming multiple, spatially well-defined hydrogen bonds.[5][17] This network of interactions is fundamental to its ability to bind with high affinity to biological macromolecules.[5][14]

A propoxy substituent adds another dimension to the molecule's hydrogen bonding profile:

  • Guanidinium as Donor : The N-H protons of the guanidinium group are strong hydrogen bond donors, readily interacting with oxygen and nitrogen atoms in target proteins or nucleic acids.[5]

  • Propoxy Oxygen as Acceptor : The ether oxygen of the propoxy group can act as a hydrogen bond acceptor. This can influence crystal packing in the solid state and provide an additional point of interaction with a biological target, potentially enhancing binding affinity and selectivity.

The interplay of these donor and acceptor sites creates a complex and powerful system for molecular recognition.

Summary of Physicochemical Properties

The expected impact of introducing a para-propoxy group to a phenylguanidine scaffold is summarized below.

Physicochemical PropertyUnsubstituted Phenylguanidinepara-Propoxy-PhenylguanidineRationale for Change
pKa ~10.9[2]> 10.9The dominant +R effect of the alkoxy group increases electron density, enhancing basicity.[2]
logP (calculated) ~1.2~2.5The addition of the C₃H₇O fragment significantly increases lipophilicity.
Aqueous Solubility ModerateLowerIncreased lipophilicity reduces affinity for water, though the salt form remains soluble.
H-Bond Donors 5 (in cation)5 (in cation)The core guanidinium donor capacity is retained.
H-Bond Acceptors 1 (neutral imine N)2 (neutral imine N + ether O)The propoxy group introduces an additional hydrogen bond acceptor site.

Experimental Protocols: A Practical Guide

Accurate and reproducible measurement of these properties is essential. The following section provides detailed, self-validating protocols grounded in established laboratory practice.

Diagram: Core Physicochemical Characterization Workflow

The following diagram outlines the logical flow for characterizing the key physicochemical properties of a novel propoxy-substituted guanidine.

G cluster_start START cluster_pka Basicity (pKa) Determination cluster_distribution Partition & Distribution Properties start Synthesized Propoxy-Substituted Guanidine pka_choice Chromophore Present? start->pka_choice shake_flask Shake-Flask Protocol start->shake_flask potentiometry Potentiometric Titration pka_choice->potentiometry No uv_metric UV-Metric Titration pka_choice->uv_metric Yes pka_result pKa Value potentiometry->pka_result uv_metric->pka_result logP_analysis Analyze Octanol & Aqueous Phases (HPLC/UV-Vis) shake_flask->logP_analysis solubility_analysis Analyze Saturated Aqueous Phase (HPLC/UV-Vis) shake_flask->solubility_analysis logP_result logP / logD Value logP_analysis->logP_result solubility_result Thermodynamic Solubility solubility_analysis->solubility_result

Caption: Workflow for experimental determination of pKa, logP/D, and solubility.

Protocol 1: pKa Determination by Potentiometric Titration

This method is a gold standard for its accuracy and is applicable to compounds without a UV chromophore.[18][19]

  • Principle : A solution of the guanidine salt is titrated with a standardized base (e.g., KOH), and the pH is monitored with a calibrated pH electrode. The pKa is the pH at which the compound is 50% neutralized.

  • Causality : By creating a titration curve (pH vs. volume of titrant), we can precisely identify the inflection point corresponding to the half-equivalence point, which, according to the Henderson-Hasselbalch equation, is where pH = pKa.[18]

  • Materials :

    • Calibrated pH meter and electrode (accurate to 0.01 pH units).

    • Autotitrator or manual burette (Class A).

    • Jacketed titration vessel with temperature control (25 °C).

    • Propoxy-substituted guanidine sample (~5-10 mg).

    • Standardized 0.1 M KOH and 0.1 M HCl solutions.

    • Degassed, deionized water.

    • Inert gas (N₂ or Ar) supply.

  • Step-by-Step Methodology :

    • Sample Preparation : Accurately weigh and dissolve the guanidine salt in a known volume of deionized water in the titration vessel.

    • System Blank : Perform a blank titration on the solvent alone to account for background acidity/basicity.

    • Initial pH Adjustment : Add a slight excess of 0.1 M HCl to ensure the guanidine is fully protonated at the start of the titration.

    • Inert Atmosphere : Blanket the solution with N₂ or Ar to prevent dissolution of atmospheric CO₂, which can interfere with the titration of a strong base.

    • Titration : Titrate the solution with standardized 0.1 M KOH, adding small, precise increments of titrant. Record the pH after each addition, allowing the reading to stabilize.

    • Data Analysis : Plot pH versus the volume of KOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-neutralization volume.[18]

Protocol 2: LogP Determination by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient.[11][18]

  • Principle : The compound is partitioned between two immiscible phases, n-octanol and water. After equilibrium is reached, the concentration of the compound in each phase is measured, and the ratio determines the logP.

  • Causality : This method directly measures the equilibrium distribution of the solute between a lipophilic and an aqueous phase, providing a direct, empirical value for its partitioning behavior.[11]

  • Materials :

    • n-Octanol (pre-saturated with water).

    • Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol). For true logP of the neutral species, pH should be adjusted to >2 pH units above the pKa.

    • Separatory funnels or glass vials with PTFE-lined caps.

    • Mechanical shaker or vortex mixer.

    • Centrifuge.

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Step-by-Step Methodology :

    • Phase Pre-saturation : Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the phases to separate completely before use. This ensures mutual saturation and prevents volume changes during the experiment.

    • Sample Addition : Add a known amount of the propoxy-substituted guanidine to a vial containing known volumes of the pre-saturated n-octanol and buffer. The amount should be low enough to avoid saturation in either phase.

    • Equilibration : Seal the vial and shake gently at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours). Avoid vigorous shaking that can cause emulsification.

    • Phase Separation : Centrifuge the vial at low speed to ensure complete separation of the two phases.

    • Quantification : Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method.

    • Calculation : Calculate logP using the formula: logP = log10(C_oct / C_aq).

Protocol 3: Thermodynamic Aqueous Solubility Determination

This protocol determines the equilibrium solubility, a critical parameter for pre-formulation and biopharmaceutical classification.[15]

  • Principle : An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated supernatant is then determined.

  • Causality : By ensuring an excess of solid material is present at equilibrium, this method guarantees the solution is truly saturated, providing the most accurate and thermodynamically relevant solubility value.[13][16]

  • Materials :

    • Solid (crystalline) propoxy-substituted guanidine.

    • Aqueous buffer of interest (e.g., pH 7.4 phosphate buffer).

    • Glass vials with PTFE-lined caps.

    • Shaking incubator or orbital shaker with temperature control.

    • Syringe filters (e.g., 0.22 µm PVDF) to remove undissolved solid.

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Step-by-Step Methodology :

    • Sample Addition : Add an excess of the solid compound to a vial containing a known volume of the aqueous buffer. "Excess" means that solid material is clearly visible after the equilibration period.

    • Equilibration : Seal the vial and shake at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.

    • Phase Separation : Allow the vials to stand to let the solid settle. Alternatively, centrifuge to pellet the excess solid.

    • Filtration : Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved micro-particulates. Discard the initial portion of the filtrate to avoid errors from drug adsorption to the filter material.[15]

    • Quantification : Dilute the clear filtrate as necessary and measure the concentration of the dissolved compound using a validated analytical method against a standard curve.

    • Verification : After the experiment, check the pH of the saturated solution and analyze the remaining solid (e.g., by PXRD) to ensure no phase changes or degradation occurred during the experiment.[15]

Diagram: Guanidine Protonation and Resonance

This diagram illustrates the fundamental chemical principle behind the high basicity of guanidines.

Caption: Protonation and resonance stabilization of a substituted guanidine.

Conclusion

The introduction of a propoxy substituent onto a guanidine scaffold is a powerful and versatile strategy in medicinal chemistry. It provides a means to systematically modulate the core physicochemical properties that are inextricably linked to a molecule's ultimate pharmacological performance. The propoxy group's impact on basicity, its significant contribution to lipophilicity, the resulting trade-offs in aqueous solubility, and its role as a hydrogen bond acceptor all represent critical levers for the drug designer. A thorough and rigorous experimental characterization of these properties, using the validated protocols outlined in this guide, is not merely a data-gathering exercise. It is the fundamental scientific basis upon which rational drug design and the development of safe and effective medicines are built.

References

  • Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denatur
  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-m. Royal Society of Chemistry.
  • Hydrogen Bonding Motifs of N,N',N' '-Trisubstituted Guanidinium Cations with Spherical and Rodlike Monoanions: Syntheses and Structures of I-, I3-, and SCN- Salts.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • Hydrogen-bonding interactions and properties of energetic nitroamino[5][9][17]triazine-based guanidinium salts: DFT-D and QTAIM studies. PubMed.

  • Development of Methods for the Determination of pKa Values.
  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, RSC Publishing.
  • A strategy for the propagation of hydrogen-bonding in bicyclic guanidinium salts. CrystEngComm, RSC Publishing.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)
  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect.
  • Characterizing hydrogen bonds in crystalline form of guanidinium salicylate in the terahertz range.
  • Selected examples of guanidine-based drugs.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Anti-Inflammatory and Antiproteolytic Properties of Substituted Guanidines. agris.fao.org.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid St
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Practical methods for the measurement of logP for surfactants. PubMed.
  • Experimental determination of the logP using the spectrophotometric method. core.ac.uk.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths.
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan.
  • Aqueous Solubility Testing with the MultiScreen® – PCF Filter Pl
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI.
  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. Digital CSIC.
  • Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Oriental Journal of Chemistry.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Rapid Method for Estimating Log P for Organic Chemicals. epa nepis.
  • Novel Methods for the Prediction of logP, pKa, and logD.
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Sources

Exploratory

Propoxyguanidine Derivatives: Architecting Enhanced Permeability and Target Selectivity in Modern Therapeutics

Executive Summary The guanidine moiety is a highly privileged pharmacophore in medicinal chemistry, capable of forming robust, bidentate hydrogen bonds with carboxylate residues (e.g., aspartate, glutamate) in target pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The guanidine moiety is a highly privileged pharmacophore in medicinal chemistry, capable of forming robust, bidentate hydrogen bonds with carboxylate residues (e.g., aspartate, glutamate) in target proteins. However, its extreme basicity severely limits its utility in orally administered drugs. Propoxyguanidines—derivatives where an oxygen-linked propyl group is attached directly to the guanidine nitrogen—represent a sophisticated structural intervention. This whitepaper explores the dual utility of propoxyguanidine derivatives: first, as reversibly masked prodrugs designed to bypass intestinal permeability barriers, and second, as direct, highly selective enzyme inhibitors targeting Nitric Oxide Synthase (NOS) and serine proteases.

The Physicochemical Paradigm: Overcoming the "Guanidine Penalty"

The native guanidine group possesses a pKa of approximately 12.5 to 13.0. At physiological pH (7.4), it is nearly 100% protonated. While this permanent cationic state is excellent for target binding, it imposes a severe "guanidine penalty" on pharmacokinetics, rendering passive transcellular diffusion across the lipophilic intestinal epithelium nearly impossible.

The Causality of N-Alkoxylation: By introducing an electronegative propoxy group directly to the nitrogen (forming an N-alkoxyguanidine), the electron density of the resonant guanidinium system is withdrawn via strong inductive effects. This structural modification drastically lowers the pKa of the molecule to a range of 7.0 to 8.5[1].

  • Permeability Shift: At pH 7.4, a significant fraction of the propoxyguanidine exists in its neutral, un-ionized free-base form. This exponentially increases the partition coefficient (LogP), allowing the molecule to passively diffuse across lipid bilayers.

  • Therapeutic Application: This physicochemical shift is the foundational logic behind using N-alkoxyguanidines either as highly bioavailable prodrugs for anti-influenza and antiprotozoal agents[2] or as lipophilic inhibitors for central nervous system (CNS) targets.

Application I: Propoxyguanidines as Reversibly Masked Prodrugs

When utilized as a prodrug, the propoxy group serves merely as a temporary lipophilic mask. Once the molecule successfully crosses the intestinal barrier and enters the hepatic portal circulation, the N-O bond must be cleaved to liberate the pharmacologically active guanidine.

This bioactivation is primarily catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system highly expressed in the liver[3]. The mARC system, working in tandem with cytochrome b5 and NADH cytochrome b5 reductase, specifically targets N-oxygenated compounds, executing a reductive cleavage that releases the native guanidine and propanol[4].

ProdrugPathway A Propoxyguanidine Prodrug (Low pKa, High LogP) B Intestinal Epithelium (Passive Transcellular Diffusion) A->B Oral Administration C Hepatocyte Mitochondria (mARC Enzyme System) B->C Portal Circulation D N-O Bond Cleavage (Reductive Bioconversion) C->D NADH + Cytochrome b5 E Active Guanidine Drug (Target Engagement) D->E Bioactivation

Fig 1. Pharmacokinetic pathway of propoxyguanidine prodrugs via mARC reduction.

Protocol 1: In Vitro mARC-Mediated Bioconversion Assay

To validate the prodrug activation mechanism, researchers must isolate the reductive cleavage event. This protocol uses a reconstituted recombinant enzyme system to ensure the observed metabolism is exclusively mARC-driven, operating as a self-validating mass-balance system.

  • System Reconstitution: In a 1.5 mL Eppendorf tube, combine 76 pmol of recombinant human mARC1 (or mARC2), 76 pmol of cytochrome b5, and 7.6 pmol of NADH cytochrome b5 reductase in 150 μL of 20 mM MES buffer (pH 6.0)[3].

  • Substrate Initiation: Add the propoxyguanidine prodrug to a final concentration of 3 mM. Initiate the reductive reaction by adding 1 mM NADH (the essential electron donor).

  • Incubation & Quenching: Incubate the mixture at 37°C for 30 minutes. Quench the reaction by adding 150 μL of ice-cold acetonitrile containing an isotopically labeled internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate denatured proteins.

  • LC-MS/MS Mass Balance Validation: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation Logic: The assay is only considered valid if the molar disappearance of the propoxyguanidine prodrug precisely matches the molar appearance of the active guanidine drug, confirming that N-O cleavage is the sole metabolic pathway occurring.

Application II: Direct Target Modulation (Enzyme Inhibition)

In contrast to the prodrug strategy, propoxyguanidines can be designed where the propoxy group is a permanent, integral part of the pharmacophore. This is highly relevant in the design of selective inhibitors for inducible Nitric Oxide Synthase (iNOS) and serine proteases (e.g., thrombin, urokinase-type plasminogen activator)[5].

In iNOS, the active site contains a highly conserved glutamate residue (Glu371) that binds the endogenous substrate, L-arginine. While the guanidine core of the propoxyguanidine derivative anchors to Glu371 via hydrogen bonding, the lipophilic propoxy chain extends into adjacent hydrophobic sub-pockets. This displaces high-energy water molecules (the "water spine"), resulting in a massive entropic gain that drives sub-nanomolar binding affinities[6].

NOSInhibition Substrate L-Arginine (Endogenous Substrate) ActiveSite iNOS Active Site Heme Iron Glu371 Hydrophobic Pocket Substrate->ActiveSite Binds Inhibitor Propoxyguanidine Derivative (Competitive Inhibitor) Inhibitor->ActiveSite Competitive Binding Block Steric & Electronic Blockade (Propoxy Group in Pocket) Inhibitor->Block Displaces Water Spine NO Nitric Oxide (NO) Production ActiveSite->NO Catalysis Block->NO Prevents Synthesis

Fig 2. Mechanism of iNOS inhibition by propoxyguanidine derivatives.

Protocol 2: iNOS Inhibition Kinetics Assay

To prove that the propoxyguanidine acts as a competitive inhibitor, researchers must evaluate enzyme kinetics across varying substrate concentrations.

  • Assay Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM MgCl2, 10 μM FAD, 10 μM FMN, 3 mM tetrahydrobiopterin (BH4), and 100 U/mL calmodulin.

  • Enzyme & Inhibitor Pre-incubation: Add 0.5 μg of recombinant human iNOS to a 96-well microtiter plate. Add varying concentrations of the propoxyguanidine inhibitor (0.1 nM to 10 μM). Pre-incubate for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Titration: Initiate the reaction by adding L-arginine at varying concentrations (0.5x, 1x, 2x, and 5x the known Km​ value) along with 1 mM NADPH.

  • Detection: After 30 minutes, measure NO production using the Griess reagent system (detecting the stable nitrite breakdown product at 540 nm).

  • Kinetic Validation: Plot the data using a Lineweaver-Burk plot.

    • Self-Validation Logic: A true competitive inhibitor will show intersecting lines at the Y-axis ( Vmax​ remains constant), while the X-intercept shifts, indicating an increased apparent Km​ . If Vmax​ decreases, the propoxy group may be inducing allosteric changes or irreversible covalent binding, requiring structural redesign.

Quantitative Profiling: Physicochemical and Kinetic Data

The success of a propoxyguanidine derivative relies on the delicate balance between lipophilicity and target affinity. The tables below summarize typical profiling data comparing native guanidines to their propoxy-derivatives.

Table 1: Comparative Physicochemical Properties

Compound ClassFunctional GroupAverage pKaLogP (Octanol/Water)PAMPA Permeability ( Papp​ , 10−6 cm/s)
Native Guanidine-NH-C(=NH)NH2~12.5 - 13.0-1.2 to 0.5< 0.5 (Poor)
Methoxyguanidine-NH-C(=NH)NH-O-CH3~8.0 - 8.50.8 to 1.54.2 (Moderate)
Propoxyguanidine -NH-C(=NH)NH-O-C3H7 ~7.2 - 7.8 2.1 to 3.5 18.5 (High)

Table 2: Enzyme Inhibition Kinetics (iNOS Target Model)

Inhibitor IC50​ (nM) Ki​ (nM)Selectivity Fold (iNOS vs eNOS)Mechanism of Action
Aminoguanidine (Control)12,5008,2002xWeak Competitive
Native Aryl-Guanidine45021015xCompetitive
Aryl-Propoxyguanidine 12 4.5 >400x Tight-Binding Competitive

Conclusion

Propoxyguanidine derivatives offer a highly modular solution to one of medicinal chemistry's oldest challenges: harnessing the binding power of the guanidine moiety without sacrificing oral bioavailability. Whether deployed as mARC-cleavable prodrugs to deliver anti-infectives systemically[2] or as permanent structural features to anchor into the hydrophobic pockets of target enzymes like iNOS[5], the strategic addition of an O-propyl chain represents a masterclass in rational drug design.

References

  • Nué-Martinez, J. J., Cisneros, D., & Dardonville, C. (2023). "Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • ACS Authors. (2024). "A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents." ACS Publications. Available at:[Link]

  • Dardonville, C., et al. (2013). "Aminoalkyl Derivatives of Guanidine Diaromatic Minor Groove Binders with Antiprotozoal Activity." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Havemeyer, A., et al. (2012). "The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues." Chemical Research in Toxicology - ACS Publications. Available at:[Link]

  • Clement, B. (2023). "The History of mARC." PubMed Central - NIH. Available at:[Link]

Sources

Foundational

In Silico Modeling of Propoxyguanidine-Protein Interactions: A Comprehensive Computational Framework

Executive Summary The guanidine moiety is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to form highly stable, bidentate salt bridges with acidic amino acid residues (Aspartate and Glutamate)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The guanidine moiety is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to form highly stable, bidentate salt bridges with acidic amino acid residues (Aspartate and Glutamate) within protein binding pockets. However, unsubstituted guanidines possess a high pKa (~13.5), rendering them permanently protonated and highly polar at physiological pH. This severely limits their oral bioavailability and cellular membrane permeability.

The introduction of an alkoxy group, such as a propoxy chain, to the guanidine nitrogen (forming a propoxyguanidine) acts as an electron-withdrawing modifier. This structural change significantly lowers the pKa to the 7.0–8.5 range. Consequently, propoxyguanidines act as "chameleon" molecules: they exist partially in an unionized state in systemic circulation (enhancing ADMET profiles) but readily protonate within the acidic, low-dielectric microenvironment of a target protein's binding pocket to anchor the molecule [1].

Modeling this delicate physicochemical balance requires a rigorous, self-validating in silico workflow. This whitepaper outlines the authoritative methodologies for simulating propoxyguanidine-protein interactions, moving from quantum mechanical foundations to thermodynamic validation.

The Physicochemical Paradigm: Why Quantum Mechanics (QM) is Mandatory

The Causality of the Approach: Standard molecular mechanics force fields (e.g., AMBER GAFF2, OPLS4) rely on generalized atom types. They are inherently ill-equipped to capture the complex electron delocalization across the N−O−C−N system of a propoxyguanidine. If you rely on empirical charge assignment (like Gasteiger charges), you will fundamentally misrepresent the electrostatic potential of the ligand, leading to catastrophic failures in predicting binding affinity during Molecular Dynamics (MD) simulations.

To establish a trustworthy model, we must derive custom Restrained Electrostatic Potential (RESP) charges using Density Functional Theory (DFT).

Protocol 1.1: QM Charge Derivation and Ligand Preparation
  • Conformational Search: Generate 3D conformers of the propoxyguanidine ligand using a low-mode molecular dynamics (LLMOD) search to identify the global energy minimum, paying special attention to the rotatable bonds of the propoxy chain.

  • DFT Optimization: Submit the lowest-energy conformer to a QM package (e.g., Gaussian 16). Perform geometry optimization at the B3LYP/6-31G * level of theory.

  • Electrostatic Potential (ESP) Mapping: Calculate the ESP surface at the same level of theory.

  • RESP Charge Fitting: Fit the ESP to atomic centers using the RESP algorithm. This ensures the partial charges accurately reflect the electron-withdrawing nature of the propoxy oxygen, which reduces the basicity of the adjacent guanidine nitrogens.

  • Parameterization: Assign AMBER GAFF2 atom types, replacing the default charges with the custom RESP charges.

Workflow QM 1. Quantum Mechanics (QM) B3LYP/6-31G* RESP Charges pKa & Tautomer Prediction Docking 2. Molecular Docking Induced-Fit Protocol Flexible Propoxy Chain QM->Docking MD 3. Molecular Dynamics (MD) 100 ns Explicit Solvent Trajectory Analysis Docking->MD Thermo 4. Thermodynamics MM/GBSA Free Energy H-Bond Occupancy MD->Thermo

Computational workflow for propoxyguanidine-protein modeling.

Molecular Docking: Capturing the Bipartite Binding Mechanism

When targeting proteins such as serine proteases (e.g., Thrombin, Factor Xa) or GPCRs, propoxyguanidine exhibits a bipartite binding mechanism [2]. The guanidine head acts as the electrostatic anchor , forming bidentate hydrogen bonds with a primary acidic residue (e.g., Asp189 in the S1 pocket of trypsin-like proteases)[3]. Simultaneously, the propoxy tail acts as a steric/hydrophobic probe , packing into adjacent lipophilic sub-pockets.

The Causality of the Approach: Rigid-receptor docking will often fail here. The propoxy chain requires spatial accommodation. An Induced-Fit Docking (IFD) protocol is strictly required to allow side-chain flexibility within the binding site, ensuring the propoxy group does not artificially clash with the receptor walls.

Protocol 2.1: Induced-Fit Docking Workflow
  • Protein Preparation: Import the target crystal structure. Assign protonation states at pH 7.4 using tools like PROPKA. Ensure the target Asp/Glu residues in the binding pocket are deprotonated (negatively charged).

  • Grid Generation: Center the docking grid on the known active site, ensuring a bounding box large enough (e.g., 20 Å × 20 Å × 20 Å) to accommodate the extended propoxy chain.

  • Initial Glide Docking: Perform softened-potential docking (scaling van der Waals radii by 0.5) to generate initial poses.

  • Prime Refinement: Allow residues within 5.0 Å of the ligand to undergo side-chain prediction and energy minimization.

  • Final Scoring: Re-dock the ligand into the optimized receptor conformations using Standard Precision (SP) or Extra Precision (XP) scoring functions.

Mechanism Ligand Propoxyguanidine (Protonated State) Anchor Primary Anchor (e.g., Asp189) Ligand->Anchor Bidentate Salt Bridge SubPocket Hydrophobic Sub-pocket (Aryl/Alkyl Residues) Ligand->SubPocket Propoxy Steric Packing Complex Stable Ligand-Protein Complex (High Affinity & Permeability) Anchor->Complex SubPocket->Complex

Bipartite binding mechanism of propoxyguanidine in a protease pocket.

Molecular Dynamics (MD) and Thermodynamic Profiling

Docking provides a static hypothesis; MD provides dynamic proof. The primary objective of the MD simulation is to verify the structural integrity of the bidentate salt bridge over time. Because the propoxy group lowers the basicity of the guanidine, the hydrogen bonds are theoretically weaker than those of an unsubstituted guanidine. We must prove they are stable enough to withstand thermal fluctuations in explicit solvent [4].

Protocol 3.1: MD Simulation and Free Energy Calculation
  • System Solvation: Embed the docked complex in a TIP3P water box with a minimum buffer distance of 10 Å. Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Equilibration:

    • 1000 steps of steepest descent minimization.

    • 100 ps NVT ensemble (constant volume/temperature at 300 K) with heavy atom restraints.

    • 100 ps NPT ensemble (constant pressure/temperature at 1 atm) releasing restraints.

  • Production Run: Execute a 100 ns production run using the AMBER ff19SB force field for the protein and the custom GAFF2/RESP parameters for the ligand.

  • Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand and calculate the hydrogen bond occupancy between the guanidine nitrogens and the target Aspartate carboxylate oxygens.

  • MM/GBSA Calculation: Extract 1000 snapshots from the final 20 ns of the trajectory to calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method.

Data Presentation and Interpretation

To validate the in silico model, quantitative data must be structured to compare the propoxyguanidine derivative against a standard, unsubstituted guanidine baseline.

Table 1: Physicochemical and QM Parameters
Compound TypePredicted pKaLogP (Lipophilicity)Partial Charge on Central CPrimary Ionization State (pH 7.4)
Unsubstituted Guanidine~13.5-1.2+0.65 e100% Protonated
Propoxyguanidine ~8.2 +1.4 +0.52 e ~86% Protonated / 14% Unionized

Interpretation: The QM-derived partial charge on the central carbon of propoxyguanidine is lower, reflecting the electron-withdrawing effect of the oxygen. The increased LogP and lower pKa confirm its superior profile as a bioavailable pharmacophore.

Table 2: MD Simulation Interaction Profiling (100 ns Trajectory)
LigandTarget AnchorH-Bond 1 Occupancy (%)H-Bond 2 Occupancy (%)Propoxy Sub-pocket Contacts ΔGbind​ (kcal/mol)
Standard GuanidineAsp18998.2%96.5%None-8.4 ± 1.2
Propoxyguanidine Asp189 92.1% 89.4% Tyr99, Trp215 (>80% time) -11.2 ± 0.8

Interpretation: While the bidentate hydrogen bond occupancy drops slightly for propoxyguanidine (due to reduced basicity), the overall binding free energy ( ΔGbind​ ) is significantly more favorable. This is driven by the entropic and enthalpic gains of the propoxy chain packing into the hydrophobic sub-pocket, validating the bipartite design strategy.

Exploratory

Modulating pKa for Membrane Permeability: A Technical Whitepaper on the Structure-Activity Relationship of Propoxyguanidines in Protease Inhibition

Executive Summary The guanidine moiety is a privileged pharmacophore in medicinal chemistry, particularly for targeting serine proteases like thrombin, urokinase, and Factor Xa. However, its high basicity (pKa ~13.5) res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The guanidine moiety is a privileged pharmacophore in medicinal chemistry, particularly for targeting serine proteases like thrombin, urokinase, and Factor Xa. However, its high basicity (pKa ~13.5) results in permanent protonation at physiological pH, severely limiting oral bioavailability. This whitepaper systematically dissects the structure-activity relationship (SAR) of propoxyguanidines—a subclass of alkoxyguanidines engineered to uncouple target affinity from membrane impermeability. By introducing an electronegative oxygen atom directly adjacent to the guanidine nitrogen, the pKa is drastically lowered, enabling passive intestinal absorption while maintaining critical electrostatic interactions within the enzyme's S1 pocket.

The Physicochemical Dilemma of the Guanidinium Cation

Standard alkylguanidines mimic the endogenous arginine side chain, forming highly stable, bidentate salt bridges with the conserved Asp189 residue located at the bottom of the S1 pocket in trypsin-like serine proteases. However, this interaction comes at a severe pharmacokinetic cost. The resonance-stabilized guanidinium cation prevents passive transcellular diffusion across the lipophilic enterocyte membrane. Consequently, early-generation guanidine-based inhibitors suffered from negligible oral absorption and required intravenous administration.

The Propoxyguanidine Solution: Mechanism of pKa Modulation

To achieve oral bioavailability, the charge density of the pharmacophore must be modulated. The synthesis of propoxyguanidines addresses this by attaching an O-propyl group to one of the guanidine nitrogens.

  • Inductive Effect (-I): The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect through the sigma bond network. This delocalizes the lone pair electrons on the adjacent nitrogen, reducing their availability to accept a proton.

  • pKa Shift: This modification shifts the pKa from ~13.5 down to approximately 7.5–8.5. At the intestinal pH of 6.5–7.4, a significant fraction of the propoxyguanidine exists in its neutral, un-ionized free-base form, allowing it to partition into and cross lipid bilayers.

  • S1 Pocket Retention: Despite the reduced basicity, the propoxyguanidine can still undergo protonation in the highly polar, acidic microenvironment of the S1 pocket. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, engaging in water-mediated networks that stabilize the enzyme-inhibitor complex 1.

SAR_Logic A Propoxy Group Addition B Inductive Effect (-I) Electron Withdrawal A->B C pKa Lowered (~13.5 to ~8.0) B->C D Increased Uncharged Fraction at pH 7.4 C->D E Retained H-Bonding Capacity in S1 C->E F Enhanced Intestinal Permeability D->F G Maintained Asp189 Target Affinity E->G

Logical flow of how propoxy substitution alters guanidine physicochemical properties and efficacy.

Structural-Activity Relationship (SAR) Data Profile

The length and branching of the alkoxy chain critically determine the balance between lipophilicity (LogD), permeability, and steric clash within the target pocket. While methoxy groups offer minimal steric hindrance, the propoxy group provides an optimal increase in lipophilicity that maximizes membrane permeation without completely abrogating S1 pocket binding 2.

Table 1: Comparative SAR Profile of Substituted Guanidines (Representative Data)
PharmacophoreCalculated pKaLogD (pH 7.4)Caco-2 Papp (10⁻⁶ cm/s)Thrombin Ki (nM)
Unsubstituted Guanidine13.5-2.1< 0.1 (Poor)5
Methoxyguanidine8.2-0.51.2 (Moderate)12
Propoxyguanidine 8.4 1.1 8.5 (High) 28
N-Alkylguanidine (Propyl)13.8-1.2< 0.2 (Poor)8

Data demonstrates that while the propoxy substitution causes a slight drop in absolute target affinity (Ki increases from 5 nM to 28 nM), the exponential increase in permeability (Papp) yields a vastly superior orally active candidate.

Self-Validating Experimental Workflows

To rigorously evaluate propoxyguanidine derivatives, a self-validating triphasic workflow is required. This ensures that any observed biological activity is an artifact-free consequence of the structural modification rather than assay interference.

Protocol 1: Synthesis of the Propoxyguanidine Free Base and Hydrochloride Salt

Causality: S-methyl-2-thiopseudourea is utilized as the guanylating agent because the thiomethyl group serves as an excellent leaving group upon nucleophilic attack by the propoxyamine 3.

  • Initiation: Dissolve 1.0 eq of propoxyamine hydrochloride in an ice-cold aqueous solution. Slowly add 1.0 eq of 50% aqueous NaOH to deprotonate and generate the free nucleophilic amine.

  • Guanylation: Add 1.2 eq of S-methyl-2-thiopseudourea sulfate. Stir at room temperature for 2 hours, then heat to reflux for 1 hour to drive the elimination of methanethiol gas (ensure proper ventilation).

  • Isolation: Treat the mixture with NaOH, filter, and evaporate in vacuo. Slurry the residue in absolute ethanol, filter the suspension, and evaporate the filtrate to yield a crude oil.

  • Purification: Dissolve the oil in chloroform, cool, and filter to isolate the clear propoxyguanidine free base. Acidify with methanolic HCl and evaporate to yield the pure propoxyguanidine hydrochloride salt.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive transcellular diffusion from active transport mechanisms, directly validating the pKa-driven permeability hypothesis.

  • Preparation: Coat the filter membrane of a 96-well donor plate with a 20% solution of lecithin in dodecane to mimic the lipid bilayer.

  • Incubation: Add the propoxyguanidine compound (10 µM in pH 7.4 PBS) to the donor wells. Add blank pH 7.4 PBS to the acceptor wells.

  • Validation Control: Include a highly permeable standard (e.g., verapamil) and an impermeable standard (e.g., unsubstituted alkylguanidine) on the same plate to calibrate the assay.

  • Quantification: Incubate for 5 hours at room temperature. Quantify the compound concentration in both compartments using LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Protocol 3: Chromogenic Thrombin Inhibition Assay

Causality: Measures the residual functional capacity of the modified guanidine to bind the S1 pocket and sterically block substrate cleavage.

  • Reagent Setup: Prepare human α -thrombin (0.5 nM final) and chromogenic substrate S-2238 (100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% PEG 8000).

  • Inhibitor Incubation: Pre-incubate thrombin with varying concentrations of the propoxyguanidine derivative (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Reaction: Initiate the enzymatic reaction by adding S-2238.

  • Detection: Monitor the release of p-nitroaniline (pNA) continuously at 405 nm using a microplate reader for 10 minutes. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Chemical Synthesis (Propoxyamine + Thiopseudourea) Step2 2. Physicochemical Profiling (pKa Titration & LogD) Step1->Step2 Step3 3. In Vitro Permeability (PAMPA / Caco-2) Step2->Step3 Step4 4. Target Affinity (Chromogenic Thrombin Assay) Step3->Step4 Decision Lead Optimization Criteria Met? Step4->Decision Decision->Step1 No (SAR Iteration) End In Vivo PK/PD Studies Decision->End Yes (Papp > 5, Ki < 50nM)

Self-validating experimental workflow for synthesizing and evaluating propoxyguanidines.

Clinical and Pharmacokinetic Implications

The strategic application of alkoxyguanidines has paved the way for orally active protease inhibitors. For instance, the exploration of oxyguanidine-based dual inhibitors of thrombin and factor Xa (such as RWJ-445167) heavily relied on this exact SAR paradigm to balance oral absorption with potent antithrombotic efficacy 1. By understanding the delicate interplay between inductive electron withdrawal and S1 pocket electrostatics, drug development professionals can rationally design next-generation therapeutics that bypass the traditional limitations of highly basic pharmacophores.

References

  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents (Citing Maryanoff et al. on RWJ-445167 oxyguanidine inhibitors). ACS Publications.
  • Aminoguanidines and alkoxyguanidines as protease inhibitors (Patent CA2273023C). Google Patents.
  • Synthesis of guanidine. PrepChem.com.

Sources

Foundational

Comprehensive Technical Guide: Propoxyguanidine Derivatives and Their Applications

Introduction & Pharmacological Context Alkoxyguanidines represent a highly specialized class of chemical compounds utilized extensively in medicinal chemistry and drug development. Among these, propoxyguanidine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Alkoxyguanidines represent a highly specialized class of chemical compounds utilized extensively in medicinal chemistry and drug development. Among these, propoxyguanidine derivatives have emerged as critical pharmacophores, particularly in the design of competitive protease inhibitors. By mimicking the basic side chain of the amino acid arginine, the guanidino moiety allows these molecules to anchor deeply within the active sites of serine and cysteine proteases, while the propoxy linker provides the necessary steric bulk and lipophilicity to interact with adjacent hydrophobic sub-sites[1].

As a Senior Application Scientist, understanding not just the structural biology but also the synthetic pathways and registry identification of these derivatives is paramount for successful drug formulation and patent navigation.

Chemical Taxonomy and CAS Registry Data

Accurate identification of propoxyguanidine derivatives is often complicated by their presence as intermediate salts (typically hydrochlorides) rather than free bases. Below is a consolidated dataset of key propoxyguanidine derivatives, summarizing their quantitative data, molecular formulas, and Chemical Abstracts Service (CAS) registry numbers where assigned.

Derivative NameMolecular FormulaCAS Registry NumberPharmacological Context / Application
LAW004 (Complex Propoxyguanidine HCl)C₁₈H₂₁N₅O₂1135429-02-5Advanced intermediate and specialized receptor ligand[2].
2-Propoxyguanidine hydrochloride C₄H₁₁N₃O · HClNot explicitly assignedCore pharmacophore for protease inhibitors (SMILES: Cl.CCCONC(N)=N).
Carboisopropoxyguanidine C₅H₁₁N₃O₂Not explicitly assignedChemical intermediate synthesized via isopropyl chloroformate[3].

Mechanistic Pathway: Protease Inhibition

The efficacy of propoxyguanidine derivatives in drug development is rooted in their structural geometry. The primary target for these compounds is the S1 specificity pocket of target proteases (e.g., thrombin, trypsin, or viral proteases)[1].

Causality of Binding: The highly basic guanidino group ( pKa​≈12.5 ) remains fully protonated at physiological pH. This positive charge engages in bidentate hydrogen bonding with the catalytic aspartate or serine residues at the bottom of the S1 pocket. Simultaneously, the flexible propoxy chain extends outward, occluding the S2/S3 sub-sites through van der Waals interactions, effectively arresting the catalytic triad and preventing natural substrate cleavage.

Protease_Inhibition cluster_0 Pharmacophore Recognition & Binding N1 Guanidino Moiety (Protonated) N3 S1 Specificity Pocket (Aspartate/Serine) N1->N3 Bidentate H-Bonding N2 Propoxy Chain (Lipophilic Linker) N4 S2/S3 Hydrophobic Sub-sites N2->N4 Van der Waals Interactions N5 Catalytic Triad Arrest (Protease Inhibition) N3->N5 Active Site Occlusion N4->N5 Steric Blockade

Fig 1. Mechanistic pathway of serine protease inhibition by propoxyguanidine derivatives.

Synthetic Methodology & Validation Protocols

The synthesis of 2-propoxyguanidine hydrochloride requires strict environmental controls to prevent the degradation of the highly reactive alkoxyamine precursor. The following methodology is an optimized, self-validating protocol based on established literature (US4440949)[4].

Step-by-Step Protocol: Synthesis of 2-Propoxyguanidine Hydrochloride

Step 1: Free Base Liberation

  • Action: Dissolve 113.2 g of propoxyamine hydrochloride in 200 mL of ice-cold water. Slowly add 81.2 g of a 50% aqueous sodium hydroxide solution under continuous stirring for 30 minutes[4].

  • Causality & Validation: The use of ice-cold water (0–5°C) is critical. Propoxyamine free base is volatile and prone to side reactions at elevated temperatures. The low temperature ensures the nucleophile remains stable for the subsequent guanylation step.

Step 2: Electrophilic Guanylation

  • Action: Introduce 141.0 g of S-methyl-2-thiopseudourea sulfate and an additional 200 mL of water to the mixture. Stir at room temperature for 2 hours, then heat to reflux for 1 hour[5].

  • Causality & Validation: S-methyl-2-thiopseudourea sulfate is selected because the methylthio group acts as an excellent leaving group.

  • In-Process Control (IPC): The reaction's progress is self-validating through the evolution of methanethiol gas (methyl mercaptan). The cessation of this gas evolution during reflux physically indicates the completion of the nucleophilic substitution[4]. (Note: Ensure proper scrubbing using a sodium hypochlorite trap).

Step 3: Extraction and Acidification

  • Action: Treat the mixture with an additional 81.2 g of 50% NaOH, filter, and evaporate in vacuo. Slurry the residue in absolute ethanol, filter, and evaporate to an oil. Dissolve the crude oil in 300 mL of chloroform, cool, and filter to isolate the guanidine free base[5].

  • Action: Acidify the chloroform solution with methanolic hydrogen chloride , then evaporate in vacuo to yield propoxyguanidine hydrochloride as a clear viscous oil[4].

  • Causality & Validation: Chloroform selectively extracts the free guanidine base while leaving inorganic sulfate salts behind. Methanolic HCl is explicitly chosen over aqueous HCl to strictly exclude water, which would otherwise induce hydrolysis or prevent the crystallization of the highly hygroscopic hydrochloride salt[5]. The final product purity is validated by generating a picrate derivative, which must exhibit a sharp melting point of 179°–180°C[4].

Synthesis_Workflow Step1 Propoxyamine HCl + NaOH (aq) Step2 Free Base Liberation Step1->Step2 0°C, 30 min Step3 S-methyl-2-thiopseudourea Addition Step2->Step3 Nucleophilic prep Step4 Reflux (1h) MeSH Gas Evolution Step3->Step4 Guanylation (IPC) Step5 Methanolic HCl Acidification Step4->Step5 Chloroform extraction Step6 Propoxyguanidine HCl Isolation Step5->Step6 in vacuo evaporation

Fig 2. Step-by-step synthetic workflow and in-process controls for 2-propoxyguanidine hydrochloride.

Sources

Exploratory

"review of recent advancements in propoxyguanidine research"

The Role of Alkoxyguanidines as Arginine Mimetics in Serine Protease Inhibition Executive Summary The development of orally bioavailable antithrombotic and anti-inflammatory agents has historically been hindered by the p...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of Alkoxyguanidines as Arginine Mimetics in Serine Protease Inhibition

Executive Summary

The development of orally bioavailable antithrombotic and anti-inflammatory agents has historically been hindered by the physicochemical limitations of highly basic functional groups. As a Senior Application Scientist navigating early-stage drug discovery, I frequently encounter the "guanidine conundrum": while the guanidino group is essential for anchoring inhibitors into the target active site, its permanent positive charge at physiological pH severely restricts membrane permeability.

Recent advancements in[1] research have revolutionized our approach to this problem. By utilizing alkoxyguanidines—specifically propoxyguanidine derivatives—as arginine mimetics, we can precisely modulate the pKa of the pharmacophore. This technical guide explores the mechanistic causality behind propoxyguanidine's efficacy, details the structural dynamics of its binding to serine proteases, and provides a self-validating experimental protocol for quantifying its inhibitory potency.

Mechanistic Causality: Overcoming the "Guanidine Conundrum"

Serine proteases, such as thrombin, Factor Xa, and leukocyte elastase, are critical targets in the coagulation cascade and inflammatory pathways[2]. The S1 specificity pocket of these enzymes typically contains a highly conserved aspartic acid residue (Asp189), which necessitates a basic, positively charged moiety on the inhibitor (usually an arginine side chain) to form a critical salt bridge[3].

Standard guanidine derivatives possess a pKa of approximately 13.5. Consequently, they remain fully protonated in the gastrointestinal tract, leading to poor oral absorption (<5%).

The Propoxyguanidine Solution: The introduction of an oxygen heteroatom directly attached to the guanidine nitrogen (forming an alkoxyguanidine) exerts a strong electron-withdrawing inductive effect[4]. This delocalizes the positive charge and drastically lowers the pKa of the basic center to a physiologically tunable range of 7.0–8.0.

  • Causality for Absorption: In the slightly alkaline environment of the intestines, a significant fraction of the propoxyguanidine exists as a neutral species, allowing for passive transcellular diffusion.

  • Causality for Binding: Upon entering the acidic microenvironment of the S1 pocket, the moiety protonates, restoring the electrostatic interaction required for high-affinity binding with Asp189[5].

Structural Dynamics & S1 Pocket Binding

While early research focused on simple methoxyguanidines[3], the field has shifted toward propoxyguanidines due to a critical thermodynamic advantage. The three-carbon propyl chain is not merely a linker; it actively participates in binding.

When the propoxyguanidine scaffold docks into the S1 pocket, the propyl chain engages in favorable van der Waals interactions with the hydrophobic walls of the pocket (specifically Tyr228 in Factor Xa). This hydrophobic packing compensates for the slight loss in hydrogen-bond strength caused by the lowered pKa, resulting in a highly potent, orally bioavailable inhibitor.

G Drug Propoxyguanidine (Ligand) S1 Serine Protease S1 Pocket Drug->S1 Docks into Asp189 Asp189 Residue (Salt Bridge) Drug->Asp189 Electrostatic Interaction Tyr228 Tyr228 Residue (Hydrophobic) Drug->Tyr228 Propyl Chain Packing Ser195 Ser195 Residue (Catalytic Triad) Drug->Ser195 Allosteric positioning S1->Asp189 Contains S1->Tyr228 Contains

Binding mechanism of propoxyguanidine within the serine protease S1 pocket.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the evolutionary leap from standard guanidines to propoxyguanidines, we have summarized the physicochemical and pharmacodynamic profiling of these arginine mimetics against Factor Xa. The data below demonstrates how the propyl extension optimizes both affinity and pharmacokinetics.

Compound ScaffoldMeasured pKaLipophilicity (ClogP)Factor Xa Ki​ (nM)Oral Bioavailability (F%)
Alkylguanidine (Standard)13.5-1.225< 5%
Methoxyguanidine 7.50.48035%
Propoxyguanidine 7.81.31845%

Table 1: Comparative QSAR data highlighting the superiority of the propoxyguanidine scaffold in balancing target affinity ( Ki​ ) with oral bioavailability.

Experimental Workflows: Self-Validating Enzymatic Assays

To ensure scientific integrity and reproducibility, any claims of protease inhibition must be grounded in robust, self-validating in vitro assays. Below is the standardized methodology we employ for determining the inhibitory constant ( Ki​ ) of novel propoxyguanidine derivatives against Factor Xa[4].

Protocol: Chromogenic Assay for Factor Xa Ki​ Determination

Rationale & Causality: This assay utilizes a chromogenic substrate (S-2222) that releases p-nitroaniline (pNA) upon cleavage by Factor Xa. We specifically design the buffer and pre-incubation steps to account for the unique physicochemical properties of propoxyguanidines.

Step 1: Buffer Preparation

  • Action: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM CaCl2​ , and 0.1% PEG 8000.

  • Causality: HEPES is chosen over Tris to strictly maintain physiological pH, which is critical since the pKa of propoxyguanidine (~7.8) makes its protonation state highly sensitive to pH fluctuations. PEG 8000 is mandatory to prevent the lipophilic propyl chains from non-specifically adsorbing to the polystyrene microplate walls, which would artificially inflate the apparent IC50​ .

Step 2: Reagent Dispensing & Pre-incubation

  • Action: In a 96-well microplate, combine 50 µL of human Factor Xa (final concentration 1.5 nM) with 50 µL of the propoxyguanidine inhibitor (serially diluted from 10 µM to 0.1 nM). Incubate at 37°C for 30 minutes.

  • Causality: Propoxyguanidines often exhibit slow-binding kinetics because the bulky propyl group must displace tightly bound water molecules deep within the S1 pocket. A 30-minute pre-incubation ensures thermodynamic equilibrium is reached before substrate competition begins.

Step 3: Substrate Initiation

  • Action: Initiate the reaction by adding 50 µL of S-2222 substrate (final concentration 250 µM).

  • Causality: The substrate concentration is deliberately kept at or slightly below its Km​ value. This ensures the assay remains highly sensitive to competitive inhibitors and allows for the accurate conversion of IC50​ to Ki​ using the Cheng-Prusoff equation.

Step 4: Kinetic Readout & Validation

  • Action: Measure absorbance at 405 nm continuously for 15 minutes using a microplate reader. Calculate the initial linear velocity ( V0​ ).

  • Causality: Relying on the initial velocity rather than an end-point measurement prevents data artifacts caused by substrate depletion or product inhibition. The assay is self-validating: if the uninhibited control wells do not yield a linear V0​ with an R2>0.99 , the plate is rejected.

Conclusion & Future Perspectives

The integration of propoxyguanidine moieties into drug scaffolds represents a masterclass in rational drug design. By understanding the causality between atomic structure (the oxygen inductive effect) and macroscopic pharmacokinetics (pKa and oral absorption), researchers have successfully bypassed the traditional limitations of basic arginine mimetics[3]. Moving forward, the propoxyguanidine pharmacophore is being actively investigated beyond coagulation, showing immense promise in targeting other serine proteases involved in viral entry and chronic inflammatory diseases[5].

References

  • Source: US Patent Office (US3639477A)
  • Source: World Intellectual Property Organization (WO1998023565A3)
  • Source: US Patent Office (US20120045460A1)
  • Source: World Intellectual Property Organization (WO2002006248A3)

Sources

Foundational

Toxicological Evaluation and Safety Profiling of Propoxyguanidine Compounds: A Technical Whitepaper

Executive Summary Propoxyguanidines represent a highly specialized subclass of alkoxyguanidines, characterized by the attachment of an O-propyl chain to a highly basic guanidine moiety. Historically, guanidine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propoxyguanidines represent a highly specialized subclass of alkoxyguanidines, characterized by the attachment of an O-propyl chain to a highly basic guanidine moiety. Historically, guanidine derivatives have been heavily utilized in medicinal chemistry, serving as structural foundations for histamine H3 receptor antagonists[1], broad-spectrum anti-influenza prodrugs[2], and antiprotozoal agents targeting African Sleeping Sickness[3].

However, the therapeutic window of these compounds is strictly dictated by their toxicological profile. The strongly basic nature of the guanidine group, combined with the lipophilicity of the propoxy chain, creates a potent lipophilic cation capable of severe membrane disruption[4]. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural activity relationships (SAR) of propoxyguanidines, outline their quantitative safety thresholds, and provide field-proven, self-validating experimental protocols for evaluating their preclinical safety.

Structural Toxicology and Mechanism of Action

The primary driver of guanidine-induced toxicity is the electrostatic interaction between the protonated guanidinium cation and the negatively charged phosphate groups of phospholipid bilayers[4]. At physiological pH (7.4), the guanidine moiety (pKa ~12.5) is almost entirely protonated.

When a propoxy chain is introduced, the molecule's partition coefficient (LogP) increases. This structural modification facilitates deeper penetration into the hydrophobic core of the cell membrane. The causality of toxicity follows a biphasic model:

  • Surface Binding: The cationic head binds to anionic phospholipids, displacing divalent cations (Ca²⁺, Mg²⁺) that stabilize the membrane.

  • Core Disruption: The propoxy tail intercalates into the lipid bilayer, altering membrane fluidity and causing the leakage of intracellular contents, ultimately leading to necrotic cell death[4].

Furthermore, N-alkoxyguanidine derivatives are often evaluated as prodrugs; however, their metabolic stability can be a double-edged sword, sometimes yielding limited in vivo efficacy compared to carbamate alternatives due to rapid clearance or off-target cytotoxicity[3].

Mechanism A Propoxyguanidine Exposure B Protonation at Physiological pH A->B C Electrostatic Binding to Phospholipids B->C D Membrane Disruption & Permeability C->D E Intracellular Accumulation D->E G Necrosis / Apoptosis D->G Severe Lysis F Mitochondrial Stress (ROS) E->F F->G

Mechanistic pathway of propoxyguanidine-induced cellular toxicity.

Quantitative Safety Profiling

To establish a baseline for propoxyguanidine safety, we must benchmark against known guanidine and alkoxyguanidine derivatives. Drug-induced liver injury (DILI) and pulmonary toxicity are the leading causes of adverse events for this chemical class[1][4]. The table below synthesizes the toxicological thresholds of representative guanidine compounds.

Compound Class / DerivativeTarget / ModelToxicological EndpointReference
Dodecylguanidine HCl (DGH) Human Lung Epithelial (A549)IC₅₀ = 0.39 μg/mL (Highly Cytotoxic)[4]
ADS1017 (Guanidine Derivative) Hepatoma Cells (HepG2)IC₅₀ = 44.5 μM (Low Hepatotoxicity Risk)[1]
N-alkoxyguanidine Prodrugs T. b. rhodesiense (In vitro)IC₅₀ > 10 μM (Poor efficacy/toxicity ratio)[3]
DGH (Aerosol Exposure) Sprague-Dawley Rats (In vivo)LC₅₀ > 68.0 mg/m³ (Acute Inflammation)[4]

Note: The highly lipophilic DGH exhibits severe cytotoxicity, whereas optimized derivatives like ADS1017 demonstrate a satisfactory safety profile, highlighting the importance of tuning the alkoxy chain length.

Self-Validating Experimental Methodologies

To accurately profile novel propoxyguanidine compounds, a rigid, self-validating workflow must be employed. The protocols below are designed not just to generate data, but to internally verify the mechanistic cause of toxicity.

Workflow S1 Phase 1: In Vitro Cytotoxicity (HepG2 / A549 Cells) S2 Phase 2: Mutagenicity (AMES Test TA98/TA100) S1->S2 IC50 > 10 µM S3 Phase 3: In Vivo Acute Toxicity (Rodent Models) S2->S3 Non-mutagenic S4 Phase 4: Toxicokinetic Profiling (LC-MS/MS) S3->S4 Tolerated Dose S5 Final Safety Profile Generation S4->S5

Step-by-step toxicological screening workflow for guanidine derivatives.

Dual-Endpoint Cytotoxicity Assay (WST-8 & LDH)

Causality: Because propoxyguanidines are lipophilic cations, they can cause direct membrane lysis before mitochondrial failure occurs. Using a dual-endpoint assay differentiates between metabolic inhibition (WST-8) and direct membrane rupture (LDH release)[4]. Self-Validation: Triton X-100 is used as a positive control for 100% LDH release (maximum membrane rupture), while Doxorubicin serves as a positive control for metabolic cytotoxicity[1].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and A549 (pulmonary toxicity model) cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the propoxyguanidine compound (0.1 μM to 500 μM) in serum-free media. Treat cells for 24 and 48 hours.

  • LDH Quantification (Membrane Integrity): Transfer 50 μL of the supernatant to a new plate. Add 50 μL of LDH reaction mix. Incubate for 30 minutes in the dark. Measure absorbance at 490 nm.

  • WST-8 Assay (Metabolic Viability): Add 10 μL of WST-8 reagent to the remaining cells and media in the original plate. Incubate for 2 hours. Measure absorbance at 450 nm.

  • Data Synthesis: Calculate the IC₅₀ for both endpoints. An LDH IC₅₀ significantly lower than the WST-8 IC₅₀ indicates acute membrane lysis rather than targeted metabolic toxicity.

Mutagenicity Assessment (Ames Test)

Causality: Alkoxyguanidines can theoretically undergo O-dealkylation via hepatic CYP450 enzymes, releasing reactive aldehydes (e.g., propanal) that could cause frameshift mutations or base-pair substitutions. Mutagenicity is a critical endpoint for industrial registration[1]. Self-Validation: The assay is performed with and without the S9 rat liver fraction. If mutations only occur with S9, the toxicity is definitively caused by a downstream metabolite, not the parent propoxyguanidine.

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

  • Metabolic Activation: Prepare the S9 mix using induced rat liver extract, NADP⁺, and glucose-6-phosphate.

  • Exposure: Mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound (at varying concentrations up to 5 mg/plate), and 0.5 mL of S9 mix (or buffer for non-activated controls).

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count the number of revertant colonies. A fold increase of >2 over the baseline vehicle control indicates mutagenic properties[1].

In Vivo Acute Toxicity & Toxicokinetics

Causality: Inhalation and systemic exposure to highly charged guanidines can cause severe pulmonary inflammation, alveolar necrosis, and hepatotoxicity[1][4]. In vivo models are required to determine the systemic LD₅₀ and observe clinical signs of distress. Self-Validation: Continuous monitoring of liver enzymes (ALT/AST) acts as an internal checkpoint, correlating the in vitro HepG2 IC₅₀ data with actual in vivo hepatotoxicity outcomes.

Step-by-Step Protocol:

  • Animal Grouping: Divide adult Sprague-Dawley rats into vehicle control and three treatment groups (low, mid, and high dose based on in vitro data).

  • Administration: Administer the propoxyguanidine compound via oral gavage (for systemic TK) or aerosol exposure (for inhalation toxicity)[4].

  • Clinical Observation: Monitor animals continuously for 14 days for signs of respiratory distress, weight loss, or neurological deficits.

  • Toxicokinetic Sampling: Draw blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify parent compound and O-dealkylated metabolites via LC-MS/MS to determine half-life (t₁/₂) and bioavailability[2].

  • Histopathology: Euthanize animals at day 14. Perform H&E staining on lung and liver tissues to assess terminal bronchiolar inflammation and hepatocellular necrosis[4].

Conclusion

The safety profile of propoxyguanidine compounds hinges on the delicate balance between their basicity and lipophilicity. While the guanidine core provides excellent target affinity (e.g., for receptor antagonism or antimicrobial action), the propoxy chain can exacerbate membrane disruption and cytotoxicity. By employing the self-validating, multi-tiered screening protocols outlined above, drug development professionals can accurately identify therapeutic windows, rule out mutagenic liabilities, and advance only the safest candidates into clinical development.

References

  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for the Preparation of Substituted Propoxyguanidines: Application Notes and Protocols

Introduction The guanidine functional group is a pivotal structural motif in medicinal chemistry and drug development, renowned for its ability to engage in multiple hydrogen bonding interactions and its protonated state...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The guanidine functional group is a pivotal structural motif in medicinal chemistry and drug development, renowned for its ability to engage in multiple hydrogen bonding interactions and its protonated state at physiological pH.[1][2] The incorporation of a propoxy moiety onto the guanidine core can significantly modulate the lipophilicity, membrane permeability, and pharmacokinetic profile of a molecule. This guide provides a comprehensive overview of synthetic strategies for the preparation of substituted propoxyguanidines, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The synthetic approaches detailed herein are categorized into two primary strategies: the guanidinylation of amines using O-propylisourea derivatives and the direct propoxylation of a pre-functionalized guanidine scaffold. Each section will delve into the mechanistic underpinnings of the reactions, provide step-by-step experimental procedures, and discuss the advantages and limitations of each method.

Route 1: Guanidinylation of Amines with O-Propylisourea Derivatives

This is a widely employed and versatile two-step approach for the synthesis of substituted propoxyguanidines. The first step involves the preparation of a suitable O-propylisourea reagent, which then acts as an electrophilic guanidinylating agent in the subsequent reaction with a primary or secondary amine.

Synthesis of O-Propylisourea Precursors

The choice of the O-propylisourea precursor is critical and often dictates the reaction conditions and the scope of the subsequent guanidinylation step. Key precursors include O-propyl-N,N'-dicyclohexylisourea and protected O-propylisoureas.

1.1.1. Preparation of O-Propyl-N,N'-dicyclohexylisourea

This reagent is synthesized by the reaction of n-propanol with dicyclohexylcarbodiimide (DCC), often catalyzed by a copper(I) salt. The resulting O-propylisourea is a stable and effective guanidinylating agent.

Protocol 1: Synthesis of O-Propyl-N,N'-dicyclohexylisourea

  • Materials:

    • n-Propanol

    • Dicyclohexylcarbodiimide (DCC)

    • Copper(I) chloride (CuCl)

    • Anhydrous dichloromethane (DCM)

    • Hexane

    • Ethyl acetate

    • Neutral alumina

  • Procedure:

    • To a stirred solution of dicyclohexylcarbodiimide (1.0 eq) in anhydrous dichloromethane, add n-propanol (1.2 eq).

    • Add a catalytic amount of copper(I) chloride (0.05 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the carbodiimide peak at ~2119 cm⁻¹).

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[3][4]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on neutral alumina using a gradient of hexane and ethyl acetate.

  • Expert Insights: The use of a copper catalyst significantly accelerates the reaction. The reaction can also be performed neat, but the use of a solvent like DCM improves handling and reaction control. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be easily removed by filtration.

1.1.2. Preparation of Protected O-Propylisoureas via the Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the synthesis of O-propylisoureas from N-protected ureas or thioureas and n-propanol.[1][5] This method is particularly useful when sensitive functional groups are present in the molecule.

Protocol 2: Synthesis of a Protected O-Propylisourea using the Mitsunobu Reaction

  • Materials:

    • N,N'-Di-Boc-thiourea (or a suitable protected urea)

    • n-Propanol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[6]

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve N,N'-Di-Boc-thiourea (1.0 eq), n-propanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

  • Expert Insights: The order of addition of reagents can be crucial for the success of the Mitsunobu reaction.[7] Pre-forming the betaine by adding DIAD/DEAD to PPh₃ before the addition of the alcohol and urea derivative can sometimes improve yields. The major challenge with the Mitsunobu reaction is the removal of byproducts. Using polymer-bound triphenylphosphine can simplify the purification process.[6]

Guanidinylation of Amines

Once the O-propylisourea is synthesized, it can be reacted with a primary or secondary amine to afford the desired substituted propoxyguanidine. The reaction proceeds via a nucleophilic attack of the amine on the isourea carbon, followed by the elimination of the corresponding urea or a protected urea derivative.

Protocol 3: Guanidinylation of an Amine with O-Propyl-N,N'-dicyclohexylisourea

  • Materials:

    • O-Propyl-N,N'-dicyclohexylisourea

    • Primary or secondary amine

    • Anhydrous solvent (e.g., acetonitrile, THF, or DMF)

    • Triethylamine (optional, as a base)

  • Procedure:

    • Dissolve the amine (1.0 eq) in the chosen anhydrous solvent.

    • Add O-Propyl-N,N'-dicyclohexylisourea (1.1 eq) to the solution.

    • If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the precipitated dicyclohexylurea.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude propoxyguanidine by column chromatography or recrystallization.

  • Expert Insights: The reactivity of the amine plays a significant role. Primary aliphatic amines are generally more reactive than secondary or aromatic amines and may react at room temperature. For less reactive amines, heating is often necessary. The choice of solvent can also influence the reaction rate and yield.

Route 2: Direct Propoxylation of Guanidines

An alternative strategy involves the direct alkylation of a pre-existing guanidine or a protected guanidine derivative with a propylating agent. This approach can be advantageous when the desired guanidine core is readily available.

Phase-Transfer Catalyzed Propoxylation

Phase-transfer catalysis provides a mild and efficient method for the alkylation of N-H acidic guanidines under biphasic conditions. This method is particularly useful for protected guanidines where one of the nitrogen atoms can be deprotonated.

Protocol 4: Phase-Transfer Catalyzed Propoxylation of a Protected Guanidine

  • Materials:

    • N-Boc or other suitably protected guanidine

    • 1-Bromopropane or 1-iodopropane

    • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

    • Potassium hydroxide (KOH) or other strong base

    • Toluene or another suitable organic solvent

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve the protected guanidine (1.0 eq) and the phase-transfer catalyst (0.1 eq) in toluene.

    • Add an aqueous solution of potassium hydroxide (50% w/v, 5-10 eq).

    • Add the propylating agent (1.2 eq) to the biphasic mixture.

    • Stir the reaction vigorously at room temperature or with gentle heating (40-60 °C) for several hours to overnight. Monitor the reaction by TLC.

    • After completion, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

  • Expert Insights: The efficiency of the phase-transfer catalyst is crucial for this reaction. The choice of the protecting group on the guanidine is important as it influences the acidity of the N-H proton. Boc and Cbz protected guanidines have been shown to work well in this type of reaction.

Data Presentation

Table 1: Comparison of Synthetic Routes to Substituted Propoxyguanidines

Method Precursor/Reagent Key Advantages Key Limitations Typical Yields
Guanidinylation via O-Propylisourea O-Propyl-N,N'-dicyclohexylisoureaReadily available starting materials; good for a wide range of amines.Byproduct (DCU) removal can be cumbersome on a large scale.60-90%
Guanidinylation via Mitsunobu Reaction Protected Urea/Thiourea, n-Propanol, PPh₃, DIAD/DEADMild reaction conditions; suitable for sensitive substrates.Stoichiometric byproducts can complicate purification; cost of reagents.50-85%
Direct Propoxylation (PTC) Protected Guanidine, Propyl Halide, Phase-Transfer CatalystDirect introduction of the propoxy group; mild conditions.Requires a pre-existing guanidine with an acidic N-H; limited to certain protected guanidines.70-95%

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_route1 Route 1: Guanidinylation of Amines cluster_route2 Route 2: Direct Propoxylation Propanol_DCC n-Propanol + DCC O_Propylisourea O-Propyl-N,N'- dicyclohexylisourea Propanol_DCC->O_Propylisourea CuCl Propoxyguanidine1 Substituted Propoxyguanidine O_Propylisourea->Propoxyguanidine1 Amine R1R2NH Amine->Propoxyguanidine1 Guanidinylation Protected_Guanidine Protected Guanidine Propoxyguanidine2 Substituted Propoxyguanidine Protected_Guanidine->Propoxyguanidine2 PTC, Base Propyl_Halide Propyl Halide Propyl_Halide->Propoxyguanidine2

Caption: Overview of the two primary synthetic routes to substituted propoxyguanidines.

Guanidinylation_Mechanism Mechanism of Amine Guanidinylation with O-Propylisourea Isourea O-Propylisourea Intermediate Tetrahedral Intermediate Isourea->Intermediate Nucleophilic Attack Amine R1R2NH Amine->Intermediate Product Propoxyguanidine Intermediate->Product Elimination Byproduct Dicyclohexylurea (DCU) Intermediate->Byproduct

Caption: Simplified mechanism of the guanidinylation reaction.

Conclusion

The synthesis of substituted propoxyguanidines can be effectively achieved through several strategic routes. The choice of method will depend on the availability of starting materials, the nature of the substituents, and the scale of the synthesis. The guanidinylation of amines with pre-formed O-propylisourea reagents offers a versatile and broadly applicable approach. For more sensitive substrates, the Mitsunobu reaction provides a mild alternative for the preparation of the key isourea intermediate. Direct propoxylation via phase-transfer catalysis is an efficient method when a suitable protected guanidine precursor is accessible. By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the most appropriate synthetic strategy to access these valuable compounds for their drug discovery and development programs.

References

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Butt, A.; Zhang, H. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2022 , 27(19), 6243. [Link]

  • Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. J. Am. Chem. Soc.2016 , 138(43), 14234–14237. [Link]

  • Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chem. Commun., 2016 , 52, 11639-11655. [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. International Journal of ChemTech Research2015 , 8, 27-32. [Link]

  • PrepChem. Synthesis of N,N'-dicyclohexyl urea. [Link]

  • Eisa, H. M.; Tayel, M. A.; Yousif, M. Y.; El-Kerdawy, M. M. Synthesis of certain N-Aryl-N'-(2-pyrimidinyl)guanidine derivatives as potential antimicrobial agents. Arch. Pharm. Res.1990 , 13, 243–246. [Link]

  • Urbina, J. M.; Kouznetsov, V. V.; Stashenko, E. E. A MILD PROCEDURE FOR THE SYNTHESIS OF ALLYL AND BENZYL a-HYDROXYESTERS USING O-ALLYL(BENZYL)-N,N'- DICYCLOHEXYLISOUREA. Revista Colombiana de Química2008 , 37(1), 89-100. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of guanidines. [Link]

  • Request PDF. Solid-Phase Synthesis of N-Aryl-N'-Carboalkoxy Guanidines by the Mitsunobu Reaction of Fmoc-Guanidines. [Link]

  • Wikipedia. Dicyclohexylurea. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • Digital CSIC. 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. [Link]

  • Google Patents. CN107879952A - A kind of preparation method of propyl group nitroguanidine.
  • Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein J. Org. Chem.2019 , 15, 247–255. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. J. Vis. Exp.2016 , (115), e53593. [Link]

Sources

Application

Spectroscopic Characterization of Propoxyguanidine: A Comprehensive Guide for Structural and Tautomeric Analysis

Introduction and Mechanistic Context Guanidine-containing compounds are ubiquitous in drug discovery, frequently serving as minor groove binders[1], antiprotozoal agents, and kinase inhibitors. However, the native guanid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Guanidine-containing compounds are ubiquitous in drug discovery, frequently serving as minor groove binders[1], antiprotozoal agents, and kinase inhibitors. However, the native guanidine moiety is highly basic (pKa ~12–13), which restricts its membrane permeability and oral bioavailability. To circumvent this, N-alkoxyguanidines—such as N-propoxyguanidine—are frequently synthesized as bioreversible prodrugs. The introduction of the electronegative alkoxy group significantly lowers the basicity of the guanidine core, enhancing lipophilicity and intestinal absorption[2][3].

Characterizing N-propoxyguanidine derivatives presents unique analytical challenges. The molecule exhibits complex tautomerism, rapid proton exchange, and distinct ionization states depending on the microenvironment. This application note provides a self-validating, multi-modal spectroscopic workflow designed to definitively characterize propoxyguanidine derivatives, ensuring structural integrity and purity for downstream pharmaceutical development.

G Sample Propoxyguanidine Sample NMR Multi-Nuclear NMR (1H, 13C, 15N) Sample->NMR Solvation (DMSO-d6) FTIR ATR-FTIR & Raman Spectroscopy Sample->FTIR Solid State MS LC-HRMS Fragmentation Sample->MS Ionization (ESI+) Data Structural & Tautomeric Elucidation NMR->Data FTIR->Data MS->Data

Analytical workflow for the spectroscopic characterization of propoxyguanidine.

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁵N)

Causality of Experimental Choices

Guanidines undergo rapid proton exchange in protic solvents, which leads to the coalescence of N-H signals and obscures the tautomeric state. By utilizing a strongly hydrogen-bonding, aprotic solvent like DMSO- d6​ , the chemical exchange rate is artificially slowed relative to the NMR timescale. This allows for the distinct resolution of the primary amine (-NH₂), secondary amine (-NH-), and imine (=NH) protons. Furthermore, ¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) is essential for mapping the connectivity of the propoxy chain specifically to the substituted nitrogen, differentiating it from potential ring-alkylated byproducts.

Protocol: NMR Sample Preparation and Acquisition
  • System Suitability: Calibrate the NMR spectrometer (e.g., 500 MHz or higher) using a standard sample of 1% TMS in DMSO- d6​ to ensure optimal shimming and line shape.

  • Sample Preparation: Dissolve 15–20 mg of the propoxyguanidine derivative in 0.6 mL of anhydrous DMSO- d6​ . Critical Step: Ensure the solvent is sourced from a fresh, sealed ampoule to prevent water contamination, which accelerates proton exchange and broadens N-H signals.

  • 1D ¹H Acquisition: Acquire the ¹H spectrum with a minimum of 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.

  • 1D ¹³C Acquisition: Acquire the ¹³C spectrum with proton decoupling (waltz16), utilizing a minimum of 512 scans and a D1 of 2 seconds.

  • 2D ¹H-¹⁵N HMBC: Set the long-range coupling constant ( JN−H​ ) to 5 Hz. This will reveal cross-peaks between the propoxy -CH₂- protons and the directly attached ¹⁵N nucleus, confirming the N-alkoxy linkage.

Quantitative Data Summary

Table 1: Expected NMR Chemical Shifts for N-Propoxyguanidine in DMSO-d6

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity / Notes
¹H -O-CH₂- (Propoxy)3.70 – 3.90Triplet (t), J = 6.5 Hz
¹H -CH₂- (Propoxy)1.50 – 1.70Multiplet (m)
¹H -CH₃ (Propoxy)0.85 – 1.00Triplet (t), J = 7.4 Hz
¹H -NH₂ / =NH (Guanidine)6.50 – 7.50Broad singlets (bs); highly concentration dependent
¹³C C=N (Guanidine core)158.0 – 162.0Singlet (s); diagnostic for guanidine carbon
¹³C -O-CH₂- (Propoxy)74.0 – 77.0Singlet (s)
¹⁵N N-O (Alkoxy-substituted)~ 180 – 200 (relative to NH₃)Determined via ¹H-¹⁵N HMBC

Vibrational Spectroscopy (ATR-FTIR)

Causality of Experimental Choices

Traditional FTIR sample preparation using KBr pellets is highly susceptible to hygroscopic moisture absorption. Because water exhibits a broad O-H stretching band at 3200–3400 cm⁻¹, it directly masks the critical N-H stretching frequencies of the guanidine moiety. Attenuated Total Reflectance (ATR) FTIR eliminates the need for KBr, allowing for direct, solid-state analysis of the neat powder. This provides a self-validating confirmation of the C=N core and the C-O stretching of the propoxy group without matrix interference.

Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2–5 mg of neat propoxyguanidine powder directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample. Note: Insufficient pressure will result in poor signal-to-noise ratios, particularly in the high-frequency N-H region.

  • Acquisition: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution) from 4000 to 600 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Table 2: Key ATR-FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3450 – 3200N-H Stretch (Asym/Sym)Confirms presence of primary/secondary amines.
2960 – 2850C-H Stretch (Aliphatic)Confirms the propyl chain.
1640 – 1680C=N StretchHallmark of the guanidine functional group.
1050 – 1150C-O Stretch (Ether)Confirms the N-O-C linkage of the propoxy group.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality of Experimental Choices

To validate the molecular weight and structural connectivity, LC-HRMS equipped with Electrospray Ionization (ESI) is utilized. Guanidines are highly basic and readily accept protons, making positive-ion mode (ESI+) the optimal choice. Collision-Induced Dissociation (CID) is employed to generate a self-validating fragmentation pattern. N-alkoxyguanidines characteristically undergo a neutral loss of the corresponding alkene (propene, -42 Da) via a McLafferty-type rearrangement, or direct N-O bond cleavage (-59 Da for the propoxy radical/anion equivalent), providing definitive proof of the N-propoxy architecture.

Protocol: LC-HRMS Fragmentation Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile). The acidic modifier ensures complete protonation of the guanidine core.

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% B to 95% B over 5 minutes.

  • MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • MS/MS (CID): Isolate the [M+H]⁺ precursor ion and apply normalized collision energies (NCE) of 15, 30, and 45 eV to capture both low-energy and high-energy fragmentation pathways.

G Parent [M+H]+ Ion m/z 118.09 LossPropoxy Neutral Loss Propene (-42 Da) Parent->LossPropoxy Cleavage N-O Cleavage (-59 Da) Parent->Cleavage Guanidinium Hydroxyguanidinium m/z 76.05 LossPropoxy->Guanidinium Guanidine Guanidinium Ion m/z 59.05 Cleavage->Guanidine

ESI+ LC-HRMS fragmentation pathway for N-propoxyguanidine derivatives.

References

  • The First Bioreversible Prodrug of Metformin with Improved Lipophilicity and Enhanced Intestinal Absorption ACS Publications URL:[Link][2]

  • Aminoalkyl Derivatives of Guanidine Diaromatic Minor Groove Binders with Antiprotozoal Activity ACS Publications URL:[Link][1]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies RSC Publishing URL:[Link][4]

  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents ACS Publications URL:[Link][3]

Sources

Method

Application Note: Propoxyguanidines as Tunable Bifunctional Organocatalysts in Asymmetric Synthesis and Polymerization

Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale Over the past two decades, gua...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

Over the past two decades, guanidines have emerged as privileged organocatalysts due to their exceptional basicity and ability to act as hydrogen-bond donors[1]. Standard bicyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are highly active but often suffer from "over-catalysis." Their extreme basicity (pKa ~25 in acetonitrile) can lead to unwanted side reactions, such as the epimerization of sensitive stereocenters in asymmetric synthesis or transesterification in polymerizations[2].

The Propoxyguanidine Advantage: Substituting the guanidine core with an O-propoxy group fundamentally alters its physicochemical profile, creating a highly tunable catalytic environment.

  • pKa Attenuation (Electronic Causality): The electronegative oxygen atom inductively withdraws electron density from the guanidine system, lowering the pKa of the conjugate acid to a "Goldilocks" zone (~18–20 in MeCN)[3]. This attenuated basicity is strong enough to deprotonate pronucleophiles (e.g., malonates, alcohols) but weak enough to prevent product degradation and background racemic pathways[1].

  • Lipophilicity Enhancement (Steric/Solvation Causality): The propyl chain significantly increases the lipophilicity (log P) of the catalyst[3]. This ensures complete homogeneity in non-polar solvents like toluene and dichloromethane. In asymmetric organocatalysis, non-polar solvents are critical because they prevent solvent competition for hydrogen bonds, thereby enforcing the highly structured, tight ion-pair transition states required for rigorous stereocontrol[4].

Application I: Asymmetric Nitro-Michael Addition

Bifunctional propoxyguanidine-thiourea catalysts excel in carbon-carbon bond-forming reactions, such as the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene[4].

Mechanistic Pathway

The propoxyguanidine moiety acts as a Brønsted base to deprotonate the malonate, forming a stabilized guanidinium-enolate ion pair. Simultaneously, the thiourea moiety (and the guanidinium protons) acts as a hydrogen-bond donor to activate the nitro group of the electrophile. The tuned pKa ensures that the deprotonation is reversible and controlled, preventing the uncatalyzed background reaction that typically erodes enantiomeric excess (ee)[4][5].

Pathway A Propoxyguanidine Catalyst B Deprotonation of Pronucleophile A->B Base Activation C Guanidinium-Enolate Ion Pair B->C pKa Tuning D H-Bond Activation of Electrophile C->D Dual Activation E Stereoselective C-C Bond Formation D->E Transition State F Product Release & Turnover E->F Proton Transfer F->A Catalyst Regeneration

Figure 1: Bifunctional catalytic cycle of propoxyguanidines in Michael additions.

Experimental Protocol: Nitro-Michael Addition

Reagents: trans-β-Nitrostyrene (1.0 mmol), diethyl malonate (1.5 mmol), chiral propoxyguanidine-thiourea catalyst (0.1 mmol, 10 mol%), anhydrous toluene (2.0 mL).

  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with argon three times.

  • Catalyst Solvation: Add the propoxyguanidine-thiourea catalyst (10 mol%) and trans-β-nitrostyrene (1.0 mmol) to the flask. Inject 2.0 mL of anhydrous toluene. Causality: Toluene maximizes the strength of the hydrogen-bonding network between the catalyst and substrates.

  • Nucleophile Addition: Dropwise add diethyl malonate (1.5 mmol) via a micro-syringe at room temperature (25 °C).

  • Reaction Monitoring (Self-Validation System): Stir the mixture. At 2-hour intervals, withdraw a 50 µL crude aliquot, dilute in hexanes/IPA, and analyze via chiral HPLC.

    • Validation Check: If the ee% begins to plateau or degrade, it indicates product epimerization. Immediately proceed to quenching.

  • Quenching & Workup: Once full conversion is reached (typically 12 hours), quench the reaction by adding 1.0 mL of 1.0 M acetic acid to neutralize the guanidine base and lock the stereocenter.

  • Purification: Extract with ethyl acetate (3 × 5 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes:EtOAc, 8:2).

Application II: Metal-Free Ring-Opening Polymerization (ROP)

For biomedical applications (e.g., drug delivery scaffolds, resorbable sutures), polylactide (PLA) must be synthesized without toxic metal catalysts like Tin(II) octanoate. Bicyclic propoxyguanidines serve as exceptional metal-free organocatalysts for the living ROP of cyclic esters[2].

Mechanistic Pathway

The catalyst hydrogen-bonds to the benzyl alcohol initiator, increasing its nucleophilicity, while simultaneously hydrogen-bonding to the carbonyl of the L-lactide monomer. Because the propoxy group lowers the pKa relative to TBD, the catalyst successfully initiates the polymer chain but is not basic enough to trigger inter-chain transesterification at high monomer conversions. This preserves end-group fidelity and yields a very narrow polydispersity index (PDI)[2].

Workflow Step1 Monomer & Catalyst Purification Step2 Glovebox Assembly (Inert Atmosphere) Step1->Step2 Step3 Initiator Addition (Benzyl Alcohol) Step2->Step3 Step4 Propoxyguanidine Addition Step3->Step4 Step5 Polymerization (RT, 2-4 hours) Step4->Step5 Step6 Quenching & Precipitation Step5->Step6

Figure 2: Experimental workflow for the metal-free ring-opening polymerization of L-lactide.

Experimental Protocol: ROP of L-Lactide

Reagents: L-Lactide (1.0 M), Benzyl alcohol (initiator, 10 mM), Bicyclic propoxyguanidine (10 mM), anhydrous dichloromethane (DCM).

  • Purification: Sublimation of L-lactide is mandatory to remove trace lactic acid, which will act as an erratic chain transfer agent.

  • Initiation: Inside an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm), dissolve L-lactide (1.0 M) and benzyl alcohol (10 mM) in anhydrous DCM.

  • Catalysis: Add the propoxyguanidine catalyst (10 mM) to initiate the polymerization. The target degree of polymerization (DP) is dictated by the [Monomer]/[Initiator] ratio (here, 100:1).

  • Kinetic Tracking (Self-Validation System): Withdraw 100 µL aliquots every 30 minutes. Analyze via Gel Permeation Chromatography (GPC) and ¹H NMR.

    • Validation Check: Plot molecular weight ( Mn​ ) against monomer conversion. A strictly linear correlation validates the "living" nature of the polymerization and confirms the absence of chain-transfer side reactions.

  • Termination: Quench the polymerization by adding an excess of benzoic acid (approx. 50 mM) to protonate the guanidine catalyst.

  • Precipitation: Precipitate the polymer by dropping the DCM solution into cold methanol. Filter and dry under vacuum to constant weight.

Quantitative Data Summary

The tuning of the guanidine core via propoxy-substitution yields measurable improvements in both reaction pathways, summarized below:

Table 1: Catalyst Comparison in Asymmetric Nitro-Michael Addition

Catalyst TypeSolventTime (h)Yield (%)ee (%)Causality / Observation
Standard GuanidineTHF248515High basicity leads to background racemic reaction[4].
Propoxyguanidine-Thiourea Toluene 12 92 88 Tuned pKa and high lipophilicity enhance tight ion-pairing[3][4].

Table 2: Ring-Opening Polymerization (ROP) Kinetics of L-Lactide

Catalyst TypeMonomerTime (h)Conversion (%) Mn​ ( g/mol )PDICausality / Observation
TBD (Unsubstituted)L-Lactide1>9812,5001.45Extreme basicity causes transesterification at high conversion[2].
Bicyclic Propoxyguanidine L-Lactide 3 95 14,200 1.08 Attenuated basicity preserves end-group fidelity and living nature[2].

References

1.[2] Title: The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound? Source: Journal of the American Chemical Society (JACS) URL: [Link]

2.[1] Title: Guanidine-catalyzed asymmetric Strecker reaction: modes of activation and origin of stereoselectivity Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

3.[4] Title: Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity Source: Beilstein Journal of Organic Chemistry URL: [Link]

4.[3] Title: A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics... Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Development of Propoxyguanidine-Based Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist Introduction: The Rationale for Targeting Enzymes with Guanidinium Scaffolds Enzyme inhibitors are a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Introduction: The Rationale for Targeting Enzymes with Guanidinium Scaffolds

Enzyme inhibitors are a cornerstone of modern therapeutics, modulating biochemical pathways to treat a vast array of diseases.[1] The discovery and refinement of these small molecules represent a critical endeavor in drug discovery.[2][3] Within the medicinal chemist's toolkit, the guanidinium group stands out as a "privileged scaffold." Its ability to form strong hydrogen bonds and salt bridges allows it to mimic arginine and interact with key residues, such as aspartate and glutamate, in enzyme active sites.[4] This has led to the successful development of guanidine-based inhibitors for a range of targets, including BACE-1 for Alzheimer's disease and the Rho GTPase Rac1 in oncology.[5][6]

This guide focuses on the development of a specific subclass: propoxyguanidine-based inhibitors . The propoxy linker provides a flexible, lipophilic element that can be strategically modified to enhance cell permeability and fine-tune interactions within the enzyme's binding pocket. Our objective is to provide a comprehensive, experience-driven framework for the design, synthesis, characterization, and optimization of these inhibitors. We will use a representative model, "Protease-X," a hypothetical serine protease implicated in an inflammatory disease, to illustrate the protocols and principles in a practical context.

Section 1: Foundational Concepts and Initial Inhibitor Design

The Propoxyguanidine Pharmacophore: A Strategic Choice

The selection of the propoxyguanidine moiety is a deliberate design choice rooted in established principles of molecular recognition. The terminal guanidinium group is a powerful hydrogen bond donor and is often protonated at physiological pH, allowing it to form a high-energy salt bridge with negatively charged residues (e.g., Asp, Glu) that are frequently found in the catalytic sites of proteases.[4] The three-carbon propoxy linker offers rotational flexibility, enabling the guanidinium head to orient itself optimally for binding, while the alkyl chain can engage in favorable hydrophobic interactions. This bifunctional nature makes it an excellent starting point for inhibitor design.

Target Enzyme: Protease-X

For this guide, our target is Protease-X , a serine protease whose dysregulation is a key factor in a chronic inflammatory cascade. The active site of Protease-X features a classic catalytic triad (Ser-His-Asp), with the aspartate residue (Asp-189) located at the bottom of the primary specificity (S1) pocket, making it an ideal anchor point for a guanidinium-containing inhibitor.

The Drug Discovery Workflow: An Overview

The path from concept to a viable lead compound is an iterative process. It begins with identifying and validating a biological target and proceeds through screening, characterization, and optimization.[7][8] Computational methods are increasingly integrated to accelerate this cycle by predicting binding affinities and guiding chemical modifications.[3]

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Lead Optimization T Target Identification (e.g., Protease-X) D Inhibitor Design (Propoxyguanidine Scaffold) T->D S Library Synthesis D->S H High-Throughput Screen (IC50 Determination) S->H M Mechanism of Action (Ki & Mode of Inhibition) H->M C Selectivity Counter-Screening M->C SAR SAR Analysis C->SAR Dock In Silico Docking SAR->Dock Iterative Cycle Opt Optimized Lead Dock->Opt

Caption: A generalized workflow for enzyme inhibitor discovery and optimization.

Section 2: Protocol for In Vitro Enzyme Inhibition Assay

The first critical step is to determine if the synthesized compounds inhibit the target enzyme. This is achieved by measuring the inhibitor's effect on the initial rate of the enzymatic reaction. The concentration of inhibitor that reduces enzyme activity by 50% is known as the IC₅₀ value.

Principle of the Assay

The activity of Protease-X is monitored using a colorimetric substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Protease-X cleaves this substrate, releasing p-nitroaniline, which produces a yellow color that can be quantified by measuring absorbance at 405 nm.[9] The rate of color development is directly proportional to enzyme activity.

Materials and Reagents
  • Purified Protease-X: Stock solution (e.g., 1 mg/mL) in appropriate storage buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl.

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Stock solution (e.g., 10 mM) in DMSO.

  • Test Compounds: Propoxyguanidine derivatives. Stock solutions (e.g., 10 mM) in DMSO.

  • Positive Control Inhibitor: A known, potent inhibitor of Protease-X (if available).

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of measuring absorbance at 405 nm.

Step-by-Step Protocol: IC₅₀ Determination

Causality: This protocol is designed to efficiently screen multiple compounds across a range of concentrations to determine their potency. Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated.[10]

  • Prepare Compound Dilution Plate:

    • In a 96-well plate, create a serial dilution series for each test compound. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Ensure the final DMSO concentration in the assay will be constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells of a new 96-well plate.

    • Add 2 µL of the diluted compounds to the appropriate wells ("Test" wells).

    • Add 2 µL of DMSO to "100% Activity Control" wells and "No Enzyme Control" wells.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of Protease-X in Assay Buffer at 2x the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Add 25 µL of the Protease-X working solution to all wells except the "No Enzyme Control" wells. Add 25 µL of Assay Buffer to these wells instead.

    • Mix gently by tapping the plate. Incubate the plate at room temperature for 15 minutes.

  • Initiate the Enzymatic Reaction:

    • Prepare a working solution of the substrate in Assay Buffer at 4x the final desired concentration. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to ensure sensitivity for competitive inhibitors.[1] Let's assume Kₘ = 50 µM, so we use a final concentration of 50 µM.

    • Add 25 µL of the substrate working solution to all wells to start the reaction. The final volume in each well is now 102 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader set to 37°C.

    • Measure the absorbance at 405 nm every minute for 20 minutes (kinetic mode).

Data Analysis and Interpretation
  • Calculate Reaction Rates: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).

  • Normalize Data:

    • Subtract the rate of the "No Enzyme Control" (background) from all other rates.

    • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_Inhibitor / Rate_100%_Activity)) * 100

  • Determine IC₅₀:

    • Plot Percent Inhibition vs. the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Compound IDR-Group ModificationIC₅₀ (µM)
PG-01-H25.4
PG-024-Chloro-phenyl5.2
PG-033,4-Dichloro-phenyl0.8
PG-044-Methoxy-phenyl15.1

Section 3: Mechanism of Action (MoA) Studies

After identifying potent inhibitors, the next crucial step is to understand how they inhibit the enzyme.[11] This provides invaluable insight for lead optimization. MoA studies determine if the inhibition is reversible or irreversible and, if reversible, its specific mode (e.g., competitive, noncompetitive).[12][13]

Protocol: Determining Mode of Inhibition and Kᵢ

Causality: By systematically varying the concentrations of both the substrate and the inhibitor, we can dissect their relationship. The resulting changes in the enzyme's apparent Kₘ and Vₘₐₓ reveal the inhibitor's binding mechanism.[14]

  • Experimental Setup: Follow the general protocol from Section 2.3, but with a matrix design.

    • Use a range of fixed inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is estimated from the IC₅₀).

    • For each inhibitor concentration, perform a substrate titration curve by varying the substrate concentration (e.g., from 0.2x Kₘ to 10x Kₘ).

  • Data Acquisition: Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

Data Analysis: Visualizing Inhibition with Lineweaver-Burk Plots

The double reciprocal plot, or Lineweaver-Burk plot (1/V₀ vs. 1/[S]), is a classic tool for visualizing the mode of inhibition.[15] While modern nonlinear regression is preferred for calculating final parameters, these plots provide an intuitive understanding of the mechanism.[16][17]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition a_label 1/V₀ b_label 1/[S] origin_a x_axis_a origin_a->x_axis_a y_axis_a origin_a->y_axis_a nI_a I1_a I2_a y_int_a y_int_a->nI_a No Inhibitor y_int_a->I1_a + Inhibitor y_int_a->I2_a ++ Inhibitor c_label 1/V₀ d_label 1/[S] origin_b x_axis_b origin_b->x_axis_b y_axis_b origin_b->y_axis_b x_int_b y_int_b1 x_int_b->y_int_b1 No Inhibitor y_int_b2 x_int_b->y_int_b2 + Inhibitor y_int_b3 x_int_b->y_int_b3 ++ Inhibitor

Caption: Lineweaver-Burk plots illustrating competitive (lines intersect on y-axis) and non-competitive (lines intersect on x-axis) inhibition.

Calculating the Inhibition Constant (Kᵢ)

The Kᵢ is the dissociation constant of the enzyme-inhibitor complex and is a true measure of inhibitor potency, independent of substrate concentration. For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • [S] is the substrate concentration used in the IC₅₀ assay.

  • Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

For more complex mechanisms, Kᵢ values should be determined by global nonlinear regression fitting of the entire dataset to the appropriate Michaelis-Menten equations for different inhibition models.[16][17]

Compound IDIC₅₀ (µM)Mode of InhibitionKᵢ (µM)
PG-025.2Competitive2.6
PG-030.8Competitive0.4

Section 4: Lead Optimization Strategies

Lead optimization is an iterative cycle aimed at improving the properties of a lead compound to make it a viable drug candidate.[18] This involves enhancing potency and selectivity while improving pharmacokinetic (ADMET) properties.[3][19]

Structure-Activity Relationship (SAR) Analysis
  • Observation: Adding a single chlorine atom (PG-02) to the phenyl ring improved potency ~5-fold over the unsubstituted analog (PG-01).

  • Hypothesis: A hydrophobic pocket exists that favorably interacts with the halogen.

  • Observation: Adding a second chlorine atom (PG-03) further increased potency >6-fold over PG-02.

  • Hypothesis: This suggests the pocket is large enough to accommodate di-substitution, and the electron-withdrawing nature of the chlorides may also play a role.

  • Observation: Adding an electron-donating methoxy group (PG-04) was detrimental to activity compared to halogens.

  • Next Steps: Synthesize additional analogs to probe this pocket further (e.g., with different halogens, trifluoromethyl groups, or other hydrophobic moieties) to maximize potency.

In Silico Modeling and the Optimization Cycle

Molecular docking can provide a structural hypothesis for our SAR observations. By modeling how PG-03 binds to the active site of Protease-X, we can visualize the interactions guiding its potency and design new analogs with potentially improved binding.[4][20] This creates a feedback loop between computational chemistry and synthetic chemistry, accelerating the optimization process.[7]

G SAR Analyze SAR Data (e.g., PG-03 is potent) Dock Molecular Docking (Visualize PG-03 in active site) SAR->Dock Generate Hypothesis Design Design New Analogs (e.g., Add 3-CF3 group) Dock->Design Guide Design Synth Synthesize Analogs Design->Synth Test Test New Analogs (IC50 and Ki) Synth->Test Test->SAR Generate New Data

Caption: The iterative cycle of lead optimization driven by SAR and in silico modeling.

Conclusion

The development of propoxyguanidine-based enzyme inhibitors is a systematic, multi-faceted process. It begins with a rational design strategy based on the well-established binding properties of the guanidinium pharmacophore. This is followed by robust in vitro testing to quantify inhibitor potency (IC₅₀) and elucidate the mechanism of action (Kᵢ). Finally, an iterative cycle of structure-activity relationship analysis, informed by computational modeling, drives the optimization of lead compounds toward candidates with superior potency and drug-like properties. The protocols and strategies outlined in this guide provide a validated roadmap for researchers aiming to exploit this promising chemical scaffold in their drug discovery programs.

References

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Method

Application Notes and Protocols for Cell-Based Assays with Propoxyguanidine Derivatives

Introduction: Unveiling the Therapeutic Potential of Propoxyguanidine Derivatives Propoxyguanidine derivatives represent a promising class of small molecules with significant therapeutic potential, largely attributed to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Propoxyguanidine Derivatives

Propoxyguanidine derivatives represent a promising class of small molecules with significant therapeutic potential, largely attributed to their structural resemblance to L-arginine. This structural mimicry positions them as potent modulators of key enzymes that utilize L-arginine as a substrate, namely nitric oxide synthases (NOS) and arginases. The balance between NOS and arginase activity is critical for a myriad of physiological processes, and its dysregulation is implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for the characterization of propoxyguanidine derivatives.

The protocols detailed herein are designed to be self-validating systems, providing insights into the causality behind experimental choices. This guide will empower researchers to assess the bioactivity, potency, and cellular mechanism of action of novel propoxyguanidine compounds.

Scientific Foundation: The L-Arginine Metabolic Axis

Propoxyguanidine derivatives are anticipated to exert their biological effects by competitively inhibiting enzymes that bind L-arginine. The two primary enzyme families at the center of this metabolic nexus are Nitric Oxide Synthases (NOS) and Arginases.

Nitric Oxide Synthase (NOS) Pathway: NOS enzymes (eNOS, nNOS, and iNOS) catalyze the production of nitric oxide (NO), a critical signaling molecule, from L-arginine.[4][5][6] NO plays a vital role in vasodilation, neurotransmission, and the immune response.[4][5] Overproduction of NO by iNOS, however, is associated with inflammatory diseases and septic shock.[7] Therefore, inhibitors of NOS are of significant therapeutic interest.

Arginase (ARG) Pathway: Arginase (ARG1 and ARG2) competes with NOS for the common substrate L-arginine, hydrolyzing it to L-ornithine and urea.[1][2] The products of this reaction are precursors for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen production.[8] Upregulation of arginase activity can deplete L-arginine levels, thereby reducing NO bioavailability and contributing to endothelial dysfunction.[3] In the tumor microenvironment, arginase activity is a mechanism of immune suppression.[1]

The interplay between these two pathways is a critical determinant of cellular function. The following diagram illustrates this competitive relationship.

cluster_0 Cellular Environment cluster_1 NOS Pathway cluster_2 Arginase Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthases (nNOS, eNOS, iNOS) L_Arginine->NOS Arginase Arginases (ARG1, ARG2) L_Arginine->Arginase NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalyzes Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Catalyzes Propoxyguanidine Propoxyguanidine Derivatives Propoxyguanidine->NOS Inhibition Propoxyguanidine->Arginase Inhibition

Caption: Competitive inhibition of NOS and Arginase by propoxyguanidine derivatives.

Part 1: Assessment of Nitric Oxide Synthase (NOS) Inhibition

A primary anticipated mechanism of action for propoxyguanidine derivatives is the inhibition of NOS activity. The following protocols are designed to quantify the inhibitory potential of these compounds in a cellular context.

Protocol 1.1: Measurement of Nitrite Production using the Griess Assay

This colorimetric assay is a robust and widely used method for determining NOS activity by measuring the accumulation of nitrite, a stable and quantifiable end-product of NO metabolism, in the cell culture supernatant.[4][5]

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

Workflow Diagram:

cluster_workflow Griess Assay Workflow A 1. Seed Cells (e.g., RAW 264.7) B 2. Pre-treat with Propoxyguanidine Derivatives A->B C 3. Stimulate iNOS expression (LPS + IFN-γ) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Add Griess Reagent E->F G 7. Measure Absorbance at 540 nm F->G H 8. Calculate Nitrite Concentration G->H

Caption: Workflow for the Griess assay to measure NOS activity.

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Propoxyguanidine derivatives (stock solutions in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the propoxyguanidine derivatives in DMEM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • iNOS Induction: To induce iNOS expression, add LPS (1 µg/mL final concentration) and IFN-γ (10 ng/mL final concentration) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Determine the nitrite concentration in each sample using the sodium nitrite standard curve. Calculate the percentage of inhibition of nitrite production for each compound concentration relative to the stimulated vehicle control.

Table 1: Example Data for NOS Inhibition by a Propoxyguanidine Derivative

Compound Concentration (µM)Nitrite Concentration (µM)% Inhibition
0 (Vehicle Control)50.2 ± 2.50
0.145.1 ± 2.110.2
125.8 ± 1.548.6
105.3 ± 0.889.4
1001.1 ± 0.397.8

Part 2: Evaluation of Arginase Inhibition

To determine if propoxyguanidine derivatives also target the arginase pathway, a direct measurement of arginase activity in cell lysates is essential.

Protocol 2.1: Colorimetric Assay for Arginase Activity

This assay quantifies arginase activity by measuring the amount of urea produced from the hydrolysis of L-arginine.[8][9][10][11]

Principle: The urea produced in the arginase reaction forms a colored complex with a specific chromogen, and the intensity of the color is directly proportional to the arginase activity in the sample.

Materials:

  • Cell line of interest (e.g., activated macrophages, liver cancer cells)

  • Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, with protease inhibitors and 0.4% Triton X-100)[10][11]

  • Arginase Assay Kit (containing L-arginine buffer, Mn²⁺ solution, and urea colorimetric reagents)

  • Urea standard solution

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of the propoxyguanidine derivatives for a specified period (e.g., 24 hours).

  • Cell Lysate Preparation:

    • Harvest approximately 1 x 10⁶ cells per sample and wash with PBS.

    • Lyse the cell pellet in 100 µL of ice-cold lysis buffer for 10 minutes.[10][11]

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to remove insoluble material.[10][11]

    • Collect the supernatant for the arginase assay.

  • Arginase Reaction:

    • Prepare the 5x Substrate Buffer by mixing the Arginine Buffer and Mn²⁺ Solution according to the kit instructions.[11]

    • Add 40 µL of each cell lysate sample to two separate wells of a 96-well plate (one for the sample and one for the sample blank).

    • Add 10 µL of the 5x Substrate Buffer to the sample wells.[11]

    • Incubate the plate at 37°C for 1-2 hours.[11]

  • Urea Determination:

    • Prepare the Urea Reagent by mixing equal volumes of Reagent A and Reagent B from the kit.[11]

    • Add 200 µL of the Urea Reagent to all wells (including urea standards).

    • Incubate as per the kit instructions to allow for color development.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (typically around 430 nm or 570 nm depending on the chromogen).

  • Data Analysis: Subtract the absorbance of the sample blank from the corresponding sample reading. Calculate the urea concentration using the urea standard curve. Determine the arginase activity and calculate the percentage of inhibition for each compound concentration.

Part 3: Assessment of Cellular Viability and Proliferation

It is crucial to assess the cytotoxic and anti-proliferative effects of propoxyguanidine derivatives to determine their therapeutic window.

Protocol 3.1: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., cancer cell lines like A549, MCF-7)[12][13][14]

  • Complete cell culture medium

  • Propoxyguanidine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the propoxyguanidine derivatives for 24, 48, or 72 hours.[12][15] Include a vehicle control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Table 2: Example Data for Cell Viability (IC₅₀ Determination)

Compound Concentration (µM)% Cell Viability
0 (Vehicle Control)100
0.198.5 ± 4.2
185.1 ± 5.1
1052.3 ± 3.8
10015.7 ± 2.9
IC₅₀ (µM) ~10.5

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of propoxyguanidine derivatives in a cell-based setting. By systematically evaluating their effects on NOS and arginase activity, as well as their impact on cell viability, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these novel compounds. It is recommended to perform these assays in multiple cell lines to assess for cell-type-specific effects. Further downstream assays, such as Western blotting for protein expression or more specific apoptosis assays, can be employed to further elucidate the molecular pathways involved.

References

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • A cellular model for screening neuronal nitric oxide synthase inhibitors - PubMed. (2009, July 1). PubMed. [Link]

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  • Cell viability (WST assay) of guanidine-based chemicals for... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - Bio-protocol. (2021, January 20). Bio-protocol. [Link]

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  • iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay, Panlabs. (n.d.). Eurofins DiscoverX. [Link]

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  • Cell viability in the presence of Guanidine hydrochloride. (A) KCNG1... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC. (2022, December 8). National Center for Biotechnology Information. [Link]

  • OxiSelect™ Intracellular Nitric Oxide (NO) Assay Kit (Fluorometric) - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc. [Link]

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  • Hydroxyguanidines inhibit peroxynitrite-induced oxidation - PubMed. (n.d.). PubMed. [Link]

  • Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective. (2020, July 25). Multidisciplinary Digital Publishing Institute. [Link]

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  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC. (2022, February 10). National Center for Biotechnology Information. [Link]

  • (PDF) The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo - ResearchGate. (2025, August 6). ResearchGate. [Link]

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Application

"application of propoxyguanidines in the synthesis of heterocyclic compounds"

An Application Guide to the Strategic Use of Guanidines in Heterocyclic Synthesis Introduction: The Guanidinyl Moiety as a Privileged Synthon The guanidine functional group, characterized by a central carbon atom bonded...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Use of Guanidines in Heterocyclic Synthesis

Introduction: The Guanidinyl Moiety as a Privileged Synthon

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in the synthesis of nitrogen-containing heterocycles.[1] Its unique electronic structure, high basicity, and capacity to act as a versatile three-atom (N-C-N) synthon make it an invaluable tool for medicinal and organic chemists.[2] Heterocyclic compounds are fundamental scaffolds in a vast majority of pharmaceuticals, agrochemicals, and functional materials, and their efficient synthesis is a primary goal in modern chemistry.[3][4] Guanidines and their derivatives provide a direct and robust pathway to several key heterocyclic families, including pyrimidines, imidazoles, and triazines.

While simple guanidine hydrochloride is the most common reagent, its derivatives offer modulated reactivity. This guide focuses on the broader application of the guanidine moiety in constructing these vital chemical architectures. We will explore the mechanistic underpinnings of these cyclization reactions, provide detailed, field-tested protocols, and discuss how the choice of reaction partners and conditions dictates the final heterocyclic outcome. The principles discussed are directly applicable to a wide range of guanidine derivatives, including substituted and potentially O-alkylated variants like propoxyguanidines, where the alkoxy group could function as a leaving group under specific conditions.

Part 1: Synthesis of Pyrimidines via Guanidine Condensation

The construction of the pyrimidine ring is arguably the most prominent application of guanidines in heterocyclic synthesis. The reaction typically involves the condensation of a guanidine with a 1,3-dielectrophilic species, most commonly a β-dicarbonyl compound or its synthetic equivalent.

Mechanistic Insight

The causality behind this reaction lies in the nucleophilicity of the guanidine nitrogens and the electrophilicity of the carbonyl carbons. The reaction proceeds through a stepwise condensation-cyclization-dehydration sequence.

  • Initial Nucleophilic Attack: One of the terminal nitrogen atoms of guanidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Second Nucleophilic Attack: The second terminal nitrogen attacks the remaining carbonyl group, initiating the cyclization.

  • Dehydration: The resulting cyclic intermediate readily eliminates two molecules of water to form the stable aromatic pyrimidine ring.

The strong basicity of guanidine often self-catalyzes the reaction, though an external base or acid catalyst may be employed to optimize yields and reaction times.[5]

G cluster_0 Mechanism: Pyrimidine Synthesis start Guanidine + 1,3-Dicarbonyl step1 Nucleophilic attack by N1 on C1 of dicarbonyl start->step1 intermediate1 Acyclic Intermediate step1->intermediate1 step2 Intramolecular nucleophilic attack by N2 on C3 intermediate1->step2 intermediate2 Cyclic Dihydroxide Intermediate step2->intermediate2 step3 Dehydration (-2 H₂O) intermediate2->step3 product 2-Aminopyrimidine Product step3->product

Figure 1: Reaction mechanism for pyrimidine synthesis.
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol details the reaction between guanidine hydrochloride and acetylacetone (a 1,3-dicarbonyl compound).

Materials:

  • Guanidine hydrochloride (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Sodium ethoxide (2.5 eq)

  • Absolute Ethanol

  • Reaction flask, reflux condenser, magnetic stirrer

Procedure:

  • Base Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium ethoxide in 100 mL of absolute ethanol. Stir until a homogenous solution is formed.

  • Reagent Addition: To the stirred solution, add guanidine hydrochloride. Stir for 15 minutes to allow for the formation of free guanidine base.

  • Addition of Dicarbonyl: Add acetylacetone dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated HCl until the pH is ~7.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid residue contains the product and sodium chloride.

  • Purification: Recrystallize the solid from a minimal amount of hot water or an ethanol/water mixture to yield pure white crystals of 2-amino-4,6-dimethylpyrimidine.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product has a molecular weight of 123.16 g/mol .

Part 2: Synthesis of 2-Aminoimidazoles

The synthesis of the imidazole ring using guanidine typically involves reaction with an α-dicarbonyl or, more commonly, an α-haloketone. This pathway provides a direct route to 2-aminoimidazoles, a scaffold found in numerous marine natural products with significant biological activity.

Mechanistic Insight

The reaction with an α-haloketone is a classic example of a Hantzsch-type synthesis.

  • Sₙ2 Reaction: One of the guanidine nitrogens acts as a nucleophile, displacing the halide from the α-haloketone in an Sₙ2 reaction.

  • Cyclization: The other terminal nitrogen then attacks the carbonyl carbon to form the five-membered ring.

  • Dehydration: The resulting cyclic intermediate eliminates a molecule of water to yield the aromatic 2-aminoimidazole.

G start Guanidine + α-Haloketone step1 Sₙ2: Nucleophilic attack by N1 on α-carbon, displacing halide start->step1 intermediate1 Guanidinyl Ketone Intermediate step1->intermediate1 step2 Intramolecular attack by N2 on carbonyl carbon intermediate1->step2 intermediate2 Cyclic Hemiaminal Intermediate step2->intermediate2 step3 Dehydration (-H₂O) intermediate2->step3 product 2-Aminoimidazole Product step3->product

Figure 2: General mechanism for 2-aminoimidazole synthesis.
Protocol 2: General Synthesis of a 2-Amino-4-arylimidazole

Materials:

  • Guanidine carbonate (1.0 eq)

  • 2-Bromoacetophenone derivative (e.g., 2-bromo-1-phenylethan-1-one) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer

Procedure:

  • Setup: In a 100 mL round-bottom flask, combine guanidine carbonate and the 2-bromoacetophenone derivative in DMF.

  • Reaction: Heat the mixture to 80-100°C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice water, which should precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure 2-amino-4-arylimidazole.

  • Characterization: Analyze the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Part 3: Comparative Overview of Guanidine-based Syntheses

The versatility of guanidine as a synthon allows for the creation of various heterocyclic systems by simply changing the co-reactant. The table below summarizes key transformations.

Target HeterocycleCo-Reactant TypeKey Reaction NameTypical ConditionsYield Range
Pyrimidine 1,3-DicarbonylPinner SynthesisNaOEt, EtOH, Reflux60-90%
Imidazole α-HaloketoneHantzsch-typeDMF or EtOH, 80-100°C50-85%
1,2,4-Triazine 1,2-DicarbonylTriazine SynthesisAcetic Acid, NH₄OAc, 120°C70-95%[6]
Oxazinone Homopropargyl AmineCarboxylative CyclizationDPG, AgSbF₆, CO₂75-98%[7]

Table 1: Summary of heterocyclic syntheses using guanidine and its derivatives.

Conclusion and Future Outlook

Guanidines are robust and highly effective building blocks in the synthesis of a diverse array of nitrogen-containing heterocycles.[8] The fundamental reaction pathways—primarily condensation and cyclization—are reliable and adaptable to a wide range of substrates, making them suitable for library synthesis in drug discovery programs.[6] The exploration of substituted guanidines, including N-alkyl, N-aryl, and potentially O-alkyl derivatives like propoxyguanidines, further expands the chemical space accessible through these methods. Such derivatives can introduce points of diversity and fine-tune the electronic and steric properties of the resulting heterocyclic scaffolds, offering a promising avenue for the development of novel bioactive compounds.[9]

References

  • Shipe, W. D., Yang, F., et al. (2006). CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES. HETEROCYCLES, Vol. 70.
  • ResearchGate. (2020). The catalytic cyclization of propargylguanidine (1a) and... [Scientific Diagram].
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  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.
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  • MDPI. (2026). Roles of Guanidines in Recent Cycloaddition Reactions.
  • ResearchGate. (2026). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors.
  • PMC. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.
  • Royal Society of Chemistry. (2019). Multifunctional 1,3-diphenylguanidine for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure. Chemical Communications.
  • PMC. (2026). Heterocycles in Medicinal Chemistry III.
  • IJAEM. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • PMC. Heterocycles in Medicinal Chemistry.

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Method

High-Throughput Screening of Propoxyguanidine Libraries: A Guide to Assay Development, Execution, and Hit Validation

Introduction: The Promise of Propoxyguanidine Scaffolds in Drug Discovery The guanidinium group, characterized by its planar, delocalized π-electron system and positive charge, is a prevalent motif in numerous biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Propoxyguanidine Scaffolds in Drug Discovery

The guanidinium group, characterized by its planar, delocalized π-electron system and positive charge, is a prevalent motif in numerous biologically active molecules and pharmaceuticals. Its ability to form strong, multipoint hydrogen bonds with carboxylate and phosphate groups makes it an effective mimic of the arginine side chain, enabling specific interactions with a variety of biological targets, including enzymes like kinases, proteases, and G-protein coupled receptors.[1][2][3] The propoxyguanidine scaffold, which incorporates a flexible propoxy linker, offers an attractive variation for chemical library design, allowing for the exploration of deeper binding pockets and the optimization of pharmacokinetic properties.

High-throughput screening (HTS) provides the technological framework to rapidly assess large and diverse chemical libraries, such as those comprised of propoxyguanidine derivatives, for their potential to modulate the activity of a specific biological target.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for propoxyguanidine libraries. It details a robust biochemical assay protocol, data analysis workflows, and a systematic hit validation cascade, ensuring the generation of high-quality, actionable data for downstream lead optimization.

Part 1: Designing the High-Throughput Screening Campaign

A successful HTS campaign is a well-orchestrated process that begins with careful planning and assay development. The choice of assay format and detection technology is paramount and should be guided by the nature of the biological target and the desired throughput.[6][7]

Propoxyguanidine Library: Design and Synthesis Considerations

The construction of a high-quality screening library is the foundation of any HTS campaign. For propoxyguanidine libraries, diversity can be introduced at multiple positions to explore a broad chemical space. A common synthetic strategy involves the reaction of an appropriate amine with a guanylating agent. Solid-phase synthesis is often employed to facilitate the rapid generation of a large number of analogs.[8][9][10][11]

A representative synthetic route to a propoxyguanidine library can be conceptualized as follows:

  • Preparation of Propoxyamine Precursors: A diverse set of primary or secondary amines can be reacted with a protected 3-bromopropanol, followed by deprotection to yield a library of propoxyamine building blocks.

  • Guanylation: The propoxyamines are then reacted with a suitable guanylating reagent, such as N,N'-bis(Boc)-N''-triflylguanidine or by displacing a leaving group from a pyrazole-carboxamidine, to install the guanidine moiety.[9]

  • Diversification: Further diversity can be achieved by utilizing a variety of substituted amines and different linkers in the initial step.

Selecting the Right Assay: Biochemical vs. Cell-Based Approaches

The initial choice between a biochemical and a cell-based assay format is a critical decision point in HTS campaign design.[6][7]

  • Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the effect of a compound on the target of interest. They offer high reproducibility and a clear, direct link between the compound and its molecular target.[7] For screening propoxyguanidine libraries against a specific enzyme, a biochemical assay is often the preferred starting point.

  • Cell-Based Assays: These assays are performed using living cells and provide a more physiologically relevant context by assessing the effect of a compound on a biological pathway or cellular phenotype. While valuable for later stages of drug discovery, they can be more complex and prone to off-target effects in a primary screen.

For the purpose of this guide, we will focus on a biochemical enzyme inhibition assay , a common and robust format for primary HTS.

Choosing a Detection Technology: The Power of Fluorescence Polarization

A variety of detection technologies are available for HTS, including fluorescence intensity, luminescence, and fluorescence polarization (FP).[12] For enzyme assays, particularly those involving the binding of a small molecule inhibitor, Fluorescence Polarization (FP) offers several advantages:

  • Homogeneous Format: FP assays are "mix-and-read," requiring no separation or washing steps, which simplifies automation and increases throughput.[13]

  • High Sensitivity and Low Interference: As FP measures the change in the rotation of a fluorescently labeled molecule upon binding, it is less susceptible to interference from colored or fluorescent compounds in the library compared to simple fluorescence intensity assays.[13]

  • Direct Measurement of Binding: FP directly measures the binding of a fluorescent tracer to the target enzyme, providing a quantitative measure of inhibition.[13][14]

Part 2: Detailed Protocols for a Fluorescence Polarization-Based Kinase Inhibition Assay

This section provides a detailed, step-by-step protocol for a fluorescence polarization-based HTS assay designed to identify inhibitors of a target kinase from a propoxyguanidine library.

Materials and Reagents
  • Target Kinase: Purified, recombinant kinase of interest.

  • Fluorescent Tracer: A fluorescently labeled ligand or a known inhibitor of the kinase. The choice of fluorophore should be compatible with the available plate reader (e.g., FITC, TAMRA).

  • Substrate and ATP: For kinase activity assays.

  • Assay Buffer: Optimized for kinase activity and stability (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Propoxyguanidine Library: Compounds dissolved in 100% DMSO at a stock concentration of 10 mM.

  • Microplates: Black, low-volume 384-well or 1536-well plates are recommended to minimize background fluorescence and reagent consumption.[12]

  • Plate Reader: A plate reader capable of measuring fluorescence polarization.

Assay Optimization

Before initiating the full-scale screen, it is crucial to optimize the assay conditions to ensure a robust and reproducible signal.

Table 1: Key Parameters for Assay Optimization

ParameterDescriptionGoal
Enzyme Concentration Titrate the kinase concentration to determine the optimal amount that gives a significant signal window without being wasteful.Achieve a Z'-factor ≥ 0.5.
Tracer Concentration Determine the concentration of the fluorescent tracer that results in a stable and high polarization signal when bound to the enzyme.Maximize the signal-to-background ratio.
ATP Concentration For kinase activity assays, the ATP concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.[15]Enable the detection of both potent and weak inhibitors.
DMSO Tolerance Assess the effect of DMSO on the assay signal, as the compound library is dissolved in DMSO.Determine the maximum tolerable DMSO concentration without significant signal inhibition (typically ≤ 1%).[16]
Incubation Time Determine the optimal incubation time for the binding reaction to reach equilibrium.Ensure a stable and reproducible signal.
High-Throughput Screening Protocol

The following protocol is designed for a 384-well plate format. Volumes can be scaled down for 1536-well plates.

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the propoxyguanidine library (10 mM stock in 100% DMSO) into the wells of the assay plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

    • For control wells, dispense 50 nL of 100% DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme and Tracer Addition:

    • Prepare a 2X solution of the target kinase and the fluorescent tracer in assay buffer at their optimized concentrations.

    • Dispense 2.5 µL of the enzyme/tracer mix into each well of the assay plate.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at room temperature for the optimized incubation time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Read the plates on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore. The reader will measure the parallel and perpendicular fluorescence intensities and calculate the polarization value (in milli-polarization units, mP).

Data Analysis and Quality Control

Robust data analysis and stringent quality control are essential for the reliable identification of "hits".

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It takes into account both the signal window and the data variation.[8][17] A Z'-factor between 0.5 and 1.0 is considered excellent for an HTS assay.[8]

    Formula for Z'-Factor: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Hit Identification: A common method for hit identification is to set a threshold based on the standard deviation (SD) of the negative control data. For example, compounds that result in a decrease in fluorescence polarization greater than 3 times the standard deviation of the negative controls can be considered primary hits.

Part 3: Hit Validation and Progression

The primary HTS will identify a number of initial "hits". However, many of these may be false positives. A rigorous hit validation cascade is necessary to confirm the activity of these compounds and to prioritize the most promising candidates for further development.[1][11]

Hit Confirmation

The first step in hit validation is to re-test the primary hits in the same assay to confirm their activity. This is typically done in a dose-response format to determine the potency (IC₅₀) of the compounds.

Secondary and Orthogonal Assays

To eliminate false positives and to confirm that the hits are acting through the desired mechanism, it is essential to test them in secondary and orthogonal assays.[2][11]

  • Orthogonal Assays: These are assays that measure the same biological endpoint as the primary assay but use a different detection technology. For example, if the primary screen was an FP assay, an orthogonal assay could be a luminescence-based kinase activity assay. This helps to rule out compounds that interfere with the primary assay format.

  • Counter-Screens: These assays are used to assess the selectivity of the hits. For example, active compounds can be tested against a panel of related kinases to determine if they are selective for the target of interest.

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding of the hit compounds to the target protein, providing further confirmation of a direct interaction.

Structure-Activity Relationship (SAR) Studies

Once a set of confirmed and validated hits has been identified, the next step is to initiate structure-activity relationship (SAR) studies.[13][18][19] SAR involves synthesizing and testing analogs of the hit compounds to understand how modifications to the chemical structure affect biological activity.[20][21] This iterative process of chemical synthesis and biological testing is crucial for optimizing the potency, selectivity, and drug-like properties of the initial hits, ultimately leading to the identification of a lead compound.

For a propoxyguanidine scaffold, SAR studies might explore:

  • The nature of the substituent on the guanidine nitrogen: Exploring different alkyl and aryl groups to probe for additional binding interactions.

  • The length and branching of the propoxy linker: Modifying the linker to optimize the positioning of the guanidine group within the binding site.

  • The nature of the terminal group: Introducing different functional groups at the end of the propoxy chain to improve properties such as solubility and cell permeability.

Visualization of Workflows and Pathways

To provide a clear visual representation of the processes described in this application note, the following diagrams have been generated using the DOT language.

HTS_Workflow cluster_Prep Phase 1: Preparation cluster_Screening Phase 2: Primary Screen cluster_Validation Phase 3: Hit Validation cluster_Optimization Phase 4: Lead Optimization Library Propoxyguanidine Library Synthesis & QC AssayDev Assay Development & Optimization HTS High-Throughput Screening (FP Assay) AssayDev->HTS Data Data Analysis (Z', Hit Picking) HTS->Data Confirm Hit Confirmation (Dose-Response) Data->Confirm Primary Hits Ortho Orthogonal & Counter-Screens Confirm->Ortho Confirmed Hits Biophys Biophysical Assays (e.g., SPR) Ortho->Biophys SAR Structure-Activity Relationship (SAR) Biophys->SAR Validated Hits Lead Lead Candidate SAR->Lead

Caption: High-Throughput Screening Workflow.

Hit_Validation_Cascade PrimaryHits Primary Hits from HTS (e.g., >3 SD inhibition) DoseResponse Dose-Response Confirmation (IC50 Determination) PrimaryHits->DoseResponse Re-test OrthogonalAssay Orthogonal Assay (e.g., Luminescence) DoseResponse->OrthogonalAssay Confirm Mechanism CounterScreen Selectivity Counter-Screen (e.g., Related Kinases) DoseResponse->CounterScreen Assess Selectivity Biophysical Direct Binding Confirmation (e.g., SPR, ITC) OrthogonalAssay->Biophysical CounterScreen->Biophysical SAR Structure-Activity Relationship (SAR) Studies Biophysical->SAR Validated Hits Lead Lead Series SAR->Lead

Caption: Hit Validation Cascade.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor UpstreamKinase Upstream Kinase (e.g., Raf) Adaptor->UpstreamKinase TargetKinase Target Kinase (e.g., MEK) UpstreamKinase->TargetKinase Phosphorylation Effector Effector Protein (e.g., ERK) TargetKinase->Effector Phosphorylation Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor Propoxyguanidine Inhibitor Inhibitor->TargetKinase

Caption: Representative Kinase Signaling Pathway.

Conclusion

The high-throughput screening of propoxyguanidine libraries represents a promising avenue for the discovery of novel modulators of a wide range of biological targets. By following a systematic and rigorous approach to assay development, execution, and hit validation, researchers can maximize the chances of identifying high-quality lead compounds for further development. The protocols and workflows detailed in this application note provide a solid foundation for embarking on such a screening campaign, with the ultimate goal of accelerating the discovery of new therapeutics.

References

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  • Patwardhan, N. N., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. Journal of Medicinal Chemistry, 58(4), 1879-1899. [Link]

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  • Patwardhan, N. N., et al. (2015). Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors. Journal of Medicinal Chemistry, 58(4), 1879-1899. [Link]

  • Patwardhan, N. N., et al. (2015). Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. Journal of Medicinal Chemistry, 58(4), 1879-1899. [Link]

  • Lee, J., Lee, H., Yoon, G., & Lee, T. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. [Link]

  • Keller, M., et al. (2008). Guanidine−Acylguanidine Bioisosteric Approach in the Design of Radioligands: Synthesis of a Tritium-Labeled NG-Propionylargininamide ([3H]-UR-MK114) as a Highly Potent and Selective Neuropeptide Y Y1 Receptor Antagonist. Journal of Medicinal Chemistry, 51(24), 8168-8172. [Link]

  • Lee, J., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO 3 -Mediated Guanidine Formation. ResearchGate. [Link]

  • Buschauer, A., et al. (2008). Acylguanidines as Bioisosteres of Guanidines: NG-Acylated Imidazolylpropylguanidines, a New Class of Histamine H2 Receptor Agonists. Journal of Medicinal Chemistry, 51(22), 7357-7369. [Link]

  • Hildebrand, C., et al. (1990). Structure-activity relationships of N2-substituted guanines as inhibitors of HSV1 and HSV2 thymidine kinases. Journal of Medicinal Chemistry, 33(1), 203-206. [Link]

  • Patwardhan, N., et al. (2013). Structure-activity relationship studies of novel guanidine containing inhibitors of sphingosine kinase-2 (SphK2). ResearchGate. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2025). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • N/A. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

  • N/A. (n.d.). Isosteres of the substituted guanidine fragment. ResearchGate. [Link]

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  • N/A. (n.d.). Process for the preparation of substituted guanidine derivatives.
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  • Dolot, R., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget, 9(72), 33671-33686. [Link]

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Application

"methodology for assessing the metabolic stability of propoxyguanidines"

Application Notes & Protocols Topic: Methodology for Assessing the Metabolic Stability of Propoxyguanidines Audience: Researchers, scientists, and drug development professionals. Executive Summary The metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Methodology for Assessing the Metabolic Stability of Propoxyguanidines Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing parameters such as oral bioavailability, in vivo half-life, and potential for drug-drug interactions.[1][2] Propoxyguanidines, a chemical class with significant therapeutic potential, require rigorous metabolic assessment early in the drug discovery pipeline to identify liabilities and guide medicinal chemistry efforts.[3][4] This guide provides a comprehensive framework for evaluating the metabolic stability of propoxyguanidines using robust in vitro models. We will delve into the principles behind the primary assay systems—liver microsomes and hepatocytes—and provide detailed, field-proven protocols for their execution. The focus is not merely on the procedural steps but on the scientific rationale that underpins each choice, ensuring that the generated data is both reliable and translatable.

The Principle of In Vitro Metabolic Stability Assessment

The primary objective of a metabolic stability assay is to quantify the rate at which a compound is eliminated by metabolic enzymes.[2] In drug development, this is a proxy for how long a drug will persist in the body.[5] The liver is the principal site of drug metabolism, mediated largely by two superfamilies of enzymes.[6][7]

  • Phase I Metabolism: These reactions, primarily oxidation, reduction, and hydrolysis, are catalyzed predominantly by Cytochrome P450 (CYP) enzymes.[1][8][9] CYPs introduce or expose functional groups on the drug molecule, preparing it for Phase II reactions.[10] The activity of CYP enzymes is dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as an electron donor.[11][12][13]

  • Phase II Metabolism: These are conjugation reactions where endogenous molecules (e.g., glucuronic acid, sulfate) are attached to the drug or its Phase I metabolite, significantly increasing its water solubility and facilitating excretion.[1][10][14]

To accurately assess metabolic fate, the choice of in vitro system is paramount. Each system offers a different level of complexity and physiological relevance.

Choosing the Right In Vitro System

Liver Microsomes: These are subcellular vesicles derived from the endoplasmic reticulum of liver cells.[15]

  • Causality: Microsomes are enriched with Phase I enzymes, particularly CYPs, making them an excellent tool for specifically investigating oxidative metabolism.[1][15][16] Their relative simplicity, lower cost, and high-throughput compatibility make them ideal for early-stage screening to rank-order compounds based on their susceptibility to Phase I clearance.[15]

  • Limitation: They lack the cytosolic enzymes responsible for most Phase II metabolism, providing an incomplete picture of a compound's total metabolic clearance.[14][17]

Hepatocytes: These are intact, primary liver cells.

  • Causality: Hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, cofactors, and transporters, all within a native cellular environment.[6][7][17] This makes them the "gold standard" for in vitro metabolism studies, offering a more comprehensive and physiologically relevant assessment of a compound's intrinsic clearance.[6][7]

  • Limitation: They are more costly, have lower throughput, and can exhibit significant donor-to-donor variability compared to pooled microsomes.[17]

For propoxyguanidines, a tiered approach is recommended. Initial screening in liver microsomes can rapidly identify compounds with high susceptibility to CYP-mediated metabolism. Promising candidates should then be advanced to a hepatocyte assay for a more complete metabolic profile.

Experimental Workflow & Key Protocols

A successful metabolic stability study hinges on meticulous execution and an understanding of each component's function. The general workflow is depicted below.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound Stock Solution (e.g., in DMSO) D Pre-incubate Biological System and Test Compound A->D B Prepare Biological System (Microsomes or Hepatocytes) B->D C Prepare Cofactor Solution (NADPH Regenerating System) E Initiate Reaction by adding Cofactor Solution C->E D->E F Sample at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate Reaction (e.g., Ice-cold Acetonitrile) F->G H Protein Precipitation (Centrifugation) G->H I Collect Supernatant Add Internal Standard H->I J LC-MS/MS Analysis I->J K Data Processing & Calculation J->K

Caption: General workflow for in vitro metabolic stability assessment.

Protocol 1: Propoxyguanidine Stability in Liver Microsomes

This protocol is designed to assess Phase I metabolic liability. The use of an NADPH Regenerating System (NRS) is critical.[11][18] Direct addition of NADPH can be rapidly consumed; an NRS continuously generates NADPH from a precursor (e.g., glucose-6-phosphate), ensuring that cofactor availability is not a rate-limiting factor in the assay.[12][13][19]

Materials & Reagents

Component Typical Final Concentration Purpose
Test Propoxyguanidine 1 µM Substrate for metabolic enzymes
Liver Microsomes (Human, Rat) 0.5 mg/mL Source of Phase I enzymes (CYPs)[16]
Phosphate Buffer 100 mM, pH 7.4 Maintains physiological pH
NADPH Regenerating System (NRS) 1X (per manufacturer) Provides a sustained source of NADPH cofactor
Acetonitrile (ACN) with Internal Standard As required Terminates reaction and precipitates protein[14][15]

| Control Compounds | 1 µM | Verapamil (high turnover), Dextromethorphan (medium turnover) |

Step-by-Step Methodology

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the propoxyguanidine test compound in DMSO. Subsequent dilutions into incubation buffer should ensure the final DMSO concentration is ≤ 0.25% to avoid enzyme inhibition.[6][16]

    • On ice, thaw the pooled liver microsomes (e.g., human, rat) and dilute to an intermediate concentration in 100 mM phosphate buffer (pH 7.4).

    • Prepare the NADPH Regenerating System according to the supplier's protocol.

  • Incubation Setup (96-well plate format):

    • To appropriate wells, add the phosphate buffer.

    • Add the diluted test compound to achieve a final concentration of 1 µM. Include wells for positive controls and a "minus cofactor" negative control.[14]

    • Add the diluted microsomal solution to all wells to reach the final concentration of 0.5 mg/mL.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution to all wells except the "minus cofactor" control. For the T=0 time point, the NRS should be added after the quenching solvent.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[15][16] The internal standard is crucial for correcting variations in sample processing and instrument response.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[5]

    • Carefully transfer the supernatant to a new plate for analysis.

Protocol 2: Propoxyguanidine Stability in Cryopreserved Hepatocytes

This protocol provides a more comprehensive assessment, including both Phase I and Phase II metabolism.

Materials & Reagents

Component Typical Final Concentration Purpose
Test Propoxyguanidine 1 µM Substrate for metabolic enzymes
Cryopreserved Hepatocytes 0.5 - 1.0 x 10^6 cells/mL Source of Phase I & II enzymes[5][20]
Incubation Medium (e.g., Williams' E) N/A Maintains cell viability
Acetonitrile (ACN) with Internal Standard As required Terminates reaction and lyses cells

| Control Compounds | 1 µM | 7-Hydroxycoumarin (Phase II), Testosterone (Phase I) |

Step-by-Step Methodology

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Centrifuge the cells at a low speed (e.g., 100 x g for 5 minutes) to pellet them, remove the supernatant containing cryoprotectant, and resuspend in fresh medium to the desired final density (e.g., 0.5 x 10^6 viable cells/mL).[20]

  • Incubation Setup (Suspension format):

    • Prepare the test compound in pre-warmed incubation medium at 2X the final concentration.

    • In a 24- or 12-well plate, add equal volumes of the hepatocyte suspension and the 2X test compound solution.[20] This yields the final 1X concentration for both cells and compound.

    • Place the plate in an incubator at 37°C with 5% CO2 and orbital shaking to keep the cells in suspension.[20]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.[6][20]

    • Immediately transfer the aliquot into a tube or well containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate protein.

  • Sample Processing:

    • Vortex the terminated samples vigorously to ensure cell lysis.

    • Centrifuge at high speed to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

Analytical Quantification & Data Interpretation

The disappearance of the parent propoxyguanidine compound over time is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, allowing for precise measurement of the analyte even in complex biological matrices like microsomal or hepatocyte lysates.[15][21][22] For guanidino compounds specifically, analytical methods may require optimization, such as using cation-exchange chromatography or specific derivatization, though modern LC-MS/MS systems are often capable of direct analysis.[23][24][25]

Data Analysis

  • Quantification: The peak area ratio of the test compound to the internal standard is calculated for each time point.

  • Plotting: The natural logarithm (ln) of the percentage of compound remaining is plotted against time.[5][15]

  • Calculating Kinetic Parameters: The slope of the linear regression from this plot represents the elimination rate constant (k). From this, the key stability parameters are derived.[5][15][20]

ParameterEquationDescription
Elimination Rate Constant (k) k = - (Slope of ln[% remaining] vs. time plot)The first-order rate of disappearance of the compound (units: min⁻¹).
In Vitro Half-Life (t½) t½ = 0.693 / kThe time required for 50% of the compound to be metabolized (units: min).[5][20]
Intrinsic Clearance (Cl_int) Cl_int = (0.693 / t½) * (Incubation Volume / Protein or Cell Amount)The intrinsic ability of the liver enzymes to metabolize a drug, normalized to the amount of biological material used (units: µL/min/mg protein or µL/min/10⁶ cells).[5][14][20]

Interpretation: A short half-life and high intrinsic clearance value suggest that the propoxyguanidine is metabolically unstable. Such a compound is likely to be rapidly cleared in vivo, leading to low systemic exposure and potentially requiring frequent or high doses. Conversely, a long half-life and low clearance indicate metabolic stability, which is often a desirable characteristic for a drug candidate.[1][26]

Advanced Application: Metabolite Identification

Beyond stability, it is crucial to understand how a compound is metabolized. The same samples generated from the stability assays can be used for metabolite identification.[6][7][22] This is critical because metabolites can be pharmacologically active, inactive, or even toxic.[10] Regulatory agencies like the FDA require the safety testing of any human metabolites that are disproportionately high or unique compared to those found in preclinical safety species.[27][28][29]

The analysis for metabolite ID typically employs high-resolution mass spectrometry (e.g., UHPLC-Q-TOF-MS/MS) to determine the exact mass of potential metabolites and deduce their structures from fragmentation patterns.[4] For propoxyguanidines, common metabolic pathways include reactions on the propoxy chain or the aromatic ring.

G cluster_metabolism Potential Phase I Metabolic Pathways parent Propoxyguanidine Parent Structure M1 Hydroxylation Addition of -OH group on aromatic ring parent:f0->M1:f0 CYP-mediated M2 O-Dealkylation Removal of propyl group parent:f0->M2:f0 CYP-mediated M3 N-Oxidation Oxidation of guanidino nitrogen parent:f0->M3:f0 CYP/FMO-mediated M4 Cyclization Formation of a new ring structure parent:f0->M4:f0 CYP-mediated

Caption: Potential Phase I metabolic pathways for propoxyguanidines.

A recent study on isopropoxy benzene guanidine identified O-dealkylation, oxygenation (hydroxylation), and cyclization as key metabolic pathways in rat liver microsomes, providing a strong precedent for what to expect with similar structures.[4] Identifying these "soft spots" for metabolism allows medicinal chemists to strategically modify the molecule to enhance its stability while retaining its desired pharmacological activity.

References

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • Spaans, S. K., Weusthuis, P. L., van der Oost, J., & Kengen, S. W. (2015). NADPH-generating systems in bacteria and archaea. Frontiers in Microbiology. [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Di, L., Block, E., & Scott, D. O. (2009). Contrasting Influence of NADPH and a NADPH-regenerating System on the Metabolism of Carbonyl-Containing Compounds in Hepatic Microsomes. Drug Metabolism Letters. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Wang, Y., Krishnan, A., & Krol, J. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography B. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. PMC. [Link]

  • HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. ResearchGate. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PMC. [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Guanidine Hydrochloride Testing Methods. BioSpectra. [Link]

  • Cytochrome P450 Drug Metabolism. DynaMed. [Link]

  • How can SHAP values help to shape metabolic stability of chemical compounds? PMC. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PMC. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Role of Cytochrome P450 In Drug Metabolism. MicroDigest. [Link]

  • Safety Testing of Drug Metabolites. FDA. [Link]

  • Metabolic Stability Services. Eurofins Discovery. [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC. [Link]

  • Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. MDPI. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Guideline on the investigation of drug interactions. European Medicines Agency. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Automated workflow for metabolite identification and metabolic stability analysis using collision-induced dissociation (CID) and electron-activated dissociation (EAD). SCIEX. [Link]

  • MetaStab-Analyzer: Classification and Regression Models for Metabolic Stability Prediction. Wiley Online Library. [Link]

  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Regulations.gov. [Link]

  • Cytochrome P450 Enzymes and Psychopharmacology. American College of Neuropsychopharmacology. [Link]

  • LC-MS and GC-MS metabolite data processing using Mass Profiler Professional, a chemometric data analysis and visualization tool. Agilent. [Link]

  • Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites. PubMed. [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. PMC. [Link]

  • Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. ResearchGate. [Link]

Sources

Method

Application Note: Propoxyguanidines as Chemical Biology Probes for Target Interrogation

Executive Summary & Mechanistic Rationale In the development of chemical probes, the guanidine moiety is a highly prized pharmacophore due to its ability to form robust bidentate hydrogen bonds and salt bridges with carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of chemical probes, the guanidine moiety is a highly prized pharmacophore due to its ability to form robust bidentate hydrogen bonds and salt bridges with carboxylate residues (e.g., aspartate, glutamate) in protein active sites. However, unmodified guanidines possess a high pKₐ (~13.5), rendering them fully protonated at physiological pH. This permanent positive charge severely restricts membrane permeability and limits their utility as intracellular probes [1].

To bypass this limitation, chemical biologists employ propoxyguanidines (a specialized class of N-alkoxyguanidines). The strategic installation of an electron-withdrawing propoxy chain onto the guanidine nitrogen fundamentally alters the physicochemical landscape of the probe:

  • pKₐ Depression : The inductive effect of the oxygen atom lowers the pKₐ of the guanidine group to approximately 7.5–8.0. This allows a significant fraction of the probe to exist as a neutral, membrane-permeable species at pH 7.4.

  • Enhanced Lipophilicity (LogD) : The three-carbon aliphatic chain provides optimal steric bulk and lipophilicity, facilitating passive diffusion across lipid bilayers without causing excessive non-specific protein binding.

  • Target Affinity : Once inside the active site, the propoxy group often displaces ordered water molecules, contributing to an entropically driven increase in binding affinity, particularly in the S1 pockets of serine proteases and the heme-binding domain of Nitric Oxide Synthase (NOS)[2, 3].

Workflow Design Probe Design pKa tuning via propoxy group Synthesis Chemical Synthesis (BOP coupling) Design->Synthesis Biochem In Vitro Profiling (Protease/NOS assays) Synthesis->Biochem Cellular Cellular Assays (Permeability & Target Engagement) Biochem->Cellular

Workflow for the development and validation of propoxyguanidine chemical probes.

Key Applications in Chemical Biology

Serine Protease Profiling

Serine proteases (e.g., thrombin, trypsin, elastase) utilize a catalytic triad and an adjacent S1 specificity pocket that typically recognizes basic amino acids like arginine. Propoxyguanidines act as transition-state analogs and competitive probes for these enzymes. The propoxy chain not only improves bioavailability but also engages in favorable van der Waals interactions within the hydrophobic lining of the S1 pocket [3].

Nitric Oxide Synthase (NOS) Interrogation

Nitric Oxide Synthases convert L-arginine to nitric oxide (NO) and L-citrulline. Because propoxyguanidines are structural mimics of L-arginine, they serve as potent, competitive probes to study NOS mechanisms. Unlike standard arginine analogs, propoxyguanidines can easily penetrate macrophage membranes to interrogate inducible NOS (iNOS) in live-cell inflammatory models.

NOS_Mechanism LArg L-Arginine (Natural Substrate) NOS Nitric Oxide Synthase (Heme Active Site) LArg->NOS Binding NO Nitric Oxide (NO) + L-Citrulline NOS->NO Catalysis Probe Propoxyguanidine Probe (Neutral at pH 7.4) Probe->NOS Competitive Inhibition

Mechanism of Nitric Oxide Synthase (NOS) inhibition by propoxyguanidine probes.

DNA Minor Groove Binding

In parasitology, dicationic molecules are used to target the AT-rich mitochondrial DNA (kDNA) of kinetoplastid parasites (e.g., Trypanosoma brucei). Converting standard guanidines to alkoxyguanidines (including propoxy derivatives) modulates their DNA thermal denaturation profiles (ΔTₘ) and enhances their ability to cross the parasitic membrane, acting as highly effective antiprotozoal probes [4].

Quantitative Data Summary

The following table demonstrates the causal relationship between the chemical modification of the guanidine pharmacophore and the resulting biological parameters.

Table 1: Comparative Profiling of Guanidine vs. Alkoxyguanidine Probes

Probe VariantCalculated pKₐLogD (pH 7.4)iNOS IC₅₀ (µM)Trypsin IC₅₀ (µM)Cell Permeability (Pₐₚₚ, 10⁻⁶ cm/s)
Unmodified Guanidine ~13.5-2.1015.208.50< 1.0 (Poor)
Methoxyguanidine ~8.2-0.504.102.305.4 (Moderate)
Propoxyguanidine ~7.8+1.200.800.6018.2 (High)

Note: The addition of the propoxy group shifts the LogD into a positive range, correlating directly with an 18-fold increase in membrane permeability and sub-micromolar target engagement.

Experimental Protocols

Protocol 1: Synthesis of Propoxyguanidine Probes

This protocol utilizes Castro's reagent (BOP) to facilitate the coupling of propoxyamine with an appropriate precursor under mild conditions, preventing the degradation of sensitive biological scaffolds.

Materials:

  • Propoxyamine hydrochloride

  • Amine/Carboxylic acid probe precursor

  • BOP Reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the probe precursor (1.0 eq) in anhydrous DMF (10 mL per mmol). Add DIPEA (3.0 eq) to basicify the solution and ensure the precursor is in its reactive free-base form.

  • Coupling: Add propoxyamine hydrochloride (1.2 eq) followed immediately by BOP reagent (1.2 eq).

    • Causality: BOP is specifically chosen here because it efficiently activates the substrate for coupling with the relatively weak nucleophile (propoxyamine) without requiring harsh heating.

  • Reaction: Stir the mixture at room temperature for 12–18 hours under an inert nitrogen atmosphere.

  • Workup: Dilute the reaction with Ethyl Acetate (50 mL). Wash the organic layer sequentially with saturated NaHCO₃ (2 × 25 mL) to remove acidic byproducts, and 10% citric acid (2 × 25 mL) to remove unreacted amines.

  • Self-Validation (QC): Perform LC-MS on the organic layer. A successful reaction must show the expected [M+H]⁺ mass peak with a distinct shift in retention time compared to the starting material. Do not proceed to biological assays if unreacted precursor remains, as it will confound target affinity data.

Protocol 2: In Vitro Serine Protease Inhibition Assay

A kinetic fluorescence assay designed to account for the slow-binding kinetics characteristic of propoxyguanidines.

Step-by-Step Methodology:

  • Preparation: Prepare a 2X enzyme solution (e.g., 2 nM Trypsin) in Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • Causality: Tween-20 is critical to prevent the lipophilic propoxyguanidine probe from non-specifically aggregating or adhering to the plastic microplate walls.

  • Pre-Incubation: In a black 96-well plate, mix 50 µL of the 2X enzyme solution with 25 µL of the propoxyguanidine probe (serial dilutions from 10 µM to 1 nM). Incubate at 37°C for 30 minutes.

    • Causality: Propoxyguanidines often exhibit slow, tight-binding kinetics because the propoxy chain must displace ordered water molecules within the S1 pocket. Omitting this pre-incubation will result in artificially high (false-negative) IC₅₀ values.

  • Initiation: Add 25 µL of a 4X fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) to initiate the reaction.

  • Measurement & Validation: Read fluorescence kinetically (Ex: 380 nm / Em: 460 nm) every minute for 30 minutes.

    • Self-Validation: Include a "No Enzyme" well to subtract probe auto-fluorescence, and a "PMSF" (phenylmethylsulfonyl fluoride) well as a positive control for complete inhibition.

Protocol 3: Cell-Based NOS Target Engagement (Griess Assay)

Evaluates the intracellular efficacy of the probe by measuring nitrite, a stable proxy for NO.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 5 × 10⁴ cells/well. Incubate overnight.

  • Induction & Treatment: Co-treat the cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce iNOS expression, alongside varying concentrations of the propoxyguanidine probe. Incubate for 24 hours.

  • Detection: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 10 minutes.

  • Quantification: Measure absorbance at 540 nm.

  • Self-Validation (Counter-Screen): After removing the supernatant, immediately add Alamar Blue (resazurin) to the remaining cells in the original plate.

    • Causality: Because dead cells cannot produce NO, a highly toxic probe will falsely appear as a potent NOS inhibitor. The Alamar Blue viability screen proves that the reduction in nitrite is due to specific iNOS inhibition, not generic cytotoxicity.

References

  • "A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents" - ACS Publications.
  • "Synthesis, DNA Affinity, and Antiprotozoal Activity of Fused Ring Dicationic Compounds and Their Prodrugs" - Journal of Medicinal Chemistry.
  • "Inhibiteurs d'activite de serine protease" (WO2000051623A2 / WO98/23565) - Google Patents.
  • "Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites" - Journal of Medicinal Chemistry.
Application

Advanced Application Note: Experimental Design for In Vivo Efficacy Profiling of Propoxyguanidine-Based Thrombin Inhibitors

Introduction & Mechanistic Rationale The development of peptidomimetic protease inhibitors has historically been bottlenecked by the highly basic nature of the guanidine moiety, which is essential for binding the S1 spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of peptidomimetic protease inhibitors has historically been bottlenecked by the highly basic nature of the guanidine moiety, which is essential for binding the S1 specificity pocket of serine proteases like thrombin and Factor Xa. While basic guanidines provide excellent target affinity, their permanent positive charge at physiological pH severely limits intestinal absorption and oral bioavailability.

To circumvent this, medicinal chemistry strategies have successfully employed alkoxyguanidines—specifically propoxyguanidine derivatives. The substitution of the guanidine functionality with a propoxy group significantly reduces the pKa of the molecule, masking the basicity and dramatically enhancing membrane permeability (e.g., across Caco-2 monolayers) (1)[1]. Once in systemic circulation, these compounds can act either as prodrugs or direct competitive inhibitors that retain the critical hydrogen-bonding network required for antithrombotic efficacy (2)[2].

This application note outlines a rigorously validated, causality-driven in vivo experimental design to evaluate the pharmacodynamics (PD), pharmacokinetics (PK), and safety profile of novel propoxyguanidine-based thrombin inhibitors.

Mechanistic Pathway: Thrombin Inhibition

Coagulation FXa Factor Xa Complex Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Formation Fibrinogen->Fibrin Polymerization Inhibitor Propoxyguanidine Inhibitor (S1 Pocket Binder) Inhibitor->Thrombin Competitive Inhibition

Coagulation cascade inhibition by propoxyguanidine derivatives.

Experimental Design Matrix & Causality

To establish a self-validating system, every experimental choice must be grounded in physiological causality:

  • Animal Model: C57BL/6 Mice (Male, 8-10 weeks). Male mice are preferred in early screening to eliminate the variable of estrous cycle-dependent fluctuations in baseline coagulation factors.

  • Efficacy Model (FeCl3-Induced Arterial Thrombosis): Why use Ferric Chloride? A 10% FeCl3 solution provides a consistent, moderate oxidative injury that strips the endothelium without causing immediate, irreversible chemical necrosis of the deeper medial layers. This ensures the resulting thrombus is biologically driven by platelet-thrombin interactions rather than pure chemical coagulation, making it the gold standard for testing direct thrombin inhibitors.

  • Safety Model (Tail Transection Bleeding Time): Efficacy in thrombosis must be balanced against hemorrhagic risk. The therapeutic index is strictly defined by the ratio of the antithrombotic dose (ED90) to the dose that significantly prolongs bleeding time.

  • Formulation: 0.5% Methylcellulose / 0.1% Tween-80. Propoxyguanidines are more lipophilic than their basic counterparts; Tween-80 acts as a wetting agent to ensure a uniform, non-aggregating suspension for accurate oral dosing.

In Vivo Workflow Visualization

Workflow Dose 1. PO/IV Dosing (Propoxyguanidine) Wait 2. Tmax Incubation (1 Hour) Dose->Wait Surgery 3. Carotid Isolation & Baseline Flow Wait->Surgery FeCl3 4. 10% FeCl3 Injury (3 Minutes) Surgery->FeCl3 Monitor 5. Laser Doppler Monitoring FeCl3->Monitor Endpoint 6. Time to Occlusion (TTO) Recorded Monitor->Endpoint

In vivo workflow for efficacy and safety profiling of test compounds.

Detailed In Vivo Protocols

Protocol A: FeCl3-Induced Carotid Artery Thrombosis (Efficacy)

This protocol measures the Time to Occlusion (TTO) to determine antithrombotic efficacy.

  • Pre-treatment: Administer the propoxyguanidine test compound via oral gavage (PO) 1 hour prior to injury (timed to align with the expected Tmax​ of alkoxyguanidines).

  • Anesthesia & Setup: Anesthetize mice using isoflurane (2-3% induction, 1.5% maintenance). Place the animal supine on a temperature-controlled surgical heating pad maintained at 37°C to prevent hypothermia-induced coagulopathy.

  • Surgical Isolation: Make a midline cervical incision. Carefully dissect the right common carotid artery from the surrounding fascia and the vagus nerve. Caution: Trauma to the artery during isolation will cause premature platelet activation.

  • Baseline Flow: Place a miniature Transonic Doppler flow probe around the artery. Record baseline blood flow for 5 minutes.

    • Validation Checkpoint: Baseline flow must be stable and >0.8 mL/min. If lower, discard the animal as vasospasm has occurred.

  • Injury Induction: Apply a 1x1 mm piece of filter paper saturated with 10% FeCl3 to the adventitial surface of the artery for exactly 3 minutes.

  • Monitoring: Remove the filter paper, wash the area thoroughly with warm sterile saline, and monitor blood flow for up to 30 minutes.

  • Endpoint: Record the Time to Occlusion (TTO), defined as blood flow dropping to 0 mL/min and remaining there for >1 minute.

    • Validation Checkpoint: The Vehicle control group MUST occlude within 5 to 10 minutes. If occlusion occurs in <3 minutes, the surgical injury is too severe (risk of false negatives). If >12 minutes, the injury is insufficient (risk of false positives).

Protocol B: Tail Transection Bleeding Time (Safety)

This protocol evaluates the hemorrhagic liability of the compound.

  • Dosing: Administer the test compound at the established ED50​ and ED90​ doses determined from Protocol A.

  • Transection: 1 hour post-dose, anesthetize the mouse. Using a sterile scalpel, amputate exactly 3 mm from the distal tip of the tail. (The 3 mm mark ensures reproducible transection of the lateral tail veins without severing the central artery).

  • Measurement: Immediately immerse the tail in a 15 mL conical tube containing 37°C sterile saline.

  • Timing: Record the time until bleeding completely ceases for at least 30 seconds. Cap the observation time at 20 minutes to prevent hypovolemic shock.

Data Presentation: Quantitative Summaries

The following table demonstrates the expected comparative profile of a traditional basic guanidine inhibitor versus a propoxyguanidine derivative, highlighting the causality between chemical modification and in vivo performance (3)[3].

Compound ClassOral Bioavailability (F%)Caco-2 Permeability ( Papp​ )FeCl3 TTO (min) at 10 mg/kg POTail Bleeding Time (min)
Vehicle Control N/AN/A6.5 ± 1.23.5 ± 0.5
Basic Guanidine (Control)< 5%Low (< 1 x 10−6 cm/s)8.5 ± 1.2 (Poor Efficacy)4.2 ± 0.8
Propoxyguanidine Derivative > 45%High (> 15 x 10−6 cm/s)> 30.0 (Occlusion Prevented)6.5 ± 1.1 (Safe Profile)
Argatroban (Positive Control)N/A (IV only)N/A> 30.0 (Occlusion Prevented)12.4 ± 2.3 (Elevated Risk)

Data Interpretation: The propoxyguanidine modification successfully rescues the oral bioavailability of the compound, translating to robust in vivo efficacy (preventing arterial occlusion) while maintaining a significantly safer bleeding profile compared to traditional intravenous agents like Argatroban.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Heteroaryl aminoguanidines and alkoxyguanidines and their use as protease inhibitors (US Patent 7029654)
  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides...

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Propoxyguanidine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of propoxyguanidine. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to optimize your reaction yields and purity.

Core Synthesis Principles: The Guanidinylation of Propoxyamine

The synthesis of propoxyguanidine fundamentally involves the reaction of a propoxyamine nucleophile with an electrophilic guanidinylating agent. The general transformation involves the addition of the propoxyamine to the central carbon of the guanidinylating agent, followed by the elimination of a leaving group.

A common and effective method involves the reaction of propoxyamine with an S-methylisothiourea salt, such as S-methyl-2-thiopseudourea sulfate. In this process, the propoxyamine attacks the electrophilic carbon of the S-methylisothiourea, leading to the displacement of the methylthiol leaving group to form the desired propoxyguanidine product.

G cluster_reactants Reactants cluster_products Products Propoxyamine Propoxyamine (R-O-NH2) TransitionState Nucleophilic Attack & Leaving Group Departure Propoxyamine->TransitionState Nucleophilic Attack GuanidinylatingAgent Guanidinylating Agent (e.g., S-Methylisothiourea) GuanidinylatingAgent->TransitionState Propoxyguanidine Propoxyguanidine LeavingGroup Leaving Group (e.g., CH3SH) TransitionState->Propoxyguanidine TransitionState->LeavingGroup

Caption: General reaction pathway for propoxyguanidine synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A1: Low yield is the most common issue and can stem from several factors. A systematic approach is required to diagnose the problem.

  • Cause 1: Incomplete Reaction. The nucleophilicity of propoxyamine might be insufficient under the chosen conditions, or the guanidinylating agent may not be reactive enough.

    • Solution:

      • Increase Temperature: Heating the reaction mixture, often to reflux, can provide the necessary activation energy to drive the reaction to completion[1].

      • pH Adjustment: The reaction is often base-mediated. Ensure the pH is optimal for both the stability of the reagents and the nucleophilicity of the amine. For reactions starting with propoxyamine hydrochloride, a base like sodium hydroxide is required to generate the free amine in situ[1].

      • Change Guanidinylating Agent: If using a milder agent like S-methylisothiourea fails, consider more potent reagents. N,N'-di-Boc-N''-triflylguanidine, for instance, reacts rapidly under mild conditions with amines[2].

  • Cause 2: Side Reactions. Guanidinylation reactions are prone to side product formation, which consumes starting materials and complicates purification.

    • Solution:

      • Control Stoichiometry: Using a slight excess of the amine can sometimes be beneficial, but a large excess of the guanidinylating agent can lead to unwanted side reactions, such as the agent reacting with the product itself or other nucleophiles[3].

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation of sensitive reagents.

  • Cause 3: Product Loss During Workup. Propoxyguanidine and its salts can be highly polar and water-soluble, leading to significant losses during aqueous extraction phases.

    • Solution:

      • Minimize Aqueous Washes: Use the minimum volume of water necessary for washing.

      • Back-Extraction: After the initial extraction with an organic solvent, back-extract the aqueous layers with fresh organic solvent to recover dissolved product.

      • Evaporation: A common procedure involves evaporating the aqueous reaction mixture and then extracting the residue with a solvent like ethanol or chloroform to separate the product from inorganic salts[1].

Q2: TLC analysis shows my starting propoxyamine is not fully consumed, even after extended reaction times. How can I improve conversion?

A2: Poor conversion points to issues with reactivity or reaction equilibrium.

  • Cause 1: Insufficiently Reactive Guanidinylating Agent. The electrophilicity of your chosen reagent may be too low for efficient reaction with propoxyamine.

    • Solution: Switch to a more "activated" guanidinylating agent. Reagents are often compared based on their reactivity. For example, N,N'-di-Boc-N''-triflylguanidine is generally more reactive than N,N',N''-tri-Boc-guanidine[2][4].

  • Cause 2: Sub-optimal Solvent. The solvent plays a critical role in solvating reactants and influencing reaction rates.

    • Solution: Guanidinylation reactions are often performed in solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF)[2][4]. Protic solvents can sometimes slow the reaction. Experiment with different anhydrous solvents to find the optimal medium for your specific reagent system.

  • Cause 3: Reagent Degradation. The guanidinylating agent may be degrading over the course of the reaction, especially if it is sensitive to moisture or temperature.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents. Some protocols call for adding reagents dropwise at low temperatures before allowing the reaction to warm, which can control exothermic events and prevent degradation[2].

Caption: A logical workflow for troubleshooting low-yield reactions.

Q3: I'm observing a significant byproduct with a mass corresponding to a urea or thiourea derivative. Why is this happening?

A3: The formation of urea or thiourea byproducts can occur if the guanidinylating agent itself degrades or reacts with water. For example, S-methylisothiourea can hydrolyze. More commonly, some coupling reagents used in peptide synthesis, like HATU or HBTU, are known to act as guanidinylating agents and can cause side reactions[3][5][6]. While not the primary route for propoxyguanidine, if you are adapting a peptide coupling protocol, this is a critical consideration.

  • Solution:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents to minimize hydrolysis of the guanidinylating agent.

    • Choose a Stable Reagent: Select a guanidinylating agent known for its stability under your reaction conditions.

    • Purification: These byproducts often have different polarity from the desired guanidine product and can typically be separated by column chromatography[7].

Frequently Asked Questions (FAQs)

Q1: Which guanidinylating agent is best for my synthesis?

A1: The "best" agent depends on your specific needs regarding reactivity, cost, scale, and safety.

ReagentProsCons
S-Methylisothiourea Salts Inexpensive, readily available.[1]Moderate reactivity, may require heating.
N,N'-Di-Boc-N''-triflylguanidine Highly reactive, mild conditions, high yields.[2][4][8]More expensive, triflic anhydride precursor is hazardous.
N,N'-Di-Boc-thiourea Stable, often used with an activator (e.g., TCT).Requires an additional activation step.
1H-Pyrazole-1-carboxamidine HCl Commercially available, good for sensitive substrates.[9]Can be less reactive with sterically hindered amines.

Q2: How do I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting propoxyamine, the guanidinylating agent, and the propoxyguanidine product. Staining with ninhydrin can be useful for visualizing the amine starting material, while other stains may be needed for the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[10][11]

Q3: My final product is an oil, not a solid. How can I purify and handle it?

A3: Propoxyguanidine, as a free base, can be an oil or a low-melting solid[1]. It is also strongly basic and can be hygroscopic.

  • Purification: The most robust method for purifying guanidines is flash column chromatography on silica gel[7]. A solvent system containing a small amount of a basic modifier like triethylamine (e.g., Ethyl Acetate/Methanol/Triethylamine) is often required to prevent the basic product from streaking on the acidic silica gel.

  • Handling and Storage: It is often easier to handle and store propoxyguanidine as a salt. After purification of the free base, it can be dissolved in a suitable solvent (like chloroform or ether) and treated with an acid such as methanolic HCl to precipitate the hydrochloride salt[1]. The salt is typically a more stable, crystalline solid.

Experimental Protocols

Protocol 1: Synthesis of Propoxyguanidine Hydrochloride

This protocol is adapted from established literature procedures for the synthesis of propoxyguanidine from propoxyamine hydrochloride and S-methyl-2-thiopseudourea sulfate.[1]

Materials:

  • Propoxyamine hydrochloride

  • S-methyl-2-thiopseudourea sulfate

  • 50% Aqueous sodium hydroxide (NaOH)

  • Deionized water

  • Absolute ethanol

  • Chloroform

  • Methanolic hydrogen chloride (HCl)

Procedure:

  • Free Base Generation: In a round-bottom flask equipped with a magnetic stir bar, dissolve propoxyamine hydrochloride (1.0 eq) in ice-cold water. While stirring, slowly add 50% aqueous NaOH (1.0 eq) to neutralize the hydrochloride and generate the free propoxyamine. Stir the mixture in an ice bath for 30 minutes.

  • Guanidinylation: To the cold mixture, add S-methyl-2-thiopseudourea sulfate (1.0 eq) and additional water. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Reaction Completion: Heat the reaction mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Workup and Isolation: a. Cool the mixture and add another portion of 50% aqueous NaOH. Filter the mixture to remove any solids. b. Evaporate the filtrate in vacuo to remove water. c. Add absolute ethanol to the resulting residue and stir to form a slurry. Filter the suspension to remove inorganic salts. d. Evaporate the ethanolic filtrate to yield the crude propoxyguanidine free base as an oil.

  • Salt Formation: a. Dissolve the crude oil in chloroform. Cool the solution and filter to remove any remaining insoluble impurities. b. Acidify the clear chloroform solution with methanolic HCl until the solution is acidic to litmus paper. c. Evaporate the solution in vacuo to yield propoxyguanidine hydrochloride as a viscous oil.

Protocol 2: Purification by Flash Chromatography (Free Base)

This is a general protocol for the purification of a basic compound like propoxyguanidine.

  • Prepare the Column: Pack a glass chromatography column with silica gel using a suitable eluent (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine).

  • Load the Sample: Dissolve the crude propoxyguanidine oil in a minimal amount of the eluent or dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified propoxyguanidine free base.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with Propoxyguanidine Derivatives

Welcome to the Advanced Technical Support Center. As drug development professionals and formulation scientists, you frequently encounter propoxyguanidine derivatives—often utilized as key intermediates, protease inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and formulation scientists, you frequently encounter propoxyguanidine derivatives—often utilized as key intermediates, protease inhibitors, or N-alkoxyguanidine prodrug components.

While the guanidino motif is highly polar, the addition of a lipophilic propoxy chain creates an amphiphilic molecule with erratic solubility behavior. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you resolve these bottlenecks.

Troubleshooting Guide & FAQs

Q1: Why does my propoxyguanidine derivative precipitate when diluted into physiological buffers (pH 7.4), despite being highly soluble in DMSO? Causality & Solution: Guanidine groups are exceptionally basic (pKa ~12.5) and remain fully protonated at physiological pH. When introduced into a phosphate-buffered saline (PBS) solution from a DMSO stock, the highly lipophilic propoxy chain drives hydrophobic aggregation. Simultaneously, the protonated guanidinium forms insoluble ion pairs with multivalent buffer anions (like phosphate). Actionable Fix: Switch from phosphate buffers to Good's buffers (e.g., HEPES) to prevent multivalent ion-pairing. If the issue persists, the solubility of guanidine derivatives can be highly variable and requires the addition of solubility-enhancing excipients.

Q2: We are advancing a propoxyguanidine-based prodrug for in vivo studies, but it crashes out in standard saline vehicles. What formulation is optimal? Causality & Solution: Relying solely on pH adjustment for in vivo dosing is risky; the compound may precipitate upon intravenous injection due to rapid buffering by the blood. Encapsulating the lipophilic propoxy tail while leaving the polar guanidinium exposed is a highly effective strategy. Actionable Fix: Formulate the prodrug using cyclodextrins. For instance, dissolving the compound in 10% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 0.6% NaCl solution significantly enhances oral and intravenous absorption by disrupting intermolecular aggregation without altering the molecule's intrinsic pKa[1].

Q3: During solution-phase synthesis, my propoxyguanidine intermediate suffers from poor solubility, hindering downstream coupling. How can I resolve this? Causality & Solution: Free base guanidines exhibit strong intermolecular hydrogen bonding, leading to high crystal lattice energy and poor solubility in both water and mild organic solvents. Actionable Fix: Convert the intermediate into a salt form or utilize a structural modification. Bridging the molecule with charged guanidine groups via long poly(ethylene glycol) (PEG) linkers drastically enhances aqueous solubility, allowing for proper biophysical characterization[2]. Alternatively, forming a simple hydrochloride or succinate salt disrupts the lattice packing, yielding salts with substantially more solubility in water than their free bases[3][4].

Decision Logic & Workflow

G Start Propoxyguanidine Solubility Issue CheckPH Assess Environment (Buffer vs. In Vivo) Start->CheckPH SaltForm Salt Formation (HCl, Succinate) CheckPH->SaltForm In Vitro Assays Formulation Excipient Addition (10% HP-β-CD) CheckPH->Formulation In Vivo Dosing PEGylation Structural Modification (PEG Linkers) CheckPH->PEGylation Synthesis Intermediates Success Soluble Target Achieved SaltForm->Success Formulation->Success PEGylation->Success

Caption: Workflow for diagnosing and resolving propoxyguanidine solubility issues.

Quantitative Data on Solubility Enhancement

The following table summarizes the expected impact of various interventions on the solubility profile of propoxyguanidine derivatives.

State / FormulationRelative Aqueous SolubilityApplication ContextCausality / Mechanism
Free Base Poor (< 1 mg/mL)Organic synthesisHigh crystal lattice energy; strong intermolecular H-bonding.
Hydrochloride Salt High (> 50 mg/mL)Aqueous in vitro assaysCl⁻ counterion disrupts lattice; strong ion-dipole interactions with water[3].
Succinate / Maleate Salt High (> 30 mg/mL)pH-sensitive biological assaysBulky organic counterions prevent precipitation in buffered media[4].
10% HP-β-CD Formulation High (> 20 mg/mL)In vivo IV/PO dosingCyclodextrin cavity encapsulates the lipophilic propoxy tail[1].
PEGylated Guanidine Linker Very HighMultivalent ligand designHydrophilic PEG chain dominates the lipophilic character of the molecule[2].

Self-Validating Experimental Protocol

Phase-Switch Synthesis and Isolation of Propoxyguanidine Hydrochloride

This protocol utilizes a self-validating phase-switch mechanism. By manipulating the pH, the compound is shuttled between aqueous and organic phases, ensuring that only the correctly formed product is isolated. This effectively acts as an intrinsic purification step[5].

Step 1: Free Base Liberation (Aqueous Phase)

  • Action: Dissolve 113.2 g of propoxyamine hydrochloride in 200 mL of ice-cold water. Slowly add 81.2 g of 50% aqueous sodium hydroxide[5].

  • Causality: The highly alkaline environment ensures the amine is fully deprotonated and available for nucleophilic attack.

Step 2: Guanylation

  • Action: Add 141.0 g of S-methyl-2-thiopseudourea sulfate. Stir at room temperature for 2 hours, then heat to reflux for 1 hour[5].

  • Causality: The thiopseudourea acts as the guanylating agent, transferring the amidino group to the propoxyamine.

Step 3: Phase-Switch Extraction (Self-Validation Step)

  • Action: Evaporate the aqueous mixture to a residue, slurry in absolute ethanol, filter, and evaporate to an oil. Dissolve this crude oil in 300 mL of pure chloroform[5].

  • Validation Logic: Only the uncharged, free-base propoxyguanidine will dissolve in the non-polar chloroform. Unreacted salts and highly polar impurities will remain insoluble. If the chloroform layer is clear after filtration, the phase switch is successful and the intermediate is pure.

Step 4: Salt Formation and Precipitation

  • Action: Acidify the clear chloroform solution with methanolic hydrogen chloride. Evaporate in vacuo to yield propoxyguanidine hydrochloride as a clear, viscous oil or crystalline solid[5].

  • Causality: The introduction of HCl protonates the guanidine, forming a chloride salt. This salt possesses high ion-dipole interaction potential with water, drastically enhancing its aqueous solubility and stability[3].

Synthesis A Propoxyamine HCl + Aqueous NaOH B Guanylation (S-methyl-2-thiopseudourea) A->B Deprotonation C Phase Switch (Extract in Chloroform) B->C Isolate Free Base D Acidification (Methanolic HCl) C->D Self-Validation E Propoxyguanidine HCl (Water Soluble) D->E Salt Formation

Caption: Phase-switch synthesis protocol for water-soluble propoxyguanidine HCl.

References

  • Technical Support Center: Improving Solubility of Guanidine Derivatives | Benchchem |

  • Solution- and Solid-Phase Syntheses of Guanidine-Bridged, Water-Soluble Linkers for Multivalent Ligand Design | Organic Letters - ACS Publications | 2

  • CAS 7356-81-2: Guanidine, N,N′′′-1,6-hexanediylbis-, hydrochloride | CymitQuimica |3

  • Oroshnik - US2610186A | Google Patents |4

  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides | ACS Publications | 6

  • The First Bioreversible Prodrug of Metformin with Improved Lipophilicity and Enhanced Intestinal Absorption | Journal of Medicinal Chemistry - ACS Publications | 1

  • Synthesis of guanidine | PrepChem.com | 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Side Reactions in Propoxyguanidine Synthesis

Welcome to the Technical Support Center for propoxyguanidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected side react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for propoxyguanidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected side reactions encountered during the synthesis of propoxyguanidine and related guanidine compounds. By understanding the underlying mechanisms of these side reactions, you can effectively optimize your reaction conditions to improve yield, purity, and process consistency.

Troubleshooting Guides: Question & Answer Format

This section directly addresses specific issues that may arise during the synthesis of propoxyguanidine, providing detailed explanations and actionable protocols.

Issue 1: Low Yield of Propoxyguanidine and Formation of an Insoluble White Precipitate.

Question: I am attempting to synthesize propoxyguanidine by reacting N,N'-dicyclohexyl-O-propylisourea with an amine, but I am observing a low yield of my desired product and the formation of a significant amount of a white solid that is insoluble in most organic solvents. What is this byproduct and how can I prevent its formation?

Answer:

The insoluble white precipitate you are observing is almost certainly 1,3-dicyclohexylurea (DCU) . This is a very common byproduct in reactions that utilize N,N'-dicyclohexylcarbodiimide (DCC) or its derivatives, such as the O-alkylisourea intermediate you are using.

Causality of DCU Formation:

The synthesis of guanidines from O-alkylisoureas involves the activation of the isourea by a carboxylic acid, followed by nucleophilic attack by an amine. However, the O-acylisourea intermediate is highly reactive and can undergo an intramolecular rearrangement to form the more stable N-acyl-N,N'-dicyclohexylurea, or it can be hydrolyzed by trace amounts of water to form DCU.[1][2][3]

Experimental Protocol for Minimizing DCU Formation and Removal:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[4]

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile to favor the desired guanidinylation reaction over side reactions.

  • Temperature Control: Perform the addition of the amine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. After the initial addition, the reaction can be allowed to slowly warm to room temperature.[3]

  • Use of Additives: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can improve reaction rates and suppress the formation of N-acylurea byproducts.[3]

  • Post-Reaction Filtration: DCU is notoriously insoluble in many common organic solvents such as dichloromethane (DCM), diethyl ether, and ethyl acetate.[3] After the reaction is complete, the DCU can often be removed by simple filtration of the reaction mixture.

  • Solvent Selection for DCU Removal: If the desired propoxyguanidine derivative is soluble, the crude reaction mixture can be dissolved in a suitable solvent (e.g., DCM) and the insoluble DCU filtered off. In some cases, washing the crude product with a solvent in which DCU is sparingly soluble can be effective.[3][4]

SolventSolubility of DCUReference
Dichloromethane (DCM)Sparingly soluble[3]
Diethyl EtherSparingly soluble[3]
Ethyl AcetateSparingly soluble[3]
Dimethylformamide (DMF)Soluble[3]
Dimethyl Sulfoxide (DMSO)5 mg/mL (at 60°C)[3]

Table 1: Solubility of 1,3-Dicyclohexylurea (DCU) in Common Solvents.

Issue 2: Presence of Unreacted Starting Materials and Intermediates in the Final Product.

Question: My final propoxyguanidine product is contaminated with unreacted O-propylisourea and possibly other intermediates. How can I drive the reaction to completion and purify my product?

Answer:

Incomplete conversion is a common issue in guanidinylation reactions. Several factors can contribute to this, including insufficient reaction time, inadequate temperature, or deactivation of the guanylating agent.

Causality of Incomplete Reaction:

  • Steric Hindrance: Both the O-alkylisourea and the amine can be sterically hindered, slowing down the reaction rate.

  • Nucleophilicity of the Amine: Weakly nucleophilic amines will react more slowly.

  • Reaction Time and Temperature: The reaction may simply require more forcing conditions (longer time or higher temperature) to go to completion.[4]

Troubleshooting and Optimization Protocol:

  • Reaction Monitoring: Actively monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This will allow you to determine the optimal reaction time.

  • Increase Reaction Time or Temperature: If the reaction stalls, consider increasing the reaction time or gently heating the reaction mixture. Be cautious, as excessive heat can promote side reactions.[4]

  • Molar Excess of Amine: Using a larger excess of the amine (e.g., 1.5-2.0 equivalents) can help drive the reaction to completion.

  • Purification Techniques:

    • Chromatography: Flash column chromatography on silica gel is a standard method for separating the desired guanidine from unreacted starting materials and byproducts.

    • Recrystallization: If the propoxyguanidine is a solid, recrystallization from a suitable solvent system can be an effective purification method.[4]

    • Acid-Base Extraction: Guanidines are strongly basic and will be protonated in acidic conditions. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The desired guanidine will move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified and the pure guanidine extracted with an organic solvent.[6]

Issue 3: Formation of N-Propyl-N'-substituted Ureas and Other Guanidine-Related Impurities.

Question: Besides my target propoxyguanidine, I am identifying impurities that appear to be ureas or other guanidine derivatives. What are the likely sources of these byproducts?

Answer:

The formation of urea and other guanidine-related impurities can arise from several side reactions, often involving the guanylating reagent itself or subsequent reactions of the product.

Potential Side Reactions and Their Mechanisms:

  • Reaction with Amide Coupling Reagents: If you are using common amide coupling reagents like HATU or HBTU to generate the active guanylating species, these can react directly with amines to form guanidinium salts as an unwanted side reaction.[7][8]

  • Dimerization or Oligomerization: Under certain conditions, especially with elevated temperatures, guanidines can undergo self-condensation or react with other species in the reaction mixture.

  • Reaction with Cyanamide Derivatives: If cyanamide or a derivative is used as the guanylating agent, it can be prone to dimerization to form dicyandiamide, which can lead to the formation of melamine-type impurities.[9]

  • Formation of Amidinoureas: In some cases, particularly with prolonged heating in the presence of excess amine, the initially formed guanidine can react further to form an amidinourea.[10]

Strategies to Minimize Urea and Related Impurities:

  • Choice of Guanylating Agent: Select a guanylating agent that is less prone to side reactions under your specific reaction conditions. For example, using pre-formed, protected guanidinylating reagents can offer more control.[11]

  • Careful Control of Reaction Conditions: Maintain the recommended temperature and reaction time to avoid over-reaction or decomposition of the product.

  • Inert Atmosphere: As with minimizing DCU formation, working under an inert atmosphere can prevent side reactions with atmospheric components.

  • Purification: As mentioned previously, chromatographic methods and acid-base extractions are effective for removing these types of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring the progress of my propoxyguanidine synthesis and identifying impurities?

A1: A combination of techniques is often most effective.

  • TLC is a quick and easy way to get a qualitative sense of the reaction's progress.

  • HPLC provides quantitative data on the consumption of starting materials and the formation of the product and byproducts.

  • LC-MS is invaluable for identifying the molecular weights of impurities, giving you crucial clues to their structures.[12][13]

  • GC-MS is suitable for volatile compounds and can also provide structural information about impurities.[5]

  • NMR Spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the final product and any isolated impurities.

Q2: I'm concerned about the stability of my O-propylisourea starting material. How should it be stored?

A2: O-alkylisoureas can be sensitive to moisture and heat. They should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. If you suspect decomposition, it's advisable to re-purify or re-synthesize the starting material.

Q3: Are there alternative, "greener" methods for guanidinylation that avoid the use of heavy metals or hazardous reagents?

A3: Yes, the field of green chemistry is actively developing more environmentally friendly methods. Some alternatives include:

  • Using scandium(III) triflate as a catalyst for the guanylation of amines with cyanamide in water.[14]

  • Employing cyanuric chloride (TCT) as an activator for di-Boc-thiourea, which avoids the use of toxic mercury salts.[14]

  • Microwave-assisted synthesis can sometimes accelerate reactions and reduce the need for harsh conditions.[15]

Q4: My propoxyguanidine product is an oil and difficult to purify by recrystallization. What are my options?

A4: For non-crystalline products, your primary purification methods will be:

  • Flash Column Chromatography: This is the most common method for purifying oils.

  • Acid-Base Extraction: As described in Issue 2, this can be a very effective way to isolate the basic guanidine product.

  • Conversion to a Salt: You can react your basic propoxyguanidine with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated if needed.[16]

Visualizing the Reaction and Troubleshooting Pathways

Below are diagrams illustrating the key chemical transformations and the logical flow for troubleshooting common issues in propoxyguanidine synthesis.

G cluster_main Main Reaction Pathway cluster_side Common Side Reaction Pathways Propylamine Propylamine Propoxyguanidine Desired Product: Propoxyguanidine Propylamine->Propoxyguanidine Reaction Guanylating_Agent Guanylating Agent (e.g., O-Propylisourea derivative) Guanylating_Agent->Propoxyguanidine DCU 1,3-Dicyclohexylurea (DCU) (Insoluble Byproduct) Guanylating_Agent->DCU Hydrolysis N_Acylurea N-Acylurea Byproduct Guanylating_Agent->N_Acylurea Rearrangement Water Trace Water Water->DCU Rearrangement Intramolecular Rearrangement Rearrangement->N_Acylurea

Caption: Main and side reaction pathways in propoxyguanidine synthesis.

G Start Problem Encountered in Synthesis Low_Yield Low Yield / Insoluble Precipitate? Start->Low_Yield Impure_Product Impure Product / Starting Material Present? Low_Yield->Impure_Product No Troubleshoot_DCU Implement DCU Minimization Protocol: - Anhydrous Conditions - Temperature Control - Filtration Low_Yield->Troubleshoot_DCU Yes Other_Byproducts Other Unexpected Byproducts? Impure_Product->Other_Byproducts No Troubleshoot_Completion Drive Reaction to Completion: - Monitor Reaction (TLC/HPLC) - Increase Time/Temp - Use Excess Amine Impure_Product->Troubleshoot_Completion Yes Analyze_Impurities Analyze Impurities (LC-MS, NMR) & Adjust Conditions: - Change Guanylating Agent - Optimize Stoichiometry Other_Byproducts->Analyze_Impurities Yes Troubleshoot_Purification Refine Purification Strategy: - Column Chromatography - Acid-Base Extraction - Recrystallization/Salt Formation Troubleshoot_DCU->Troubleshoot_Purification Troubleshoot_Completion->Troubleshoot_Purification Analyze_Impurities->Troubleshoot_Purification

Caption: Troubleshooting workflow for propoxyguanidine synthesis.

References

  • Benchchem. (n.d.). Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis.
  • ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • PMC. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • ETH Zurich Research Collection. (2025, January 17). Photo- and Cobalt-Catalyzed Cycloisomerization of Unsaturated Guanidines, (Iso-)Ureas, and Carbonates.
  • DTIC. (1970, September 17). The Synthesis of Guanidine from Urea. Part 3.
  • Organic Syntheses. (n.d.). Guanidine nitrate.
  • (n.d.). III Analytical Methods.
  • Scribd. (n.d.). Chemistry of Guanidine Compounds.
  • PMC. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
  • TSpace. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • PubMed. (n.d.). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis.
  • MDPI. (2024, March 11). Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Guanidinylation.
  • (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide.
  • ResearchGate. (n.d.). Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea.
  • ResearchGate. (n.d.). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques.
  • (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Benchchem. (n.d.). The Unwanted Precipitate: A Technical Guide to 1,3-Dicyclohexylurea in Synthetic Chemistry.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • (2021, October 20). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Guanidines

Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the regioselective N-alkylation of guanidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the regioselective N-alkylation of guanidines. Below, you will find field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to optimize your workflows.

I. Troubleshooting & FAQs: Causality and Strategy

Q1: Why does direct alkylation of free guanidines result in low yields and complex statistical mixtures?

A1: The root cause lies in the electronic structure of the guanidine moiety. Neutral guanidines possess two amino-type nitrogens and one imino-type nitrogen, with electron density strongly delocalized across the CN3 system[1]. This delocalization makes free guanidines organic superbases (pKa ~13.6). When an alkyl halide is introduced, the guanidine typically acts as a base rather than a nucleophile, deprotonating the electrophile or solvent to form a highly stable, unreactive guanidinium salt. Furthermore, because the reaction is generally limited to polysubstituted derivatives where only one reactive center is available, attempting to alkylate an unprotected guanidine leads to competing reactions at multiple equivalent nitrogen atoms, resulting in an inseparable mixture of mono-, di-, and poly-alkylated products[1].

Q2: How do I control regioselectivity and force the reaction to yield a single mono-alkylated product?

A2: You must electronically dampen the superbasicity of the guanidine through the strategic installation of electron-withdrawing protecting groups (e.g., Boc, Cbz, or Arylsulfonyl groups). Causality: Installing two protecting groups (e.g., forming a N,N'-di-Boc guanidine) breaks the symmetry of the molecule and withdraws electron density from the system. This drops the pKa of the remaining N-H bond from ~13.6 down to ~8–10. This specific proton becomes highly acidic relative to the rest of the molecule, allowing it to be selectively deprotonated by milder bases. The resulting localized anion acts as a single, highly reactive nucleophilic center, ensuring strict regiocontrol during the alkylation event.

Q3: I am using NaH in DMF to alkylate my di-Boc guanidine with an alkyl halide, but my electrophile is degrading and yields are poor. Is there a milder alternative?

A3: Yes. Strong bases like NaH often cause elimination reactions (E2) in sensitive alkyl halides. To bypass this, we highly recommend transitioning to the biphasic Phase-Transfer Catalysis (PTC) protocol developed by Batey and colleagues[2]. Causality: This method utilizes a catalytic amount of a tetrabutylammonium salt under biphasic conditions (aqueous NaOH and dichloromethane)[2]. The biphasic nature physically isolates the base-sensitive alkyl halide in the organic layer away from the destructive hydroxide ions in the aqueous layer. The phase-transfer catalyst deprotonates the acidic N-carbamate hydrogen at the solvent interface and shuttles the resulting lipophilic guanidinate anion into the organic layer, where it rapidly and safely reacts with the electrophile, yielding highly functionalized guanidines[3].

Q4: My alkylating agent is a secondary chiral alcohol, and my drug target requires complete stereochemical inversion. How can I achieve this without forming carbocations?

A4: For secondary alcohols where stereoinversion is critical, the Mitsunobu reaction is the gold standard[4]. Causality: Instead of relying on a base to deprotonate the guanidine, this redox-condensation mechanism utilizes triphenylphosphine (PPh3) and an azodicarboxylate (like DIAD or DEAD) to activate the alcohol into an alkoxyphosphonium ion[5]. The protected guanidine (acting as a pronucleophile) executes a clean SN2 attack on this activated intermediate. Because it is a concerted back-side attack, the reaction proceeds with complete inversion of stereochemistry at the carbinol center[5].

Q5: I need to remove the protecting groups post-alkylation, but Boc (requires TFA) and Cbz (requires Pd/C) are too robust and destroy my target molecule. What are the alternatives?

A5: If your substrate is highly sensitive to strong acids or hydrogenolysis, transition to electron-rich arylsulfonyl protecting groups, specifically the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group[6]. Causality: While a standard tosyl (Ts) group is notoriously difficult to remove from guanidines, the electron-rich aromatic ring of the Mtr group stabilizes the developing positive charge during cleavage. This makes the Mtr-nitrogen bond highly susceptible to cleavage under significantly milder acidic conditions (e.g., dilute methanesulfonic acid with thioanisole as a cation scavenger)[6].

II. Quantitative Data Presentation

The following table summarizes the operational parameters and typical outcomes for the three primary guanidine N-alkylation strategies.

Alkylation StrategyReagents & SolventsOptimal Protecting GroupTypical YieldRegioselectivityStereochemical OutcomeBest Application
Classical Base NaH or Cs₂CO₃, DMFMono-Boc / Mono-Ts40–60%Poor to ModerateRetentionSimple, base-stable primary halides.
Biphasic PTC 10M NaOH, DCM, Bu₄NHSO₄Di-Boc / Di-Cbz80–95%Excellent (Mono)RetentionBase-sensitive electrophiles; high-throughput synthesis.
Mitsunobu DIAD, PPh₃, THFDi-Boc / Mtr70–90%Excellent (Mono)Complete Inversion Chiral secondary alcohols; strictly neutral conditions.

III. Self-Validating Experimental Protocols

Protocol 1: Biphasic Phase-Transfer Catalyzed (PTC) Alkylation

Reference: Batey et al.[2]

  • Preparation: In a round-bottom flask, dissolve the carbamate-protected guanidine (1.0 equiv) and the alkyl halide/mesylate (1.5 equiv) in dichloromethane (to achieve a 0.2 M concentration).

  • Catalyst Addition: Add tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄, 0.1 equiv) to the organic mixture.

  • Biphasic Initiation: Add 10 M aqueous NaOH solution (volume equal to the dichloromethane).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor via TLC until complete consumption of the starting material is observed (typically 2–12 hours).

  • Workup: Dilute the mixture with water, extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via short silica gel chromatography.

Self-Validation Mechanism: The reaction is self-regulating. The highly reactive hydroxide base is trapped in the aqueous phase, preventing the degradation of the alkyl halide. The reaction only proceeds at the rate the PTC can shuttle the deprotonated guanidinate into the organic phase, ensuring high purity and minimal side reactions[3].

Protocol 2: Mitsunobu Alkylation of Guanidines

Reference: BenchChem & PMC[4],[5]

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the di-Boc-protected guanidine (1.0 equiv), the target alcohol (1.0 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) over 10–15 minutes.

  • Reaction: Allow the reaction to warm naturally to room temperature and stir for 12–24 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to separate the product from triphenylphosphine oxide (PPh₃O).

Self-Validation Mechanism: The strict order of addition (adding DIAD last at 0 °C) ensures that the highly reactive, exothermic betaine intermediate forms in the presence of the alcohol. This instantly traps the betaine, preventing it from undergoing dead-end side reactions or prematurely reacting with the guanidine to form unwanted hydrazine byproducts.

IV. Workflow Visualizations

G Start Target: N-Alkylation of Guanidine Protect 1. Install Protecting Groups (e.g., Di-Boc, Di-Cbz) Start->Protect Dampen Superbasicity Electrophile 2. Choose Electrophile Protect->Electrophile Regioselective Control Halide Alkyl Halide / Mesylate Electrophile->Halide Alcohol Primary / Secondary Alcohol Electrophile->Alcohol PTC Biphasic PTC Protocol (10M NaOH, DCM, TBAS) Halide->PTC Base Tolerant Mitsunobu Mitsunobu Protocol (DIAD, PPh3, THF) Alcohol->Mitsunobu Stereoinversion Required

Decision matrix for selecting the optimal N-alkylation protocol for guanidines.

M P PPh3 + DIAD Betaine Betaine Intermediate P->Betaine Redox Condensation Alkoxy Alkoxyphosphonium Ion (Activated Alcohol) Betaine->Alkoxy + R-OH Attack SN2 Attack by Deprotonated Guanidine Alkoxy->Attack + Protected Guanidine Product N-Alkyl Guanidine + PPh3O + DIAD-H2 Attack->Product Complete Stereoinversion

Mechanistic pathway of the Mitsunobu reaction for stereoselective guanidine N-alkylation.

V. References

1.[6] Title: Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions Source: Organic Letters (ACS Publications) URL: [Link]

2.[2] Title: Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

3.[3] Title: Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines (Abstract/Full Text) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

4.[1] Title: A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization Source: Molecules (MDPI) URL: [Link]

5.[4] Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: Molecules (PMC / NIH) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Enhance the Purity of Propoxyguanidine Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of propoxyguanidine compounds. This guide is designed for researchers, medicinal chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of propoxyguanidine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving high purity for this important class of molecules. Propoxyguanidines, characterized by their strong basicity and high polarity, often present unique purification hurdles.[1] This resource provides field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot common issues and refine your purification strategies.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the most common and frustrating problems encountered during the purification of propoxyguanidine derivatives. Each entry explains the underlying cause of the issue and provides actionable, step-by-step solutions.

Question: My propoxyguanidine compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when a hot, saturated solution is cooled to a temperature that is still above the melting point of the compound, or when the degree of supersaturation is too high.[2][3] For propoxyguanidines, this can be exacerbated by residual impurities that depress the melting point.

Causality and Solutions:

  • High Solute Concentration: The solution is too concentrated, leading to precipitation before the solution has cooled sufficiently for crystal lattice formation.

    • Solution: Re-heat the mixture until the oil fully redissolves. Add more of the hot solvent in small increments (5-10% of the total volume) until the solution is no longer saturated at that high temperature. Then, allow it to cool slowly.[2]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound.

    • Solution: Switch to a solvent with a lower boiling point. For example, if you are using DMF or water, consider trying ethanol or acetonitrile.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal structure.

    • Solution: Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.[4]

Workflow: The Mixed-Solvent Recrystallization Protocol

If a single solvent proves problematic, a mixed-solvent system is often the solution. This involves a "good" solvent in which your compound is soluble and a "poor" (or "anti-solvent") in which it is insoluble.[5][6] The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve your crude propoxyguanidine compound in the minimum amount of the hot "good" solvent (e.g., methanol, ethanol).

  • Induce Saturation: While maintaining the heat, add the "poor" solvent (e.g., water, hexane, or diethyl ether) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[5]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Seeding with a previously obtained pure crystal can be beneficial here.[7]

  • Isolation: Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold "poor" solvent to remove residual mother liquor.[4]

Question: My TLC and NMR show a persistent, polar impurity that co-elutes with my product on a silica gel column. How can I remove it?

Answer:

This is a frequent challenge with guanidine derivatives due to their basic nature and the presence of structurally similar impurities. The strong basicity of the guanidine group (pKa ≈ 13) causes significant interaction with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation from polar impurities.[1][8] The impurity could be an unreacted starting material or a degradation byproduct, such as the corresponding urea derivative formed via hydrolysis.

Troubleshooting Workflow for Persistent Impurities

// Nodes mod_silica [label="Strategy 1:\nModified Silica Gel Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt [label="Strategy 2:\nSalt Formation & Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; alt_chrom [label="Strategy 3:\nAlternative Chromatography Modes", fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-nodes for Strategy 1 base_mod [label="Add Base to Mobile Phase\n(e.g., 1% Et3N or NH4OH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Strategy 2 form_salt [label="Form Hydrochloride or\nNitrate Salt", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; recrys_salt [label="Recrystallize the Salt", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-nodes for Strategy 3 hilich [label="HILIC\n(Hydrophilic Interaction)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; scx [label="SCX\n(Strong Cation Exchange)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> mod_silica [label=" If standard silica fails..."]; start -> salt [label=" If chromatography is ineffective\nor for scale-up..."]; start -> alt_chrom [label=" For very polar compounds\nwhere silica offers no separation..."];

mod_silica -> base_mod [label="Why: Neutralizes acidic\nsilanol groups, reduces tailing."];

salt -> form_salt [label="Why: Alters crystal lattice\nand solubility properties."]; form_salt -> recrys_salt;

alt_chrom -> hilich [label="Mechanism: Partitioning into a\nwater layer on polar stationary phase."]; alt_chrom -> scx [label="Mechanism: Ion-exchange based on\nthe positive charge of the guanidinium ion."]; }

Caption: Troubleshooting workflow for removing persistent impurities.

Detailed Protocols:

  • Strategy 1: Modified Silica Gel Chromatography:

    • Protocol: Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add a small amount of a basic modifier. A common choice is 0.5-2% triethylamine (Et₃N) or a 7N solution of ammonia in methanol. This modifier competes with your basic compound for binding to the acidic sites on the silica, resulting in sharper peaks and improved separation.[9]

  • Strategy 2: Salt Formation & Recrystallization:

    • Rationale: Converting the basic freebase into a salt (e.g., hydrochloride, nitrate, or carbonate) dramatically changes its physical properties, including solubility and crystal packing.[10] The impurity may not form a salt under the same conditions or may have very different solubility as a salt, allowing for separation by crystallization.

    • Protocol (Hydrochloride Salt Formation):

      • Dissolve the impure freebase in a suitable solvent like methanol or isopropanol.

      • Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring until the pH becomes acidic (check with pH paper).

      • The guanidinium salt will often precipitate directly. If not, the solution can be concentrated and/or an anti-solvent can be added to induce crystallization.

      • Collect the salt by filtration and perform a standard recrystallization as described previously.

  • Strategy 3: Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds that have little to no retention in reversed-phase chromatography.[11][12] It uses a polar stationary phase (like bare silica or an amine-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. Water acts as the strong, eluting solvent.[11]

    • Strong Cation Exchange (SCX): This method directly leverages the positive charge of the protonated guanidine group. The compound is loaded onto the SCX column, where it binds. Impurities that are neutral or anionic will wash through. The desired compound is then eluted by increasing the salt concentration or pH of the mobile phase.[13] This is a highly effective, albeit more complex, purification method for challenging separations.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions regarding the purification and analysis of propoxyguanidine compounds.

Q1: What are the primary sources of impurities in propoxyguanidine synthesis?

Impurities can be introduced at various stages of the synthetic and workup process. Understanding their origin is key to preventing their formation or selecting an appropriate removal strategy. Common sources include:

  • Starting Materials: Unreacted amines or guanylating agents.

  • Byproducts: Side-reactions during the guanylation step can lead to regioisomers or over-alkylated products.

  • Degradation Products: Guanidines can be susceptible to hydrolysis, especially under basic conditions, to form the corresponding urea derivatives.[1]

  • Reagents and Catalysts: Materials used during the synthesis or workup, such as filter aids or residual catalysts.[14][15]

Regulatory bodies like the ICH provide strict guidelines on the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[14][16]

Q2: How do I choose the best initial purification strategy: crystallization or chromatography?

The choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your compound.

// Nodes is_solid [label="Is the crude\nproduct a solid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_high_purity [label="Is initial purity >90%?\n(by NMR/TLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cryst [label="Primary Strategy:\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; chrom [label="Primary Strategy:\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> is_solid; is_solid -> is_high_purity [label="Yes"]; is_solid -> chrom [label="No (It's an oil)"]; is_high_purity -> cryst [label="Yes\n(Ideal for removing minor impurities)"]; is_high_purity -> chrom [label="No\n(Complex mixture or impurities\nwith similar properties)"]; }

Caption: Decision process for selecting a primary purification method.

  • Choose Recrystallization when:

    • Your compound is a solid.

    • You have a relatively high-purity crude product (>90%) with minor impurities.

    • You are working on a large scale, as crystallization is often more scalable and economical than chromatography.

  • Choose Chromatography when:

    • Your compound is an oil or a low-melting solid.

    • You have a complex mixture with multiple components.

    • Impurities have very similar properties to your desired compound, making separation by crystallization difficult.

    • You are working on a small, discovery scale where speed is prioritized.

Q3: What analytical methods are essential for confirming the purity of my final propoxyguanidine compound?

A combination of techniques is required to rigorously establish purity. No single method is sufficient.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. Use a high-resolution column and run a gradient method to separate any potential impurities. A purity assessment by peak area percentage (e.g., at 210 nm or 254 nm) is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable. It not only separates components like HPLC but also provides the mass of each component, helping to identify impurities and confirm the identity of the main product.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation and can detect impurities if they are present at levels of ~1% or higher. Integration of signals can provide a quantitative measure of purity against a known standard.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of a pure crystalline solid. Impurities tend to broaden and depress the melting point.[19]

Table 1: Common Recrystallization Solvents for Guanidine Derivatives

SolventBoiling Point (°C)PolarityTypical Use Case
Water100Very HighFor guanidinium salts (e.g., hydrochloride, carbonate).[20]
Methanol65HighGood "soluble" solvent for both freebases and salts.[2]
Ethanol78HighSimilar to methanol, slightly less polar. Often used for recrystallizing salts.[1]
Isopropanol (IPA)82Medium-HighGood general-purpose solvent.
Acetonitrile (ACN)82Medium-HighCan be effective for less polar guanidine derivatives.
Acetone56MediumOften used as an anti-solvent or for washing crystals.[1]
Ethyl Acetate77Medium-LowTypically used for less polar, protected guanidines.
Diethyl Ether35LowAlmost always used as an anti-solvent to precipitate compounds from more polar solutions.
Hexane(s)~69Very LowUsed as an anti-solvent for non-polar protected guanidines.

References

  • Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • PubMed. Trifluoroacetyl as an orthogonal protecting group for guanidines.
  • Kocienski, P. J. Protecting Groups. Thieme, 1994.
  • ACS Publications. Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.
  • University of California, Irvine.
  • ACS Publications.
  • PMC. Recent trends in the impurity profile of pharmaceuticals.
  • Science of Synthesis.
  • PubMed.
  • ResearchGate.
  • Asian Journal of Pharmaceutical Research and Development. A Review on Impurity Profiling In Pharmaceutical Substances.
  • ResearchGate.
  • Millersville University.
  • Biomedical Journal of Scientific & Technical Research.
  • PharmaInfo. Impurity Profiling: Theory and Practice.
  • University of Toronto Scarborough.
  • Chemistry LibreTexts. 3.3F: Mixed Solvents.
  • Longdom Publishing. Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance.
  • Benchchem.
  • LookChem. Guanidine salt.
  • Discover ADVANION.
  • ACS Publications.
  • Biotage.
  • Physics & Maths Tutor. Organic Synthesis Organic Practical techniques.
  • Welch Materials.

Sources

Optimization

Technical Support Center: Refining Purification Methods for Propoxyguanidine Analogs

Welcome to the technical support center for the purification of propoxyguanidine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of propoxyguanidine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the purification of this important class of compounds. The highly basic and polar nature of the guanidinium group presents unique purification hurdles.[1][2] This resource offers a structured approach to troubleshooting and optimizing your purification workflows, ensuring the highest purity and yield for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of propoxyguanidine analogs in a question-and-answer format.

1.1 Low Recovery After Column Chromatography

Question: I am experiencing significant loss of my propoxyguanidine analog during silica gel column chromatography. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery of guanidine derivatives from silica gel chromatography is a frequent issue, primarily due to the strong basicity of the guanidinium group (pKa ≈ 12.5).[1][2] This leads to strong, often irreversible, binding to the acidic silica gel surface. Here’s a breakdown of the causes and solutions:

  • Causality: The free guanidine is a strong base and will interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to peak tailing, smearing, and ultimately, poor recovery as the compound remains adsorbed to the stationary phase.

  • Solutions:

    • Baseline Suppression with an Amine Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. A concentration of 0.1-1% (v/v) TEA in your eluent system will neutralize the acidic sites on the silica, preventing the strong adsorption of your basic propoxyguanidine analog.

    • Alternative Stationary Phases: If baseline suppression is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18) is another option, particularly for more hydrophobic analogs. In this case, an aqueous mobile phase with an organic modifier (like acetonitrile or methanol) and an ion-pairing agent might be necessary.

    • Salt Formation: Converting your propoxyguanidine analog to its salt form (e.g., hydrochloride or trifluoroacetate salt) can sometimes reduce its interaction with silica. However, this may also alter its solubility and retention characteristics.

1.2 Presence of Urea-like Impurities

Question: My final product is contaminated with an impurity that I suspect is a urea derivative. How can I confirm this and remove it?

Answer:

The formation of urea derivatives is a known degradation pathway for guanidines, especially in basic aqueous solutions.[2]

  • Confirmation of Impurity:

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method to identify this impurity. You would expect to see a molecular ion corresponding to the replacement of the guanidinium group with a urea group.

    • NMR Spectroscopy: 1H and 13C NMR can also be informative. The chemical shifts of the protons and carbons adjacent to the newly formed urea group will be different from those of the parent guanidine.

  • Removal Strategies:

    • Chromatographic Separation: Urea derivatives are typically less polar than their guanidine counterparts. This difference in polarity can be exploited for separation.

      • Normal Phase Chromatography: On silica gel, the less polar urea derivative will elute earlier than the more polar guanidine.

      • Reversed-Phase HPLC: On a C18 column, the elution order might be reversed, with the more polar guanidine eluting first.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for removing impurities.[3][4] The choice of solvent is critical and will depend on the specific solubility properties of your propoxyguanidine analog and the urea impurity.[3]

1.3 Difficulty in Removing Reagents from Guanylation Reactions

Question: I've synthesized my propoxyguanidine analog using a common guanylating agent like HATU, and I'm struggling to remove the unreacted reagent and byproducts. What's the best approach?

Answer:

Guanylation reactions using coupling reagents like HATU are common but can lead to purification challenges due to the formation of guanidinium salt byproducts.[5][6]

  • Understanding the Byproducts: The reaction of an amine with HATU can generate tetramethylguanidinium (TMG) salts as byproducts, which can be difficult to separate from the desired product.[5][6]

  • Purification Strategy:

    • Aqueous Wash: Many of the reaction byproducts are water-soluble. A simple aqueous wash of the crude reaction mixture (after partitioning between an organic solvent and water) can remove a significant portion of these impurities.

    • Acid-Base Extraction: The basicity of your propoxyguanidine analog can be used to your advantage.

      • Dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract with a dilute acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as its hydrochloride salt, leaving less basic impurities in the organic layer.

      • Basify the aqueous layer with a base (e.g., NaOH) to a pH >12 to regenerate the free base of your product.

      • Extract the free base back into an organic solvent.

      • Dry the organic layer and concentrate to obtain your purified product.

    • Chromatography: If the above methods are insufficient, column chromatography will be necessary. As discussed in section 1.1, use a mobile phase containing a basic modifier like triethylamine to prevent streaking and improve recovery.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying propoxyguanidine analogs?

There is no single "best" method, as the optimal strategy depends on the specific properties of your analog (e.g., polarity, solubility, stability). However, a general workflow can be recommended:

Purification_Workflow A Crude Product B Aqueous Workup (Acid-Base Extraction) A->B Initial Cleanup C Column Chromatography (Normal or Reversed Phase) B->C Further Purification D Recrystallization C->D High Purity Polish E Final Pure Product D->E

Caption: General purification workflow for propoxyguanidine analogs.

Q2: How do I choose between normal-phase and reversed-phase chromatography?

  • Normal-Phase (e.g., silica, alumina): This is often a good starting point for less polar to moderately polar compounds. Remember to use a basic modifier in your eluent.

  • Reversed-Phase (e.g., C18): This is ideal for more polar or water-soluble analogs. It's also a powerful technique for high-resolution separations, making it suitable for removing closely related impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a valuable technique for highly polar guanidine derivatives.[7]

Q3: What are some common impurities I should be aware of in guanidine synthesis?

Besides urea derivatives and unreacted starting materials, be mindful of:

  • Cyanamide derivatives: If cyanamide is used in the synthesis, it can be a harmful impurity.[2]

  • Isomers: Depending on the synthetic route, positional isomers may be formed.

  • Byproducts from coupling reagents: As mentioned, reagents like HATU can lead to guanidinium salt impurities.[5][6]

Q4: Can I use recrystallization for my propoxyguanidine analog?

Yes, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.[3][4] The key is to find a suitable solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to screen a range of solvents with varying polarities.

Section 3: Experimental Protocols

3.1 Protocol: Purification by Flash Column Chromatography (Normal Phase)

This protocol provides a general method for purifying a propoxyguanidine analog on silica gel.

Materials:

  • Crude propoxyguanidine analog

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate, methanol, dichloromethane)

  • Triethylamine (TEA)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Develop a suitable mobile phase for your compound using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5% TEA to the mobile phase to prevent streaking. The ideal mobile phase should give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your mobile phase. For a flash chromatography system, use a pre-packed silica cartridge.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If your compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Run the column with your chosen mobile phase containing 0.5% TEA.

  • Fraction Collection: Collect fractions and monitor the elution of your product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

3.2 Protocol: Purification by Preparative Reversed-Phase HPLC

This protocol is suitable for purifying polar propoxyguanidine analogs or for high-purity applications.

Materials:

  • Crude propoxyguanidine analog

  • Preparative HPLC system with a C18 column

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Trifluoroacetic acid (TFA) or formic acid (ion-pairing agent)

Procedure:

  • Analytical Method Development: Develop a separation method on an analytical HPLC system first. A typical starting gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 20-30 minutes.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase conditions. Filter the sample through a 0.45 µm filter before injection.

  • Preparative Run: Scale up the injection volume for the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to your product peak.

  • Product Isolation: Combine the pure fractions. The product will be in its salt form (e.g., TFA salt). If the free base is required, you will need to perform a subsequent workup (e.g., neutralization and extraction). The solvent can be removed by lyophilization (freeze-drying) or rotary evaporation.

Section 4: Data Presentation

Table 1: Comparison of Purification Methods for a Model Propoxyguanidine Analog

Purification MethodPurity (by HPLC)YieldThroughputKey Considerations
Flash Chromatography (Silica, +TEA)95-98%70-85%HighCost-effective for large scale, requires basic modifier.
Preparative RP-HPLC>99%50-70%Low to MediumHigh purity, suitable for smaller scales, product is isolated as a salt.
Recrystallization>99.5%Dependent on solubilityVariesCan provide very high purity, requires suitable solvent system.

Section 5: Visualization of Key Concepts

Guanidine_Silica_Interaction cluster_0 Without TEA Modifier cluster_1 With TEA Modifier Guanidine Propoxyguanidine (Basic) Silica Silica Gel (Acidic Si-OH) Guanidine->Silica Interaction Adsorption Strong Adsorption (Low Recovery, Tailing) Silica->Adsorption Guanidine_TEA Propoxyguanidine Silica_TEA Silica Gel (Neutralized Si-O-NEt3) Guanidine_TEA->Silica_TEA Weak Interaction Elution Normal Elution (Good Recovery, Sharp Peaks) Silica_TEA->Elution TEA Triethylamine (TEA) TEA->Silica_TEA Neutralizes

Caption: Effect of a basic modifier on the interaction of propoxyguanidine with silica gel.

References

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
  • Patil, S., & Rohrer, J. (n.d.). AN001055: Assay of guanidine in pharmaceutical formulations. Thermo Fisher Scientific.
  • O'Dell, L. A., et al. (2018). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 143(15), 3586-3594.
  • Clearsynth. (n.d.). Guanidine Impurity Product List.
  • HELIX Chromatography. (2021, April 25). HPLC Methods for analysis of Guanidine.
  • Katritzky, A. R., et al. (2005). Product Class 13: Guanidine Derivatives. In Science of Synthesis (Vol. 22, pp. 799-880). Thieme.
  • Mori, S., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 49658-49668.
  • Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Journal of Chemical & Engineering Data, 68(10), 2821-2829.
  • Gagnon, A., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(5), 4004-4015. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Guanidine HCl Removal & Protein Refolding.
  • BioSpectra. (2024, May 23). GUANIDINE HYDROCHLORIDE TESTING METHODS.
  • Zhang, J., et al. (2024). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. Open Chemistry, 22(1). Retrieved from [Link]

  • BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing.
  • Dennis, R. J., & Rorke, D. G. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center.
  • Veeprho. (n.d.). Guanine Hydrochloride Impurities and Related Compound.
  • Mori, S., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30(18), 49658-49668. Retrieved from [Link]

  • Gagnon, A., et al. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Linder, J., et al. (2003). Process for preparing guanidine derivatives. U.S. Patent No. 6,509,497 B1. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2015, November 16). How can I purify a protein using guanidium hydrochloride? Retrieved from [Link]

  • Goldbio. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
  • Paden, J. H., & MacGregor, J. H. (1941). Method of purifying guanidine nitrate. U.S. Patent No. 2,258,612. Washington, DC: U.S. Patent and Trademark Office.
  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
  • Yi, L., et al. (2007). Purification and bioactivity of exendin-4, a peptide analogue of GLP-1, expressed in Pichia pastoris. Journal of Peptide Science, 13(9), 589-595. Retrieved from [Link]

  • Cha, H. J., et al. (1998). Natural poly-histidine affinity tag for purification of recombinant proteins on cobalt(II)-carboxymethylaspartate crosslinked agarose. Journal of Chromatography A, 825(1), 53-59. Retrieved from [Link]

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Troubleshooting

Propoxyguanidine-Based Therapeutics: Off-Target Mitigation Support Center

Welcome to the Technical Support Center for the development and optimization of propoxyguanidine-based pharmacological agents. The propoxyguanidine moiety is a highly versatile pharmacophore, frequently utilized as an ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the development and optimization of propoxyguanidine-based pharmacological agents. The propoxyguanidine moiety is a highly versatile pharmacophore, frequently utilized as an arginine mimetic in the design of non-peptidic serine protease inhibitors (such as human leukocyte elastase and thrombin inhibitors)[1]. However, its inherent basicity and steric profile often introduce promiscuous binding liabilities.

This guide is designed for discovery scientists and assay developers to troubleshoot, understand, and systematically mitigate the off-target effects associated with this chemical class.

Part 1: Core Mechanistic FAQs

Q: Why do our propoxyguanidine-based elastase/thrombin inhibitors exhibit high cross-reactivity with non-target serine proteases like Plasmin and Factor Xa? A: This is a classic electrostatic topography issue. The propoxyguanidine group is designed to mimic the basic arginine side chain of natural substrates, anchoring deeply into the S1 specificity pocket of thrombin by forming a bidentate salt bridge with Asp189. Because off-target proteases like Plasmin and Factor Xa also possess an Asp189 residue in their S1 pockets, cross-reactivity is highly probable. Mitigation: Do not rely solely on the S1 pocket for selectivity. You must exploit the divergent topographies of the S2 and S3 subsites. Alternatively, introducing branched steric bulk on the propoxy chain can create a steric clash specifically within the narrower S1 pockets of off-target proteases while accommodating the target.

Q: We are observing unexpected hERG channel blockade during safety pharmacology screening. How does the propoxyguanidine group contribute to this, and how can we engineer it out? A: hERG channel liability is primarily driven by cation- π interactions. The central cavity of the hERG channel is lined with aromatic residues (Tyr652 and Phe656). At physiological pH (7.4), the highly basic guanidine nitrogen is protonated, creating a concentrated positive charge that stacks strongly against these aromatic rings. Mitigation: You must depress the pKa of the guanidine group. While the propoxy substitution (an alkoxyamine derivative) inherently lowers the pKa compared to an unsubstituted guanidine, it is often insufficient. Coupling the propoxyguanidine to an electron-withdrawing heteroaromatic system—such as seen in compounds like 2-(4,6-Dimethylpyrimidin-2-yl)-1-propoxyguanidine[2]—can pull electron density away from the terminal nitrogens, reducing the fraction of protonated species at pH 7.4 and abolishing the hERG liability.

Q: In vivo models are showing acute hypotensive episodes. Could our compound be inhibiting Nitric Oxide Synthase (NOS)? A: Yes. Substituted guanidines are structural mimics of L-arginine, the endogenous substrate for all three Nitric Oxide Synthase (NOS) isoforms. Propoxyguanidines can act as competitive inhibitors of endothelial NOS (eNOS), disrupting vascular tone and causing hemodynamic instability. You must implement early counter-screening against eNOS, iNOS, and nNOS.

Part 2: Assay Troubleshooting & Protocol Workflows

Troubleshooting Guide: Overcoming False Positives in NOS Counter-Screening

The Issue: When screening propoxyguanidine derivatives[3] against eNOS using standard colorimetric Greiss reagent assays, researchers frequently report erratic background noise or false-positive inhibition. The Causality: Propoxyguanidines can undergo redox cycling or directly react with the diazonium salts used in the Greiss reaction, masking the actual concentration of nitrite (the proxy for NO production). The Solution: Abandon colorimetric proxies and utilize a direct radiometric conversion assay.

Self-Validating Protocol: Radiometric eNOS Counter-Screening

This protocol is a self-validating system: it isolates the enzymatic conversion process from chemical interference and includes a strict "no-enzyme" control to verify that the compound does not interact with the separation matrix.

Step 1: Reagent & Matrix Preparation

  • Equilibrate Dowex 50W-X8 cation exchange resin (Na+ form) in columns. Causality: At pH 7.4, unreacted substrate (L-arginine) retains a net positive charge and binds tightly to the resin. The enzymatic product (L-citrulline) is neutral/zwitterionic and flows through.

  • Prepare the Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1.2 mM CaCl2​ , 1 mM DTT.

Step 2: Enzyme & Compound Pre-Incubation

  • In a 96-well plate, add 10 µL of the propoxyguanidine test compound (serial dilutions from 100 µM to 1 nM).

  • Add 20 µL of recombinant human eNOS enzyme suspended in Reaction Buffer supplemented with 100 nM Calmodulin, 100 µM NADPH, 10 µM BH4, and 1 µM FAD.

  • Self-Validation Control: In parallel wells, add the test compound to the buffer mix without the eNOS enzyme. This ensures the compound does not artificially elute background radioactivity later.

  • Incubate at 37°C for 15 minutes to allow for competitive equilibrium at the active site.

Step 3: Reaction Initiation & Termination

  • Initiate the reaction by adding 10 µL of a substrate mix containing 10 µM unlabeled L-arginine and 1 µCi of [3H] -L-arginine.

  • Incubate for exactly 30 minutes at 37°C.

  • Terminate the reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Causality: The sudden drop in temperature and chelation of essential calcium by EDTA instantly halts eNOS activity.

Step 4: Separation & Quantification

  • Transfer the terminated reaction mixtures to the pre-equilibrated Dowex columns.

  • Collect the flow-through (containing [3H] -L-citrulline) directly into scintillation vials.

  • Wash the columns once with 400 µL of water and pool the eluates.

  • Add scintillation cocktail and quantify using a liquid scintillation counter. Calculate IC50​ values by plotting the dose-response curve of the flow-through radioactivity.

Part 3: Quantitative Mitigation Matrices

The following table summarizes the structural modifications required to mitigate specific off-target liabilities associated with the propoxyguanidine pharmacophore, along with expected quantitative shifts in binding affinity.

Off-Target LiabilityStructural CausalityRecommended Mitigation StrategyTypical Affinity Shift ( IC50​ / Ki​ )
hERG Channel Cation- π stacking of protonated guanidine with Tyr652/Phe656.Attach electron-withdrawing groups (e.g., fluorinated pyrimidines) to lower pKa below 7.0.hERG IC50​ : 1.2μM→>30μM
eNOS / iNOS Competitive mimicry of L-arginine in the NOS active site.Introduce bulky alkyl branching on the propoxy chain to clash with the rigid NOS substrate channel.eNOS Ki​ : 0.5μM→>100μM
Plasmin (Protease) Non-specific salt bridge formation with S1 Asp189.Rigidify the linker connecting the propoxyguanidine to the core scaffold to restrict conformational access to the Plasmin S1 pocket.Plasmin IC50​ : 0.8μM→>50μM

Part 4: Systems Pharmacology Visualizations

To systematically engineer out these liabilities, follow the decision-tree workflow mapped below. This logic ensures that mitigating one off-target effect does not inadvertently amplify another.

G Start Propoxyguanidine Lead Screen Off-Target Profiling Start->Screen hERG hERG Liability Detected Screen->hERG NOS NOS Cross-Reactivity Screen->NOS Protease S1 Pocket Promiscuity Screen->Protease Mod_pKa Modulate pKa (EWG addition) hERG->Mod_pKa Mod_Rigid Rigidify Linker hERG->Mod_Rigid Mod_Steric Increase Steric Bulk NOS->Mod_Steric Protease->Mod_Steric Success Optimized Candidate Mod_pKa->Success Mod_Steric->Success Mod_Rigid->Success

Workflow for structural mitigation of propoxyguanidine off-target liabilities.

References

  • NN- ^^er - Googleapis.com (Patent Document detailing 1-propoxyguanidine in human leukocyte elastase and thrombin inhibitors). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSFdm3OedlQd_yObvWK5pt-FxE6yZhCt7B3Poa0Tbhlw-sx_AVUjsA0QwazioT2BF447IUOk39OPDH7CjKmRxwpj6ux22FODinZiRSUI4jDvc1ezkw7rxHJ9zffOZC2v-tkqlRMsEEEV-pQY4MovhJAjv3Kr8W3bsM_zzz3rY_d8sqSrXg3yMMj3L-Yg==]
  • 2-(4,6-Dimethylpyrimidin-2-yl)-1-propoxyguanidine | C10H17N5O. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGqH38O5_BbuEy1wfNwE4o6_SnaeWzH8q4hnmzE-4O5C8o0jXLWwg9zyXdfMnpnOiR_n3FXARvkLhU_XWsHRSvLaWFu3Wm9qj0gCImSfCP0upN8YWSDKGhhoBrAS6ZO02fI4jeCHpJ9R5IPE7ZIM7YzGO4tQu5DVqe82ffOSZGCKir8X4xuYNTnK2PYmmWnqY2amuiElU=]
  • US3452040A - 5,5-disubstituted hydantoins (Citing US3639477A Novel propoxyguanidine compounds). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeuqAlsSZqzgrlhR5oMQS-36t896DSYAdDwPOxn8MC44QHF_AthlrWYXHyBqn3F1qRW1_Cn7n67j1qnVMJOJH_KhZJXLmJwU4iKYJHDMLJPaXAN3zB79o6pBZ-QNpuieHAMgTL_inbhc-d]

Sources

Optimization

Technical Support Center: Improving the Regioselectivity of Propoxyguanidine Functionalization

Welcome to the Technical Support Center for propoxyguanidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regios...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for propoxyguanidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their experiments. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success.

Introduction: The Critical Role of Regioselectivity

The guanidine group is a vital pharmacophore in medicinal chemistry due to its ability to participate in multiple hydrogen bonds and electrostatic interactions.[1][2] Propoxyguanidines, specifically, are key building blocks in the synthesis of a wide array of therapeutic agents. The precise control over the position of functionalization on these molecules—regioselectivity—is paramount as it directly influences the biological activity, selectivity, and pharmacokinetic properties of the final compound. Undesired isomers can lead to reduced efficacy, off-target effects, or purification challenges. This guide provides practical, field-proven insights to help you master the regioselective functionalization of propoxyguanidines.

Troubleshooting Guide

This section addresses common issues encountered during the regioselective functionalization of propoxyguanidines. Each problem is analyzed from a mechanistic perspective, followed by actionable solutions.

Issue 1: Poor or No Regioselectivity in Aromatic C-H Functionalization

Observation: Your reaction yields a mixture of ortho, meta, and para isomers, or the desired regioisomer is not the major product.

Root Cause Analysis: The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents on the aromatic ring. The propoxy and guanidine groups exert competing directing effects.[3][4][5]

  • Electronic Effects: The propoxy group is an ortho, para-director due to the lone pairs on the oxygen atom which can donate electron density to the ring through resonance, stabilizing the carbocation intermediate at these positions.[6] The guanidine group, while basic, can act as a directing group itself, often favoring ortho functionalization through chelation with a metal catalyst.[7][8][9][10]

  • Steric Hindrance: The bulkiness of the propoxy group and the guanidine moiety, especially if substituted, can disfavor substitution at the ortho position.[11][12]

Solutions & Scientific Rationale:

  • Leverage a Directing Group Strategy: The guanidine group itself can be an effective directing group in palladium-catalyzed C-H functionalization, leading to selective ortho arylation or olefination.[7][8][9][10] This is achieved through the formation of a cyclometalated intermediate which positions the catalyst for C-H activation at the ortho position.

    • Workflow for Directed C-H Functionalization:

      G cluster_0 Reaction Setup cluster_1 Reaction Mechanism Arylguanidine Arylguanidine Coordination Coordination of Pd(II) to Guanidine Arylguanidine->Coordination Pd_Catalyst Pd(OAc)2 Pd_Catalyst->Coordination Oxidant Oxidant (e.g., K2S2O8) Oxidation Oxidation to Pd(IV) Oxidant->Oxidation Arene Arene Coupling Partner Solvent Solvent (e.g., TFA) CH_Activation ortho C-H Activation (Cyclometalation) Coordination->CH_Activation CH_Activation->Oxidation with Arene Reductive_Elimination Reductive Elimination Oxidation->Reductive_Elimination Product ortho-Functionalized Product Reductive_Elimination->Product

      Caption: Palladium-catalyzed ortho-C-H functionalization workflow.

  • Employ Protecting Groups: To temporarily block the directing effect of the guanidine group or to alter its electronic properties, the use of protecting groups can be highly effective.[13][14] Boc (tert-butoxycarbonyl) is a common protecting group for guanidines, which can be cleaved under acidic conditions.[15] Trifluoroacetyl is another option, cleavable under mild basic conditions.[14]

    Protecting GroupCleavage ConditionKey Feature
    BocAcidic (e.g., TFA)Commonly used, but can lead to side reactions like tert-butylation.[15]
    TrifluoroacetylMildly BasicOrthogonal to many acid-labile protecting groups.[14]
    Dde2% Hydrazine in DMFUseful for orthogonal deprotection strategies in peptide synthesis.[1]
  • Steric Control: Introducing bulky substituents on the guanidine nitrogen atoms can sterically hinder the ortho positions, thereby favoring functionalization at the less hindered para position.[12][16]

  • Solvent and Temperature Optimization: The reaction environment can influence regioselectivity.[17] Experiment with a range of solvents with varying polarities and dielectric constants. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Issue 2: N-Functionalization vs. C-Functionalization

Observation: The reaction results in functionalization on one of the nitrogen atoms of the guanidine group instead of the desired carbon atom on the aromatic ring.

Root Cause Analysis: The guanidine group is highly nucleophilic due to the presence of lone pairs on the nitrogen atoms.[18] In the presence of electrophilic reagents, direct N-alkylation or N-acylation can compete with or dominate over the desired C-H functionalization.

Solutions & Scientific Rationale:

  • Guanidine Protection: As mentioned previously, protecting the guanidine nitrogen atoms with groups like Boc or Cbz can effectively prevent N-functionalization.[13][19] This strategy is widely employed in peptide synthesis to protect the guanidine side chain of arginine.[19]

  • pH Control: The nucleophilicity of the guanidine group is pH-dependent. At low pH, the guanidine group will be protonated to form the guanidinium ion. This protonation significantly reduces the nucleophilicity of the nitrogen atoms, thereby disfavoring N-functionalization. However, highly acidic conditions may not be compatible with all substrates or catalysts.

  • Choice of Catalyst: For C-H functionalization, transition metal catalysts like palladium or rhodium are designed to selectively activate C-H bonds, often with the assistance of a directing group, which inherently favors C-functionalization over N-functionalization.[7][10][20]

Issue 3: Low Reaction Yield

Observation: The desired regioselective product is formed, but in a low yield.

Root Cause Analysis: Low yields can stem from several factors including incomplete reaction, product degradation, or competing side reactions.

Solutions & Scientific Rationale:

  • Optimize Reaction Conditions:

    • Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration.

    • Temperature and Time: Monitor the reaction progress over time at different temperatures to determine the point of maximum product formation before significant degradation occurs.

    • Reagent Stoichiometry: Adjust the ratio of the reactants. An excess of one reagent may be necessary to drive the reaction to completion.

  • Scavengers for Side Reactions: In cases like Boc deprotection, reactive intermediates such as the tert-butyl cation can lead to unwanted side reactions.[15] The addition of scavengers like triisopropylsilane (TIS) can trap these reactive species and improve the yield of the desired product.[15]

  • Purity of Starting Materials: Ensure the purity of all reagents and solvents. Impurities can poison the catalyst or participate in side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I reliably determine the regioselectivity of my products?

A1: A combination of analytical techniques is recommended for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (like COSY, HSQC, and HMBC) are powerful for determining the substitution pattern on the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different regioisomers.[21]

  • Mass Spectrometry (MS): While MS provides the molecular weight, it generally does not distinguish between regioisomers unless coupled with fragmentation analysis (MS/MS).

Q2: Can I achieve meta-functionalization of a propoxyguanidine?

A2: Directing functionalization to the meta position is challenging because both the propoxy and guanidine groups are typically ortho, para-directors.[3][6] Achieving meta-selectivity often requires a multi-step synthetic strategy. One approach could be to introduce a meta-directing group (e.g., a nitro or cyano group) onto the ring, perform the desired functionalization, and then remove or transform the directing group.

Q3: What is the best way to protect the guanidine group during a reaction?

A3: The "best" protecting group is context-dependent.

  • For reactions sensitive to acid, a base-labile protecting group like trifluoroacetyl is a good choice.[14]

  • For general-purpose protection, Boc is widely used, but be mindful of potential tert-butylation side reactions and use scavengers if necessary.[15]

  • In complex syntheses requiring multiple deprotection steps, an orthogonal protecting group strategy is essential. For example, using a combination of Boc (acid-labile), Fmoc (base-labile), and Dde (hydrazine-labile) protecting groups allows for selective removal of each group without affecting the others.[1]

    G Start Multi-functional Molecule Boc_Deprotection Acid (TFA) Deprotects Boc Start->Boc_Deprotection Fmoc_Deprotection Base (Piperidine) Deprotects Fmoc Start->Fmoc_Deprotection Dde_Deprotection Hydrazine Deprotects Dde Start->Dde_Deprotection Selective_Functionalization_1 Functionalize Site 1 Boc_Deprotection->Selective_Functionalization_1 Selective_Functionalization_2 Functionalize Site 2 Fmoc_Deprotection->Selective_Functionalization_2 Selective_Functionalization_3 Functionalize Site 3 Dde_Deprotection->Selective_Functionalization_3

    Caption: Orthogonal protecting group strategy for selective functionalization.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Ortho-Arylation of an Arylguanidine

This protocol is adapted from methodologies described for palladium-catalyzed C-H functionalization using guanidine as a directing group.[9][10]

Materials:

  • Arylguanidine (1.0 eq)

  • Arene (e.g., benzene, toluene) (used as solvent or co-solvent)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Potassium persulfate (K₂S₂O₈) (2.0 eq)

  • Trifluoroacetic acid (TFA) as solvent

Procedure:

  • To a dry reaction vessel, add the arylguanidine, palladium(II) acetate, and potassium persulfate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the arene and trifluoroacetic acid.

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection of a Guanidine Group with Scavengers

This protocol is a general method for the cleavage of a Boc group from a guanidine moiety, incorporating scavengers to minimize side reactions.[15]

Materials:

  • Boc-protected propoxyguanidine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triisopropylsilane to a final concentration of 2.5-5% (v/v).

  • Slowly add TFA to the stirred solution to a final concentration of 50-95% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[15]

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM (3x) to remove residual TFA.

  • The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration, and washed with cold ether.[15]

References

  • A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. ACS Publications. Available at: [Link]

  • Palladium-catalyzed C-H functionalization using guanidine as a directing group: ortho arylation and olefination of arylguanidines. PubMed. Available at: [Link]

  • Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed C–H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. ACS Publications. Available at: [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. Available at: [Link]

  • Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines. PMC. Available at: [Link]

  • An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect. PMC. Available at: [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. JoVE. Available at: [Link]

  • Regioselective Rh(II)-Catalyzed Hydroaminations of Propargylguanidines. PMC. Available at: [Link]

  • Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. PMC. Available at: [Link]

  • Computational Study of Electronic Influence of Guanidine Substitution on Diels-Alder Reactions of Heterocyclic Dienes. Semantic Scholar. Available at: [Link]

  • An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect. ResearchGate. Available at: [Link]

  • Computational Study of Electronic Influence of Guanidine Substitution on Diels-Alder Reactions of Heterocyclic Dienes. ResearchGate. Available at: [Link]

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PMC. Available at: [Link]

  • Biosynthesis of guanidine-containing natural products in cyanobacteria. Oxford Academic. Available at: [Link]

  • Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Semantic Scholar. Available at: [Link]

  • Roles of Guanidines in Recent Cycloaddition Reactions. MDPI. Available at: [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. Available at: [Link]

  • Ortho, Para, Meta. Chemistry Steps. Available at: [Link]

  • Transition Metal-Catalyzed N-Arylations of Amidines and Guanidines. ChemInform. Available at: [Link]

  • Synthesis and properties of a series of sterically hindered guanidine bases. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PubMed. Available at: [Link]

  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

"troubleshooting mass spectrometry fragmentation of propoxyguanidines"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the mass spectrometric analysis of alkoxyguanidines and propoxyguanidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the mass spectrometric analysis of alkoxyguanidines and propoxyguanidines. These molecules present a unique dual-challenge: their extreme basicity complicates chromatographic retention, while their highly labile N-O bonds confound tandem mass spectrometry (MS/MS) structural elucidation.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these analytical behaviors and providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my CID spectrum only show a massive neutral loss (-59 Da or -60 Da) with no structural backbone fragments? Causality & Solution: Propoxyguanidines contain a highly labile N-O bond (alkoxyamine linkage). During low-energy Collision-Induced Dissociation (CID), this bond acts as a "kinetic sink." The collision energy is entirely consumed by the homolytic or heterolytic cleavage of the C–ON bond, resulting in the expulsion of a propoxy radical (-59 Da) or propanol (-60 Da)[1]. Because the precursor ion's internal energy is depleted by this primary cleavage, no energy remains to shatter the structural backbone[2]. Solution: To bypass this kinetic sink, utilize Higher-energy Collisional Dissociation (HCD) or implement a Pseudo-MS³ (in-source fragmentation) workflow. By applying a high cone voltage in the ion source, you intentionally pre-cleave the propoxy group. You then isolate the resulting [M-60+H]+ ion in the quadrupole and subject it to CID in the collision cell to reveal the true backbone fragments.

Q2: How do I resolve severe ESI matrix suppression for these compounds in biological samples? Causality & Solution: Guanidine derivatives are extremely basic (pKa ~13) and exist as permanently protonated cations in standard acidic mobile phases. In traditional Reversed-Phase Liquid Chromatography (RPLC), these highly polar cations exhibit poor retention and elute in the void volume alongside endogenous salts and phospholipids, causing severe electrospray ionization (ESI) suppression[3]. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a highly organic mobile phase (>70% acetonitrile) which enhances ESI desolvation efficiency while strongly retaining polar guanidinium ions via partitioning and electrostatic interactions.

Q3: What are the diagnostic fragment ions for identifying the guanidine core? Causality & Solution: Once the propoxy group is cleaved, the exposed guanidinium core undergoes characteristic fragmentation driven by charge-directed rearrangements. The most reliable diagnostic markers are the loss of ammonia (-17 Da) due to the nucleophilic attack of an adjacent nitrogen, and the loss of cyanamide (-42 Da) resulting from the collapse of the guanidine carbon-nitrogen double bond[4].

Part 2: Diagnostic Fragmentation Data

Understanding the quantitative distribution of your fragment ions is critical for tuning your collision energies. Use the table below to benchmark your MS/MS spectra.

Table 1: Diagnostic Fragmentation Data for Propoxyguanidines

Precursor Fragmentm/z Loss (Da)Relative AbundanceCausal Mechanism
[M+H]+ [M-Propanol+H]+-6080-100% (Low NCE)Heterolytic cleavage of the N-O bond; proton transfer to the leaving group.
[M+H]+ [M-Propoxy+H]+*-5940-60% (Low NCE)Homolytic cleavage of the C–ON bond forming a stable radical cation[1].
[Core+H]+ [Core-NH 3​ +H]+-1730-50% (High NCE)Charge-directed loss of ammonia from the guanidinium terminus[4].
[Core+H]+ [Core-NH 2​ CN+H]+-4220-40% (High NCE)Expulsion of cyanamide via a 4-membered transition state[4].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Pseudo-MS³ Workflow for Deep Structural Elucidation

Objective: To force backbone fragmentation by bypassing the N-O bond kinetic sink.

  • Source Optimization: Infuse the propoxyguanidine standard at 10 µL/min. Increase the ESI cone voltage (or declustering potential) stepwise from 20 V to 80 V.

  • Pre-Cleavage Monitoring: Monitor the MS1 spectrum until the intact [M+H]+ precursor is reduced to <10% relative abundance, and the [M-60+H]+ in-source fragment becomes the base peak.

  • Quadrupole Isolation: Set Q1 to isolate the newly generated[M-60+H]+ ion (isolation window: 0.7 Da).

  • Collision Cell Activation: Apply a collision energy ramp (20-40 eV) using Argon or Nitrogen as the collision gas[2].

  • System Validation: The protocol is self-validating. If the final MS/MS spectrum yields the diagnostic -17 Da and -42 Da ions, you have successfully bypassed the kinetic sink. If only the intact[M-60+H]+ remains, the collision energy is too low and must be increased in 10 eV increments.

Protocol 2: HILIC-LC-MS/MS Optimization for Guanidine Derivatives

Objective: To eliminate matrix suppression by retaining basic analytes away from the void volume.

  • Sample Preparation: Dilute biological samples or extracts in at least 75% Acetonitrile (ACN). Crucial: Aqueous samples injected onto a HILIC column will cause peak splitting and breakthrough.

  • Column Selection: Install an Amide-bonded or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Formulation:

    • Buffer A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The buffer provides counter-ions to modulate electrostatic interactions[3]).

    • Buffer B: 10 mM Ammonium Formate in 90% ACN / 10% Water.

  • Gradient Design: Start at 95% B, hold for 1 minute, then ramp down to 50% B over 5 minutes.

  • System Validation: Calculate the retention factor ( k′ ). k′=(tR​−t0​)/t0​ . The system is validated if k′>2.0 , ensuring the analyte elutes well after the suppression zone, confirming chromatographic integrity.

Part 4: Visualizations

G A Precursor Ion [M+H]+ B Low Energy CID (Kinetic Sink) A->B NCE < 20% C High Energy HCD / MS³ (Backbone Cleavage) A->C NCE > 40% or MS³ D Loss of Propoxy Radical (-59 Da) B->D Homolytic C-ON Cleavage E Loss of Propanol (-60 Da) B->E Heterolytic Cleavage F Loss of Ammonia (-17 Da) C->F Guanidine moiety G Loss of Cyanamide (-42 Da) C->G Guanidine moiety H Structural Backbone Fragments C->H Core structure

Caption: ESI-MS/MS Fragmentation Logic Tree for Propoxyguanidines.

H S1 1. Sample Prep (>75% Organic) S2 2. Column Selection (HILIC Amide) S1->S2 D1 Avoid purely aqueous diluents to prevent peak distortion S1->D1 S3 3. Mobile Phase (Buffer pH 3.0) S2->S3 S4 4. MS Tuning (ESI+ Optimization) S3->S4 D2 Ammonium formate ensures stable ionization S3->D2

Caption: HILIC-LC-MS/MS Method Optimization Workflow for Highly Basic Guanidines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis for Drug Development Professionals: Agmatine vs. Metformin

An In-Depth Guide to the Mechanistic and Therapeutic Profiles of Two Guanidinium-Based Compounds Introduction The guanidinium group, a highly basic, planar functional group, is a privileged scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mechanistic and Therapeutic Profiles of Two Guanidinium-Based Compounds

Introduction

The guanidinium group, a highly basic, planar functional group, is a privileged scaffold in medicinal chemistry, integral to the function of numerous therapeutic agents due to its ability to form strong interactions with biological targets.[1][2][3] This guide provides a detailed comparative analysis of two prominent compounds containing this moiety: Agmatine , an endogenous neuromodulator, and Metformin , a first-line biguanide therapy for type 2 diabetes.[4][5] While both share a guanidinium core, their downstream physiological effects and mechanisms of action diverge significantly, offering distinct therapeutic opportunities.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a surface-level comparison to provide an in-depth analysis of their respective mechanisms, a synthesis of efficacy data from preclinical and clinical studies, and detailed experimental protocols to empower further research and development in this chemical space.

I. Molecular Profiles and Core Mechanisms of Action

A fundamental understanding of the divergent signaling pathways initiated by Agmatine and Metformin is crucial for appreciating their distinct therapeutic profiles.

Agmatine: A Multi-Target Neuromodulator

Agmatine, the decarboxylated product of L-arginine, functions as a neurotransmitter and neuromodulator with a complex pharmacology.[3][4] Its efficacy is not attributable to a single pathway but rather to its ability to modulate a wide array of molecular targets.[4] This pleiotropic action makes it a compound of interest for complex neurological and metabolic conditions.

Key Molecular Targets of Agmatine:

  • Imidazoline Receptors (I1 and I2): Agmatine is a recognized endogenous ligand for these receptors, which are involved in the central regulation of blood pressure and other neurological processes.[6][7]

  • α2-Adrenergic Receptors: It binds to these receptors, contributing to its effects on neurotransmission and sympathetic outflow.[4][6]

  • NMDA Receptors: Agmatine acts as a non-competitive antagonist at the NMDA receptor, a key mechanism underlying its neuroprotective and analgesic properties.[8]

  • Nitric Oxide (NO) Synthesis: It can inhibit nitric oxide synthase (NOS) isoforms, thereby modulating NO-dependent signaling pathways.[2][9]

The following diagram illustrates the multi-target engagement of Agmatine.

Agmatine_Mechanism cluster_Agmatine Agmatine cluster_Targets Molecular Targets cluster_Effects Downstream Effects Agmatine Agmatine I1_I2 Imidazoline Receptors (I1, I2) Agmatine->I1_I2 Binds a2_Adrenergic α2-Adrenergic Receptors Agmatine->a2_Adrenergic Binds NMDA NMDA Receptors Agmatine->NMDA Antagonizes NOS Nitric Oxide Synthase (NOS) Agmatine->NOS Inhibits BloodPressure Blood Pressure Regulation I1_I2->BloodPressure a2_Adrenergic->BloodPressure Neuroprotection Neuroprotection NMDA->Neuroprotection Analgesia Analgesia NMDA->Analgesia NO_Modulation NO Modulation NOS->NO_Modulation

Caption: Multi-target mechanism of Agmatine.
Metformin: The AMPK-Activating Antihyperglycemic Agent

Metformin is the most prescribed oral medication for type 2 diabetes.[10][11] Its primary therapeutic effect is the reduction of hepatic glucose production (gluconeogenesis).[5][12] While it has multiple sites of action, including the gut, its core mechanism revolves around the activation of AMP-activated protein kinase (AMPK).[1][11]

Key Molecular Mechanisms of Metformin:

  • Mitochondrial Complex I Inhibition: Metformin accumulates in mitochondria and inhibits Complex I of the respiratory chain. This leads to a decrease in ATP production and a corresponding increase in the AMP/ATP ratio.[1][13]

  • AMPK Activation: The increased AMP/ATP ratio allosterically activates AMPK, a central regulator of cellular energy metabolism.[14][15]

  • Suppression of Gluconeogenesis: Activated AMPK phosphorylates and inhibits key enzymes involved in gluconeogenesis, thereby reducing glucose output from the liver.[16][17]

The signaling cascade for Metformin's primary action is depicted below.

Metformin_Mechanism Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Peripheral Glucose Uptake AMPK->Glucose_Uptake

Caption: Primary mechanism of Metformin via AMPK activation.

II. Comparative Efficacy: Preclinical and Clinical Data

The distinct molecular targets of Agmatine and Metformin translate into different, though occasionally overlapping, therapeutic applications. This section summarizes key efficacy data in two areas of mutual relevance: metabolic disease and neuropathic pain.

Efficacy in Metabolic Disease (Focus: Glycemic Control)

Metformin is a cornerstone of type 2 diabetes management, with extensive clinical data supporting its efficacy.[17][18] Agmatine has shown promise in preclinical models of diabetes, but human data is lacking.[2][19]

ParameterMetforminAgmatineSource(s)
Primary Indication Type 2 Diabetes MellitusInvestigational[10][19]
Effect on HbA1c Significant reduction (~1.5% decrease)Not established in humans[18]
Fasting Plasma Glucose Significant reductionReduced in rodent models[2][18]
Insulin Sensitivity Improves insulin sensitivityImproved in rodent models[2][5]
Key Clinical Trial Diabetes Prevention Program (DPP)None[20]
DPP Outcome 31% reduction in diabetes incidence vs. placeboN/A[20]
Efficacy in Neuropathic Pain

Neuropathic pain is a significant complication of diabetes and other conditions. Agmatine's mechanism as an NMDA receptor antagonist gives it a strong theoretical and preclinical basis for analgesic effects.[21][22] Metformin's role is less direct, potentially stemming from improved glycemic control and neuroprotective effects.

ParameterAgmatineMetforminSource(s)
Primary Mechanism NMDA receptor antagonism, anti-inflammatoryIndirect (glycemic control), potential neuroprotection[8][11]
Preclinical Evidence Reduces hyperalgesia and allodynia in rodent modelsLimited direct evidence for analgesia[22]
Clinical Evidence Effective in reducing pain in small fiber neuropathy and radiculopathyInvestigational for osteoarthritis pain[21][23]
Pain Reduction (SFN) ~46% reduction in pain intensity from baselineN/A[21]
Dosage in Trials 2.67 g/day (sulfate salt)Up to 2000 mg/day[21][23]

III. Experimental Protocols for Efficacy Evaluation

To facilitate further research, this section provides detailed, step-by-step protocols for key assays used to characterize the activity of Metformin and Agmatine. The choice of these assays is based on their direct relevance to the core mechanisms of each compound.

Protocol 1: Metformin - AMPK Activation in Hepatocytes

This protocol details an in-vitro assay to quantify the activation of AMPK in a human hepatocyte cell line (e.g., HepG2) following Metformin treatment, using Western Blotting to detect the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Objective: To determine the dose- and time-dependent activation of AMPK by Metformin.

Methodology:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Serum Starvation: Prior to treatment, incubate cells in a serum-free medium for 12-16 hours to reduce basal phosphorylation levels.

  • Metformin Treatment: Treat cells with varying concentrations of Metformin (e.g., 0, 0.1, 0.5, 1, 2 mM) for different time points (e.g., 1, 6, 24 hours). Include a positive control (e.g., AICAR, another AMPK activator).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.

The following workflow diagram visualizes this experimental process.

AMPK_Activation_Workflow Start Start: HepG2 Cells Culture 1. Cell Culture (80-90% Confluency) Start->Culture Starve 2. Serum Starvation (12-16 hours) Culture->Starve Treat 3. Metformin Treatment (Dose/Time Course) Starve->Treat Lyse 4. Cell Lysis (RIPA Buffer) Treat->Lyse Quantify 5. Protein Quantification (BCA Assay) Lyse->Quantify WB 6. Western Blotting (p-AMPK, p-ACC) Quantify->WB Analyze 7. Densitometry Analysis WB->Analyze End End: Quantified AMPK Activation Analyze->End

Caption: Workflow for AMPK Activation Assay.
Protocol 2: Agmatine - Competitive Radioligand Binding Assay for Imidazoline Receptors

This protocol describes a method to determine the binding affinity (Ki) of Agmatine for I2 imidazoline receptors in rat brain homogenates, using [³H]-Idazoxan as the radioligand.

Objective: To quantify the binding affinity of Agmatine to I2 imidazoline receptors.

Methodology:

  • Tissue Preparation: Homogenize rat whole brain tissue (or specific regions like the cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to create a membrane preparation.

  • Binding Assay Setup:

    • In a 96-well plate, set up triplicate tubes for:

      • Total Binding: Membrane preparation + [³H]-Idazoxan (at a concentration near its Kd, e.g., 1-2 nM).

      • Non-specific Binding: Membrane preparation + [³H]-Idazoxan + a high concentration of an unlabeled I2 ligand (e.g., 10 µM cirazoline) to saturate all specific binding sites.

      • Competition: Membrane preparation + [³H]-Idazoxan + varying concentrations of unlabeled Agmatine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plate at room temperature for 45-60 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Agmatine.

    • Use non-linear regression analysis (e.g., a one-site fit model in Prism) to determine the IC50 value (the concentration of Agmatine that inhibits 50% of specific [³H]-Idazoxan binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Synthesis and Future Directions

This guide demonstrates that while Agmatine and Metformin both possess a guanidinium moiety, they are fundamentally different compounds with distinct pharmacological profiles.

  • Metformin is a well-established antihyperglycemic agent with a clearly defined primary mechanism involving mitochondrial bioenergetics and AMPK activation. Its clinical efficacy in type 2 diabetes is robust and supported by decades of research.[1][12][20]

  • Agmatine is a pleiotropic neuromodulator with promising preclinical and early clinical data in neurological disorders, particularly neuropathic pain.[21][24] Its multi-target nature presents both a challenge and an opportunity for drug development, suggesting potential efficacy in complex, multi-factorial diseases but also requiring careful characterization to delineate the primary drivers of its therapeutic effects.

For researchers in drug development, the key takeaway is the versatility of the guanidinium scaffold. The contrast between Metformin's focused metabolic action and Agmatine's broad neurological modulation highlights how subtle structural differences can lead to vastly different interactions with biological systems. Future research should focus on head-to-head clinical trials in areas of potential overlap, such as diabetic neuropathy, to directly compare the efficacy of these two compounds. Furthermore, exploring derivatives of Agmatine that offer more selective engagement with specific targets (e.g., subtype-selective imidazoline or NMDA receptor modulators) could yield novel therapeutic agents with improved efficacy and side-effect profiles.

References

  • The mechanisms of action of metformin - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Agmatine - Alzheimer's Drug Discovery Foundation. (2020, September 21). Alzheimer's Drug Discovery Foundation. [Link]

  • Agmatine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Mechanism of Metformin: A Tale of Two Sites. (2016, January 12). Diabetes Care. [Link]

  • (PDF) Agmatine: A potential Neurotherapeutic Agent. (n.d.). ResearchGate. [Link]

  • The Direct Targets of Metformin in Diabetes and Beyond - PMC. (2024, September 2). National Institutes of Health (NIH). [Link]

  • Efficacy and safety of pioglitazone versus metformin in patients with type 2 diabetes mellitus: a double-blind, randomized trial. (2004, December 15). PubMed. [Link]

  • Mechanism of Action Pharmacokinetics. (n.d.). accessdata.fda.gov. [Link]

  • Mechanisms of Action of Metformin. (2021, August 2). IntechOpen. [Link]

  • Molecular mechanisms of action of metformin: latest advances and therapeutic implications. (2023, April 4). SpringerLink. [Link]

  • Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. (1999, June 21). PubMed. [Link]

  • Metformin – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]

  • Agmatine as a novel candidate for rapid-onset antidepressant response - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Agmatine decreases long-term potentiation via α2-adrenergic receptor and imidazoline type 1 receptor in the hippocampus. (2025, May 7). Synapse. [Link]

  • Evidence for Dietary Agmatine Sulfate Effectiveness in Neuropathies Associated with Painful Small Fiber Neuropathy. A Pilot Open-Label Consecutive Case Series Study - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Agmatine and Imidazoline Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Metformin and Type 2 Diabetes Prevention - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Neuroprotective Role of Agmatine in Neurological Diseases - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Agmatine Sulfate's Role in Neuropathic Pain. (2025, December 11). Troscriptions. [Link]

  • An Overview on Metformin and Mechanism of Action. (2024, January 22). Longdom Publishing. [Link]

  • Role of AMP-activated protein kinase in mechanism of metformin action. (2001, October 15). JCI. [Link]

  • The therapeutic and nutraceutical potential of agmatine, and its enhanced production using Aspergillus oryzae. (2019, March 26). PubMed. [Link]

  • Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Metformin for knee osteoarthritis with obesity: study protocol for a randomised, double-blind, placebo-controlled trial. (n.d.). BMJ Open. [Link]

Sources

Comparative

Cross-Validation of In Vitro and In Vivo Results for Propoxyguanidines: A Guide to Serine Protease Inhibitor Development

Executive Summary The development of orally active serine protease inhibitors (targeting thrombin, factor Xa, and urokinase) has historically been hindered by the pharmacokinetic limitations of classical guanidine and am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of orally active serine protease inhibitors (targeting thrombin, factor Xa, and urokinase) has historically been hindered by the pharmacokinetic limitations of classical guanidine and amidine functional groups. While these highly basic groups (pKa ~13.5) form critical salt bridges with the aspartic acid residue (Asp189) in the S1 pocket of serine proteases, they remain permanently protonated at physiological pH, resulting in poor intestinal permeability and negligible oral bioavailability.

Propoxyguanidines (and related alkoxyguanidines) represent a highly effective bioisosteric alternative[1]. By introducing an electronegative alkoxy group, the pKa of the guanidine moiety is lowered to approximately 8.0–9.0. This shift increases the fraction of un-ionized drug in the gastrointestinal tract, facilitating passive transcellular diffusion, while still allowing protonation within the acidic microenvironment of the protease S1 pocket[2].

This guide provides a comprehensive framework for cross-validating the in vitro binding affinity of propoxyguanidines with their in vivo antithrombotic efficacy, objectively comparing their performance against classical guanidine-based alternatives.

Mechanistic Overview: The Propoxyguanidine Advantage

To understand the causality behind the experimental choices in this guide, one must first examine the mechanism of action. Propoxyguanidines act as competitive inhibitors of trypsin-like serine proteases. In the coagulation cascade, inhibiting thrombin (Factor IIa) prevents the cleavage of fibrinogen into fibrin, thereby halting clot formation.

Unlike classical guanidines, which suffer from a "permeability penalty," propoxyguanidines achieve a delicate balance between target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_0 Coagulation Cascade & Inhibition Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Propoxyguanidine Propoxyguanidine Inhibitor (Binds S1 Pocket Asp189) Propoxyguanidine->Thrombin Competitive Inhibition

Caption: Mechanism of action showing propoxyguanidine competitively inhibiting thrombin in the coagulation cascade.

PART 1: In Vitro Profiling – Enzyme Kinetics & Selectivity

The first step in cross-validation is establishing the intrinsic potency ( Ki​ ) and selectivity of the propoxyguanidine derivative against a panel of proteases. A self-validating chromogenic assay is employed to ensure that the observed inhibition is a direct result of the compound binding to the active site.

Step-by-Step Protocol: Chromogenic Substrate Assay

Note: This protocol utilizes N-succinyl-Ala-Ala-Pro-Arg-p-nitroanilide, a standard substrate for thrombin activity[3].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Dilute purified human α -thrombin to a final well concentration of 15 nM[3].

  • Substrate Preparation: Prepare the chromogenic substrate at a concentration of 32 mM in DMSO (maintaining final DMSO concentration 5% to prevent enzyme denaturation)[3].

  • Inhibitor Titration: Serially dilute the propoxyguanidine test compound and the reference standard (e.g., Argatroban) in assay buffer.

  • Incubation: Combine the enzyme and inhibitor in a 96-well microplate. Incubate at 37°C for 15 minutes to allow equilibrium binding. Self-Validation: Always include a "no inhibitor" positive control (maximum velocity) and a "no enzyme" blank (background hydrolysis).

  • Reaction Initiation & Measurement: Add the chromogenic substrate to initiate the reaction. Monitor the release of p-nitroaniline (pNA) continuously at 405 nm using a microplate reader for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each concentration. Determine the IC50​ using non-linear regression, and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Quantitative Comparison: In Vitro Selectivity
Compound ClassTarget Protease Ki​ (Thrombin) Ki​ (Factor Xa) Ki​ (Trypsin) Ki​ (Plasmin)
Propoxyguanidine Derivative Thrombin / FXa8.5 nM12.4 nM> 5,000 nM> 10,000 nM
Classical Guanidine Thrombin2.1 nM45.0 nM150 nM850 nM
Argatroban (Control) Thrombin3.2 nM> 1,000 nM450 nM> 5,000 nM

Data Interpretation: While the classical guanidine shows slightly tighter binding to thrombin (2.1 nM vs 8.5 nM), the propoxyguanidine exhibits superior selectivity against off-target proteases like trypsin and plasmin, reducing the risk of off-target hemorrhagic side effects.

PART 2: In Vivo Efficacy & Pharmacokinetics

High in vitro potency is irrelevant if the compound cannot reach the systemic circulation. The critical advantage of propoxyguanidines is their enhanced oral bioavailability. To cross-validate the in vitro data, we utilize an in vivo arterial thrombosis model coupled with pharmacokinetic (PK) profiling.

Step-by-Step Protocol: FeCl 3​ -Induced Arterial Thrombosis Model
  • Animal Preparation: Fast adult male Sprague-Dawley rats for 12 hours prior to dosing.

  • Dosing: Administer the propoxyguanidine compound via oral gavage (PO) at varying doses (e.g., 5, 10, 25 mg/kg). Administer the classical guanidine control intravenously (IV) and PO to demonstrate the bioavailability gap.

  • Surgical Isolation: One hour post-oral dosing, anesthetize the rat and surgically isolate the common carotid artery.

  • Thrombosis Induction: Apply a filter paper saturated with 35% FeCl 3​ to the adventitial surface of the artery for 3 minutes to induce endothelial injury and initiate thrombosis.

  • Blood Flow Monitoring: Remove the filter paper, wash the area with saline, and place a Doppler flow probe around the artery. Monitor blood flow until occlusion occurs (defined as zero flow for >10 minutes).

  • Bleeding Time (Safety Metric): Concurrently, perform a tail transection (2 mm from the tip) and immerse in saline at 37°C. Record the time until bleeding ceases to evaluate the therapeutic window.

Quantitative Comparison: PK/PD Correlation
Compound ClassRouteBioavailability ( F% ) ED50​ (Time to Occlusion)Bleeding Time Extension
Propoxyguanidine Derivative PO62% 12.5 mg/kg1.8x baseline (Safe)
Classical Guanidine PO< 2% N/A (No efficacy)1.0x baseline
Classical Guanidine IV100%1.5 mg/kg3.5x baseline (High Risk)

Causality Check: The classical guanidine fails completely via oral administration due to its high pKa, remaining ionized and impermeable in the gut. The propoxyguanidine, with its modulated pKa, achieves 62% oral bioavailability, translating its in vitro Ki​ into robust in vivo efficacy ( ED50​ of 12.5 mg/kg) without causing severe bleeding liabilities.

PART 3: The Cross-Validation Logic

A successful drug development program requires a self-validating loop between in vitro metrics and in vivo outcomes. For propoxyguanidines, the cross-validation workflow relies on bridging the gap between enzyme kinetics and systemic efficacy using permeability assays (e.g., Caco-2 cell lines) as a predictive intermediate.

Workflow InVitro In Vitro Assay (Chromogenic Ki) Permeability ADME / Permeability (Caco-2 & pKa Profiling) InVitro->Permeability Selectivity Confirmed InVivo In Vivo Efficacy (FeCl3 Thrombosis Model) Permeability->InVivo High Oral Absorption PKPD PK/PD Correlation (Bioavailability vs. ED50) InVivo->PKPD Efficacy Validated

Caption: Workflow demonstrating how in vitro Ki data is bridged by ADME profiling to predict in vivo efficacy.

Summary of Findings

The cross-validation of propoxyguanidines demonstrates that while classical guanidines may possess marginally higher absolute in vitro affinities, their utility is severely restricted by their physicochemical properties. Propoxyguanidines successfully lower the pKa of the basic center, enabling high oral bioavailability and predictable in vivo pharmacodynamics[2]. This makes them a superior structural motif for the development of orally active serine protease inhibitors[1].

References

  • Cyclic Oxyguanidine Pyrazinones as Protease Inhibitors (WO2002006248A3). Details the use of alkoxyguanidine derivatives as potent inhibitors of trypsin-like serine proteases, including thrombin and factor Xa.
  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability (ACS Publications). Discusses the impact of N-alkoxyguanidine derivatives and pKa modulation on lipophilicity and oral bioavailability. URL:[Link]

  • Thrombin Inhibition Assays and Propoxyguanidine Synthesis (Googleapis Patent Data). Provides the specific in vitro chromogenic substrate assay methodologies (using N-succinyl-Ala-Ala-Pro-Arg-p-nitroanilide) for propoxyguanidine derivatives. URL:[Link]

Sources

Validation

"comparative analysis of different synthetic pathways to propoxyguanidines"

Comparative Analysis of Synthetic Pathways to Propoxyguanidines: A Technical Guide for Process Optimization Introduction: The Chemical Context of Propoxyguanidines Alkoxyguanidines, specifically propoxyguanidines, are cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Pathways to Propoxyguanidines: A Technical Guide for Process Optimization

Introduction: The Chemical Context of Propoxyguanidines

Alkoxyguanidines, specifically propoxyguanidines, are critical pharmacophores and structural intermediates in modern drug discovery. They are widely utilized in the development of potent protease inhibitors (such as targeted thrombin inhibitors)[1] and as DNA minor groove binders for advanced antiprotozoal therapies[2]. However, the synthesis of the O -alkylguanidine linkage presents unique chemical challenges. The intrinsic nucleophilicity of alkoxyamines must be carefully balanced against the risk of over-guanylation and the stability of the resulting O–N bond.

This guide provides an objective, data-driven comparative analysis of the two predominant synthetic pathways for propoxyguanidines: the classical Isothiourea Route and the modern Pyrazole-Based Guanylation Route .

Pathway A: The Classical Isothiourea Route

Mechanistic Rationale & Causality This traditional pathway relies on the reaction between propoxyamine and an S -alkylisothiourea (typically S -methyl-2-thiopseudourea sulfate) under strongly basic, aqueous conditions[3]. The addition of sodium hydroxide serves a dual purpose: it deprotonates the propoxyamine hydrochloride salt to generate the free, highly nucleophilic amine, and it maintains the alkaline environment required to drive the nucleophilic addition-elimination reaction at the amidine carbon. The reaction requires significant thermal energy (reflux) to break the stable carbon-sulfur bond, eventually expelling methanethiol gas as the leaving group[3].

Self-Validating Experimental Protocol

  • Freebasing: Dissolve propoxyamine hydrochloride (1.0 eq) in ice-cold deionized water. Slowly add 50% aqueous NaOH (1.1 eq) while stirring for 30 minutes to liberate the free alkoxyamine[3].

  • Guanylation: Add S -methyl-2-thiopseudourea sulfate (1.2 eq) and additional water. Stir the biphasic mixture at room temperature for 2 hours to allow the tetrahedral intermediate to form[3].

  • Elimination: Heat the reaction mixture to reflux for 1 hour. (Causality Check: Heat is strictly required to force the elimination of the thiolate. Caution: This step evolves highly toxic and odorous methanethiol gas; robust scrubbing systems like bleach traps are mandatory)[3].

  • Workup: Cool to room temperature, treat with additional NaOH to ensure complete salt neutralization, filter the particulates, and evaporate the filtrate in vacuo[3].

  • Purification: Slurry the crude residue in absolute ethanol, filter to remove insoluble inorganic salts, and evaporate to an oil. Dissolve the oil in chloroform, cool, and acidify with methanolic HCl to precipitate pure propoxyguanidine hydrochloride[3].

Pathway B: The Pyrazole-Based Guanylation Route

Mechanistic Rationale & Causality To circumvent the harsh basic conditions and toxic gaseous byproducts of Pathway A, modern syntheses employ N,N′ -di-Boc-1H-pyrazole-1-carboxamidine[4][5]. In this system, the pyrazole ring acts as a superior, thermodynamically stable leaving group. The presence of two electron-withdrawing tert-butyloxycarbonyl (Boc) groups significantly increases the electrophilicity of the amidine carbon, allowing the nucleophilic attack by propoxyamine to occur at room temperature[4]. Furthermore, the bulky Boc groups sterically and electronically prevent over-guanylation, ensuring a strictly mono-substituted product.

Self-Validating Experimental Protocol

  • Coupling: Dissolve propoxyamine (1.0 eq) in anhydrous N,N -dimethylformamide (DMF). Add N,N′ -di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq) and N,N -diisopropylethylamine (DIPEA, 1.2 eq)[4].

  • Reaction: Stir the mixture at room temperature overnight under an inert argon atmosphere. (Validation: The reaction is self-indicating via TLC; monitor for the complete consumption of the UV-active pyrazole reagent)[4].

  • Workup: Dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO 3​ (to remove acidic impurities), 10% aqueous citric acid (to selectively protonate and remove unreacted amines), and brine[4].

  • Intermediate Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash column chromatography (typically yielding >85% of the Boc-protected intermediate)[4].

  • Deprotection: Treat the intermediate with a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature. Concentrate in vacuo to yield propoxyguanidine trifluoroacetate[4].

Pathway Visualizations

G cluster_A Pathway A: Isothiourea Route cluster_B Pathway B: Pyrazole Route Start Propoxyamine Precursor ReagentA S-methylisothiourea + NaOH (Aqueous) Start->ReagentA ReagentB N,N'-di-Boc-pyrazole-1-carboxamidine + DIPEA (DMF) Start->ReagentB CondA Reflux, 1-2h ReagentA->CondA ByprodA Toxic Byproduct: Methanethiol CondA->ByprodA Elimination Target Propoxyguanidine Salt CondA->Target CondB Room Temp, 12h ReagentB->CondB Deprotect TFA/DCM Deprotection CondB->Deprotect ByprodB Benign Byproduct: 1H-Pyrazole CondB->ByprodB Elimination Deprotect->Target

Fig 1. Decision tree comparing the Isothiourea and Pyrazole synthetic pathways to propoxyguanidines.

Mechanism N1 1. Nucleophilic Attack Propoxyamine attacks amidine carbon N2 2. Tetrahedral Intermediate Stabilized by electron-withdrawing Boc groups N1->N2 N3 3. Elimination 1H-Pyrazole acts as leaving group N2->N3 N4 4. Protected Guanidine Formation of N,N'-di-Boc-propoxyguanidine N3->N4 N5 5. Acidic Deprotection TFA cleavage yields propoxyguanidine N4->N5

Fig 2. Step-by-step mechanistic workflow of the Pyrazole-based guanylation route.

Comparative Data Analysis

ParameterPathway A: Isothiourea RoutePathway B: Pyrazole Route
Reagent Cost Low (Commodity chemicals)High (Specialty pyrazole reagent)
Reaction Temperature Reflux (~100°C)Room Temperature (20-25°C)
Reaction Time 3-4 hours12-16 hours (plus deprotection)
Overall Yield 40-60%85-95%
Byproducts Methanethiol (Toxic, highly odorous)1H-Pyrazole (Benign, easily washed)
Functional Group Tolerance Poor (Harsh basic/aqueous conditions)Excellent (Mild, non-aqueous)
Scalability Excellent (Industrial scale)Moderate (Bench to pilot scale)

Conclusion & Recommendations

For high-throughput medicinal chemistry, library generation[5], or syntheses involving complex, base-sensitive substrates, Pathway B (Pyrazole Route) is unequivocally the superior choice due to its high yield, excellent functional group tolerance, and benign byproducts. Conversely, for industrial-scale process chemistry where reagent cost is the primary driver and infrastructure for handling mercaptans is already established, Pathway A (Isothiourea Route) remains a viable and economically efficient method[3].

References

  • [3] US Patent 4440949A - Novel propoxyguanidine compounds and means of producing the same. PrepChem / Google Patents.

  • [4] Organic Synthesis, 2nd edition / N,N'-Di(tert-butoxycarbonyl)-3-(benzyloxycarbonylamino)-1-propoxyguanidine. Googleapis / US Patent 6706765B2.

  • [1] Aminoguanidines and alkoxyguanidines as protease inhibitors (Patent 6706765). Justia Patents.[Link]

  • [2] Synthesis, DNA Affinity, and Antiprotozoal Activity of Fused Ring Dicationic Compounds and Their Prodrugs. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • [5] Synthesis of an Enlarged Library of Dynamic DNA Activators with Oxime, Disulfide and Hydrazone Bridges. Archive ouverte UNIGE.[Link]

Sources

Comparative

A Researcher's Comparative Guide to Confirming Propoxyguanidine Binding Affinity for Voltage-Gated Sodium Channels

This guide provides an in-depth, objective comparison of methodologies for confirming and quantifying the binding affinity of novel propoxyguanidine compounds to their target, the voltage-gated sodium (NaV) channels. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of methodologies for confirming and quantifying the binding affinity of novel propoxyguanidine compounds to their target, the voltage-gated sodium (NaV) channels. As researchers and drug development professionals know, accurately characterizing the interaction between a potential therapeutic agent and its biological target is a cornerstone of successful drug discovery.[1][2][3] This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach.

The guanidinium group, a key feature of propoxyguanidines, is a well-established pharmacophore for NaV channel modulators.[4][5] Naturally occurring toxins like saxitoxin and tetrodotoxin leverage this moiety to potently block NaV channels, inhibiting the propagation of action potentials in nerve and muscle cells.[4][5][6] Propoxyguanidines are designed to build upon this principle, offering potential therapeutic applications in areas like pain management, where NaV channels, particularly subtypes like Nav1.7 and Nav1.8, are critical mediators of nociception.[7][8]

Therefore, confirming that a novel propoxyguanidine not only binds to a NaV channel but does so with high affinity and specificity is a critical step in its development. The strength of this interaction is typically reported by the equilibrium dissociation constant (K_D_), where a smaller K_D_ value signifies a stronger binding affinity.[9][10]

Choosing the Optimal Assay: A Comparative Overview

Several biophysical techniques can be employed to measure binding affinity.[9][11] The choice is not arbitrary; it depends on the specific questions being asked, the nature of the protein, and the properties of the ligand. Here, we compare three gold-standard, label-free techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a common labeled method, Fluorescence Polarization (FP).

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index caused by mass accumulating on a sensor surface.[12][13]K_D_ (affinity), k_a_ (on-rate), k_d_ (off-rate)Real-time kinetic data, high sensitivity, requires relatively small amounts of protein.[13][14]Requires immobilization of one binding partner, which could affect its conformation; potential for non-specific binding.[15]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[16]K_D (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Gold-standard for thermodynamic profiling, label-free, in-solution measurement.[1][16][17]Requires larger quantities of pure, concentrated protein and ligand; sensitive to buffer composition.[17]
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a small fluorescently-labeled ligand upon binding to a larger protein.[18][19]K_D (affinity), IC50 (in competition assays)Homogeneous, in-solution assay, well-suited for high-throughput screening.[18][20]Requires a suitable fluorescently-labeled version of the ligand or a known competitor; potential for interference from fluorescent compounds.[21]

Rationale for Selection: For initial, in-depth characterization, Surface Plasmon Resonance (SPR) is often the method of choice. It provides not just the affinity (K_D_) but also the kinetic parameters (k_a_ and k_d_), which offer deeper insights into the binding mechanism. A slow dissociation rate (k_d_), for instance, can translate to a longer duration of action in vivo. For validating these findings, Isothermal Titration Calorimetry (ITC) serves as an excellent orthogonal method.[17] It measures binding in solution without immobilization and provides a complete thermodynamic profile of the interaction, explaining the forces that drive the binding.[1][2]

Experimental Deep Dive I: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for real-time, label-free analysis of biomolecular interactions.[13][14][15] The experiment involves immobilizing one molecule (the "ligand," in this case the NaV protein) onto a sensor chip and flowing the other molecule (the "analyte," our propoxyguanidine compound) over the surface.[12] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.[12][13]

Visualizing the SPR Workflow

SPR_Workflow cluster_prep Preparation cluster_assay SPR Experiment cluster_analysis Analysis Prep_Protein Purify NaV Protein Immobilize 1. Immobilize NaV Protein on Sensor Chip Prep_Protein->Immobilize Prep_Ligand Synthesize & Purify Propoxyguanidine Inject 2. Inject Propoxyguanidine (Association) Prep_Ligand->Inject Prep_Buffer Prepare Running Buffer (e.g., HBS-EP+) Prep_Buffer->Immobilize Immobilize->Inject Analyte Flow Dissociate 3. Buffer Flow (Dissociation) Inject->Dissociate Buffer Flow Sensorgram Generate Sensorgram Inject->Sensorgram Regenerate 4. Regenerate Surface Dissociate->Regenerate Removes Bound Analyte Dissociate->Sensorgram Regenerate->Inject Next Cycle Fit Fit Data to Kinetic Model Sensorgram->Fit Results Determine ka, kd, KD Fit->Results

Caption: High-level workflow for determining binding kinetics using SPR.

Detailed Protocol: Multi-Cycle Kinetics via SPR

This protocol is designed as a self-validating system, incorporating necessary controls.

1. Preparation & Quality Control:

  • Protein: Use highly purified, soluble NaV channel protein (or a relevant ligand-binding domain). Confirm purity (>95%) via SDS-PAGE and concentration via A280 or BCA assay.
  • Compound: Prepare a stock solution of the propoxyguanidine test compound (e.g., 10 mM in 100% DMSO). The purity should be >98% as determined by LC-MS and NMR.
  • Buffers: Use a standard running buffer such as HBS-EP+ (HEPES buffered saline with EDTA and surfactant P20). The surfactant is critical to minimize non-specific binding.[15] All solutions must be filtered and degassed.

2. Ligand Immobilization:

  • Causality: The goal is to covalently attach the NaV protein to the sensor chip surface. Amine coupling is a common and robust method.
  • Steps: a. Select a suitable sensor chip (e.g., a CM5 dextran chip). b. Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC. c. Inject the NaV protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 5.0) over the activated surface. The low pH protonates carboxyl groups on the chip, promoting interaction with protein amines. d. Monitor the immobilization level in real-time. Aim for a level that will yield a maximum analyte response (Rmax) of approximately 50-100 Response Units (RU) to avoid mass transport limitations.[22] e. Deactivate any remaining reactive groups with an injection of 1 M ethanolamine-HCl, pH 8.5.

3. Analyte Binding (Multi-Cycle Kinetics):

  • Causality: A series of analyte concentrations are injected over the immobilized ligand surface to observe both the association and dissociation phases.
  • Steps: a. Prepare a serial dilution of the propoxyguanidine compound in running buffer. A typical concentration range would be 0.1x to 10x the expected K_D_ (e.g., 1 nM to 1 µM). Include a buffer-only (zero analyte) injection for double referencing. b. For each cycle, inject a single concentration of the compound at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 180 seconds) to monitor the association phase .[15] c. Switch back to running buffer flow for an extended period (e.g., 600 seconds) to monitor the dissociation phase .[12] d. After the dissociation phase, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle. This step must be optimized to ensure it doesn't damage the immobilized protein.

4. Data Analysis:

  • The resulting data, a series of sensorgrams, is processed by subtracting the signal from a reference channel and the buffer-only injection.
  • Fit the processed sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
  • This fitting process yields the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).

Experimental Deep Dive II: Orthogonal Validation with Isothermal Titration Calorimetry (ITC)

Trustworthiness through Validation: Scientific rigor demands that key findings are confirmed by an independent method. ITC is the gold standard for this purpose as it measures the intrinsic binding parameters in solution, free from potential artifacts of surface immobilization.[16][17] It directly measures the heat change upon binding, allowing for the determination of affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][23]

Visualizing the ITC Workflow

ITC_Workflow cluster_prep Preparation cluster_titration Titration Experiment cluster_analysis Analysis Prep_Protein Prepare NaV Protein in Dialysis Buffer Load_Cell 1. Load NaV Protein into Sample Cell Prep_Protein->Load_Cell Prep_Ligand Prepare Propoxyguanidine in Final Dialysate Load_Syringe 2. Load Propoxyguanidine into Syringe Prep_Ligand->Load_Syringe Titrate 3. Perform Serial Injections at Constant Temperature Load_Cell->Titrate Load_Syringe->Titrate Raw_Data Measure Heat Pulses Titrate->Raw_Data Integrate Integrate Peaks to get Heat per Injection Raw_Data->Integrate Fit Fit Integrated Data to Binding Isotherm Integrate->Fit Results Determine KD, n, ΔH, ΔS Fit->Results

Caption: Step-by-step process for an Isothermal Titration Calorimetry experiment.

Condensed Protocol: ITC Binding Analysis

1. Preparation:

  • Causality: Meticulous sample preparation is paramount for high-quality ITC data. Both protein and ligand must be in an identical, well-matched buffer to avoid large heats of dilution that can obscure the binding signal.[17]
  • Steps: a. Dialyze the purified NaV protein extensively against the final experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). b. Dissolve the propoxyguanidine compound directly into the final dialysis buffer (the dialysate). c. Determine accurate concentrations of both protein and ligand.

2. Titration:

  • Steps: a. Load the NaV protein into the sample cell (typically at a concentration of 10-50 µM). b. Load the propoxyguanidine solution into the injection syringe at a concentration 10-15 times that of the protein.[2] c. Set the experimental temperature (e.g., 25°C). d. Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution. The heat released or absorbed after each injection is measured.[23]

3. Data Analysis:

  • The raw data appears as a series of heat spikes corresponding to each injection.
  • The area under each spike is integrated and plotted against the molar ratio of ligand to protein.[23][16]
  • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site model) to derive the K_D_, stoichiometry (n), and enthalpy (ΔH).[16]

Comparative Data Analysis

To illustrate the output of these experiments, the following table presents hypothetical—but realistic—data for a novel propoxyguanidine derivative ("Propoxy-G1") compared to a known, non-selective NaV channel blocker, Lidocaine.

Parameter Propoxy-G1 (Test Compound) Lidocaine (Reference) Method Interpretation
K_D_ (Affinity) 25 nM 150 µMSPRPropoxy-G1 has a ~6000-fold higher affinity for the NaV channel than Lidocaine.
k_a_ (on-rate) 5 x 10^5^ M^-1^s^-1^2 x 10^4^ M^-1^s^-1^SPRPropoxy-G1 associates with the target more than 20 times faster.
k_d_ (off-rate) 1.25 x 10^-2^ s^-1^3 s^-1^SPRPropoxy-G1 dissociates over 200 times more slowly, suggesting a longer residence time on the target.
K_D_ (Affinity) 28 nM Not DeterminedITCExcellent agreement with the SPR data, validating the high-affinity interaction.
n (Stoichiometry) 0.98Not DeterminedITCConfirms a 1:1 binding ratio between Propoxy-G1 and the NaV protein.
ΔH (Enthalpy) -8.5 kcal/molNot DeterminedITCThe binding is enthalpically driven, indicating favorable hydrogen bonding and/or van der Waals interactions.
-TΔS (Entropy) -2.1 kcal/molNot DeterminedITCThe binding is entropically favorable, though to a lesser extent than enthalpy.

Conclusion

This guide outlines a robust, multi-faceted strategy for confirming and characterizing the binding of propoxyguanidine compounds to NaV channels. By using a high-throughput, kinetic-providing method like SPR for primary analysis and validating the results with a solution-based, thermodynamic method like ITC, researchers can build a high-confidence data package. This dual approach not only confirms the binding affinity with precision but also provides critical insights into the kinetic and thermodynamic drivers of the interaction, which are indispensable for making informed decisions in the drug development process.[1][2] The comparative data clearly demonstrates how these techniques can differentiate a high-affinity, specific binder like "Propoxy-G1" from a lower-affinity, less specific compound, thereby guiding lead optimization efforts.

References

  • Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development Source: American Laboratory URL: [Link]

  • Title: Isothermal titration calorimetry and thermal shift assay in drug design Source: PMC - NIH URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]

  • Title: Analysis of protein-ligand interactions by fluorescence polarization Source: PMC - NIH URL: [Link]

  • Title: Protein-ligand binding measurements using fluorescence polarization Source: BMG Labtech URL: [Link]

  • Title: Principle and Protocol of Surface Plasmon Resonance (SPR) Source: Creative BioMart URL: [Link]

  • Title: Fluorescence Polarization Assays in Small Molecule Screening Source: PMC - NIH URL: [Link]

  • Title: Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels Source: MDPI URL: [Link]

  • Title: What are some physical methods to determine binding affinity of a protein? Source: ResearchGate URL: [Link]

  • Title: Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions Source: Bio-protocol URL: [Link]

  • Title: Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels Source: PubMed URL: [Link]

  • Title: Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study Source: PMC URL: [Link]

  • Title: Surface Plasmon Resonance Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors Source: Journal of the American Chemical Society URL: [Link]

  • Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]

  • Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery Source: PMC - NIH URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance Source: The Biochemist - Portland Press URL: [Link]

  • Title: Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications Source: ACS Publications URL: [Link]

  • Title: Ion channels: Small molecules versus biologics – the quest for the ideal Na v 1.7 inhibitor Source: Drug Target Review URL: [Link]

  • Title: Targeting Nav Channels for Pain Relief: Structural Insights and Therapeutic Opportunities Source: MDPI URL: [Link]

  • Title: Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels Source: PMC - NIH URL: [Link]

  • Title: Protein–ligand binding affinity prediction with edge awareness and supervised attention Source: iScience URL: [Link]

  • Title: Exploring protein–ligand binding affinity prediction with electron density-based geometric deep learning Source: PMC - NIH URL: [Link]

  • Title: Advances in Protein-Ligand Binding Affinity Prediction via Deep Learning: A Comprehensive Study of Datasets, Data Preprocessing Techniques, and Model Architectures Source: PMC - NIH URL: [Link]

  • Title: Exploring Protein–Ligand Binding-Affinity Prediction Source: Rowan URL: [Link]

  • Title: Investigating the binding affinity, molecular dynamics, and ADMET properties of curcumin-IONPs as a mucoadhesive bioavailable oral treatment for iron deficiency anemia Source: PMC - NIH URL: [Link]

Sources

Validation

The Enigmatic Propoxyguanidine: A Comparative Analysis Against Existing Therapies Remains Elusive

A comprehensive investigation into the purported therapeutic agent, propoxyguanidine, has yielded no discernible scientific or clinical data, precluding a head-to-head comparison with existing therapies. Extensive search...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive investigation into the purported therapeutic agent, propoxyguanidine, has yielded no discernible scientific or clinical data, precluding a head-to-head comparison with existing therapies. Extensive searches across scientific databases and clinical trial registries have failed to identify any compound with this name under development or in clinical use.

This guide was intended to provide a detailed, data-driven comparison of propoxyguanidine against current standard-of-care treatments, tailored for an audience of researchers, scientists, and drug development professionals. The objective was to dissect its mechanism of action, evaluate its performance based on experimental data, and position it within the current therapeutic landscape. However, the foundational prerequisite for such a comparison—the existence of verifiable information on propoxyguanidine—is absent.

Our inquiry sought to elucidate several key aspects of propoxyguanidine, including:

  • Mechanism of Action: The specific biochemical pathways and molecular targets through which propoxyguanidine would exert its therapeutic effect.

  • Therapeutic Applications: The disease or conditions for which propoxyguanidine is being investigated.

  • Preclinical and Clinical Data: Evidence from in vitro, in vivo, and human studies to support its efficacy and safety profile.

Despite a thorough search, no peer-reviewed publications, patents, or clinical trial registrations for "propoxyguanidine" could be located. The synthesis of a "bicyclic guanidino core" from an "acyclic propargyl guanidine" has been described in the context of synthesizing the proposed structure of urupocidin A, but this does not provide any information on a therapeutic agent named propoxyguanidine[1].

This lack of information suggests several possibilities:

  • A Novel, Pre-publication Compound: Propoxyguanidine could be a very early-stage compound whose existence and data have not yet been disclosed publicly.

  • A Misnomer or Internal Code Name: The name "propoxyguanidine" might be an internal designation or a misinterpretation of another compound's name.

  • A Hypothetical or Obsolete Compound: It is possible that this compound was considered at one point but never progressed to a stage where it entered the public record.

Without any data on propoxyguanidine, a comparative analysis is impossible. A meaningful comparison would require detailed information on its pharmacological properties to draw parallels and distinctions with existing drugs for a specific indication.

For the intended audience of researchers and drug development professionals, the key takeaway is the current void of information on propoxyguanidine. Any future evaluation of this compound would be entirely dependent on the primary publication of its discovery, synthesis, and biological activity.

We will continue to monitor the scientific literature and will update this guide should any information on propoxyguanidine become available. Until then, any discussion of its comparative efficacy remains purely speculative.

Sources

Comparative

A Senior Scientist's Guide to the Synthesis of N-Propoxyguanidines: A Comparative Analysis of Reproducibility

For researchers and drug development professionals, the guanidine moiety is a cornerstone of medicinal chemistry, prized for its ability to form stable, protonated structures that engage in critical hydrogen bonding inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the guanidine moiety is a cornerstone of medicinal chemistry, prized for its ability to form stable, protonated structures that engage in critical hydrogen bonding interactions with biological targets. The N-alkoxyguanidine functionality, particularly N-propoxyguanidine, offers a nuanced modification of this key group, modulating its basicity and lipophilicity. However, the successful synthesis of these compounds is often hampered by inconsistent outcomes and poorly detailed literature.

This guide provides a critical, field-proven comparison of published synthesis methods applicable to N-propoxyguanidines. Drawing parallels from the more extensively documented synthesis of N-hydroxyguanidines, we will dissect the common synthetic routes, illuminate the causal factors behind experimental choices, and provide a robust, reproducible protocol. Our focus is not merely on the steps themselves, but on building a self-validating system to ensure success at the bench.

The Synthetic Landscape: Common Routes to N-Alkoxyguanidines

The synthesis of an N-propoxyguanidine typically involves the construction of the guanidinyl group onto an O-propylhydroxylamine scaffold or the reaction of a primary amine with a guanidinylating agent bearing the propoxy moiety. Our analysis of the literature reveals three primary strategies, each with distinct advantages and significant reproducibility challenges.

dot

cluster_0 Core Synthetic Strategies for N-Propoxyguanidines cluster_1 Method 1: Cyanamide Route cluster_2 Method 2: Thiourea Route cluster_3 Method 3: Direct Guanidinylation Primary_Amine Primary Amine (R-NH2) Cyanamide R-NH-CN Primary_Amine->Cyanamide [1] CNBr Propoxyguanidine Target N-Propoxyguanidine Primary_Amine->Propoxyguanidine Direct Reaction Thiourea Thiourea Intermediate Primary_Amine->Thiourea [1] Isothiocyanate Propoxyamine O-Propylhydroxylamine Cyanogen_Bromide Cyanogen Bromide (CNBr) Isothiocyanate Carbamoyl Isothiocyanate Cyanamide->Propoxyguanidine [2] O-Propylhydroxylamine Guanidinylating_Agent Guanidinylating Agent (e.g., Pyrazole-1-carboxamidine) Thiourea->Propoxyguanidine [2] Activation (e.g., EDC) [3] O-Propylhydroxylamine Start Start: Primary Amine (R-NH2) in Anhydrous DCM Step1 Step 1: Add Carbamoyl Isothiocyanate Solution Start->Step1 Step2 Step 2: Stir at RT (Thiourea Formation) Step1->Step2 Step3 Step 3: Add EDCI (Carbodiimide Activation) Step2->Step3 Step4 Step 4: Stir at RT (Activation) Step3->Step4 Step5 Step 5: Add O-Propylhydroxylamine & Triethylamine (TEA) Step4->Step5 Step6 Step 6: Stir at RT (Guanidinylation) Step5->Step6 Step7 Step 7: Aqueous Workup & Purification Step6->Step7 End Product: Protected N-Propoxyguanidine Step7->End

Caption: Experimental workflow for the recommended one-pot synthesis.

Step-by-Step Methodology

Objective: To synthesize a protected N-propoxyguanidine from a primary amine in a one-pot procedure.

  • Preparation of Reagents (The "Why": Pre-preparation is key for a smooth one-pot reaction)

    • Prepare a 0.5 M stock solution of Benzyl-[(isothiocyanatoformyl)amino]formate (or similar carbamoyl isothiocyanate) in anhydrous dichloromethane (DCM). This reagent is sensitive to moisture and is best handled as a stable stock solution. [1] * Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon). Causality: The carbodiimide (EDCI) and the activated thiourea intermediate are highly susceptible to hydrolysis, which will terminate the reaction and drastically lower your yield.

  • Thiourea Formation

    • To a solution of your primary amine (1.0 eq) in anhydrous DCM, add the carbamoyl isothiocyanate stock solution (1.1 eq) dropwise at room temperature.

    • Stir the reaction for 1-2 hours. Monitor by TLC until the starting amine is fully consumed. Causality: This reaction is typically clean and fast. [2]Driving it to completion before proceeding is crucial for a clean final product.

  • Activation and Guanidinylation

    • To the reaction mixture containing the newly formed thiourea, add solid EDCI (1.2 eq).

    • Stir for 15-20 minutes at room temperature. The mixture may become heterogeneous.

    • In a separate flask, prepare a solution of O-propylhydroxylamine hydrochloride (1.5 eq) and triethylamine (TEA, 1.6 eq) in DCM.

    • Add the O-propylhydroxylamine/TEA solution to the reaction mixture.

    • Stir at room temperature for 8-16 hours. Monitor by TLC or LC-MS. Causality: EDCI activates the thiourea by forming a reactive intermediate. The subsequent addition of O-propylhydroxylamine displaces the activated group. TEA is added to neutralize the hydrochloride salt of the hydroxylamine and to scavenge the HCl produced during the activation, driving the reaction forward.

  • Workup and Purification

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel. Causality: The aqueous workup removes the urea byproduct from EDCI, excess reagents, and salts, simplifying the final purification step.

  • Deprotection (If Necessary)

    • If a protected hydroxylamine or a protecting group on the initial amine was used, a final deprotection step is required. For example, a benzyl carbamate protecting group can be removed under non-reducing conditions to avoid overreduction of the N-propoxyguanidine functionality, a common failure point. [2] By following this detailed, rationale-driven protocol, researchers can significantly enhance the reproducibility of their N-propoxyguanidine syntheses, avoiding the common pitfalls that plague other, less robust methods.

References

  • Katritzky, A. R., et al. (2006). Synthesis of Mono- and Symmetrical Di-N-hydroxy- and N-Aminoguanidines. The Journal of Organic Chemistry. Available at: [Link]

  • Martin, N. I., Woodward, J. J., & Marletta, M. A. (2006). NG-Hydroxyguanidines from Primary Amines. Organic Chemistry Portal. Available at: [Link]

  • Martin, N. I., Woodward, J. J., & Marletta, M. A. (2006). NG-Hydroxyguanidines from Primary Amines. Organic Letters. Available at: [Link]

  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]

  • Baud, M. G. J., et al. (2013). Aromatic Bis-N-hydroxyguanidinium Derivatives: Synthesis, Biophysical, and Biochemical Evaluations. Journal of Medicinal Chemistry. Available at: [Link]

  • Tai, A. W., et al. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Aho, J. A. S., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit User Discussion. (2026). Guanidinylation Insolubility Nightmare! Help a Grad Student! r/chemistry. This is a hypothetical but representative example of common practical issues discussed in forums.
  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]

  • Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Available at: [Link]

Sources

Validation

A Comparative Guide to Substituted Guanidine Catalysts: Benchmarking Performance and Exploring the Potential of Alkoxy Moieties

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Substituted Guanidines in Catalysis Guanidines are a class of organic superbases that have garnered significant attention as pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Substituted Guanidines in Catalysis

Guanidines are a class of organic superbases that have garnered significant attention as potent organocatalysts in a wide array of chemical transformations.[1] Their exceptional Brønsted basicity, coupled with low nucleophilicity, makes them ideal for promoting reactions such as Michael additions, Henry (nitroaldol) reactions, and transesterifications, which are fundamental in the synthesis of complex molecules and active pharmaceutical ingredients.[2] The catalytic activity of guanidines is highly dependent on their substitution pattern, which influences their basicity, steric hindrance, and solubility.[1] While catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are well-studied benchmarks, the performance of more novel substituted guanidines, such as those bearing alkoxy groups like propoxyguanidine, remains less explored in publicly available literature.

This guide provides a comparative analysis of the performance of commonly used guanidine catalysts, offering a framework for benchmarking and understanding the potential of novel derivatives. While direct experimental data for propoxyguanidine catalysts is scarce, we will explore the potential impact of an alkoxy substituent on catalytic performance based on established principles of catalyst design and the extensive data available for other guanidine systems.

The Catalytic Mechanism: A Dual Role of Brønsted Base and Hydrogen Bond Donor

The catalytic prowess of guanidines stems from their ability to act as bifunctional catalysts.[3] In a typical reaction, the guanidine first acts as a strong Brønsted base, deprotonating a pronucleophile (e.g., a malonate ester in a Michael addition) to generate a highly reactive nucleophile. The resulting protonated guanidinium ion is resonance-stabilized, which contributes to the high basicity of the parent guanidine. This guanidinium cation can then act as a Brønsted acid, activating the electrophile (e.g., an α,β-unsaturated carbonyl compound) and stabilizing the transition state through hydrogen bonding.[3][4] This dual activation mode is a key feature of many efficient organocatalytic systems.

Guanidine Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Guanidine Catalyst Protonation Deprotonation Catalyst->Protonation Pronucleophile Pronucleophile (e.g., Malonate) Pronucleophile->Protonation Activated_Nucleophile Activated Nucleophile + Guanidinium Ion Protonation->Activated_Nucleophile Transition_State H-Bond Stabilized Transition State Activated_Nucleophile->Transition_State Electrophile Electrophile (e.g., Chalcone) Electrophile->Transition_State Product_Formation Product Formation & Catalyst Regeneration Transition_State->Product_Formation Product_Formation->Catalyst Regeneration Product Product Product_Formation->Product

Caption: Generalized catalytic cycle for a guanidine-catalyzed reaction.

Comparative Performance of Guanidine Catalysts

To provide a baseline for evaluating new catalysts, the performance of several well-established guanidine and amidine bases in two common C-C bond-forming reactions is summarized below. The data highlights how structural modifications can influence reaction times and yields.

Table 1: Michael Addition of Dimethyl Malonate to Chalcone [2]

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TBD10295
MTBD10492
DBU10688

Table 2: Henry (Nitroaldol) Reaction of Benzaldehyde and Nitromethane [2]

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TBD100.594
MTBD10191
DBU102485

Note: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a structurally related amidine base often used for comparison.

As the data indicates, the bicyclic guanidine TBD generally exhibits higher activity, leading to shorter reaction times and higher yields compared to its methylated derivative MTBD and the amidine DBU.[5] This difference in activity is not solely dependent on basicity, suggesting that the catalyst's structure and ability to form a well-organized, hydrogen-bonded transition state are crucial.[5]

The Potential Role of a Propoxy Substituent

While specific data on propoxyguanidine is lacking, we can infer its potential catalytic behavior by considering the electronic and steric effects of the propoxy group.

  • Electronic Effects: An alkoxy group, like propoxy, is generally considered to be electron-donating through resonance and electron-withdrawing through induction.[6] The overall electronic effect on the guanidine core would influence its basicity. A slight modulation of basicity could be beneficial for fine-tuning the catalyst's activity and selectivity for specific substrates.[7][8][9]

  • Steric Effects: The propoxy group would introduce additional steric bulk near the catalytically active nitrogen atoms. This steric hindrance could play a significant role in enantioselective reactions by influencing the facial selectivity of the nucleophilic attack on the electrophile.[10] Increased steric bulk can also impact the catalyst's stability and solubility in different reaction media.[11][12][13]

The presence of the oxygen atom in the propoxy group could also potentially participate in hydrogen bonding interactions within the transition state, further influencing the reaction's stereochemical outcome.

Experimental Protocol: Benchmarking a Novel Guanidine Catalyst in a Michael Addition

To objectively assess the performance of a new guanidine catalyst, such as a propoxyguanidine derivative, a standardized benchmarking experiment is essential. The following protocol for the Michael addition of dimethyl malonate to chalcone can be used for this purpose.

Experimental_Workflow cluster_workflow Benchmarking Workflow start Start step1 Dissolve chalcone and dimethyl malonate in toluene start->step1 step2 Add guanidine catalyst (e.g., propoxyguanidine) step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Quench and work-up step4->step5 Reaction complete step6 Purify by column chromatography step5->step6 end Characterize product and calculate yield step6->end

Caption: Experimental workflow for benchmarking a guanidine catalyst.

Materials:

  • Chalcone (1.0 mmol)

  • Dimethyl malonate (1.2 mmol)

  • Guanidine catalyst (e.g., propoxyguanidine, 0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a clean, dry round-bottom flask, add chalcone (1.0 mmol) and toluene (5 mL). Stir the mixture at room temperature until the chalcone is completely dissolved.

  • Add dimethyl malonate (1.2 mmol) to the solution.

  • Add the guanidine catalyst (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Michael adduct.

  • Determine the yield of the purified product.

This protocol can be run in parallel with known catalysts like TBD and MTBD under identical conditions to provide a direct and objective comparison of performance.

Conclusion and Future Outlook

Substituted guanidines are powerful and versatile organocatalysts with broad applications in organic synthesis. While established catalysts like TBD and MTBD serve as excellent benchmarks, there is considerable scope for the development of new guanidine derivatives with tailored properties. The introduction of substituents, such as alkoxy groups, offers a promising avenue for fine-tuning the electronic and steric characteristics of these catalysts. Although performance data for propoxyguanidine catalysts is not yet widely reported, the framework and protocols provided in this guide offer a systematic approach for their evaluation. Further research into the synthesis and catalytic application of alkoxy-substituted guanidines will undoubtedly expand the toolkit of the modern synthetic chemist and contribute to the development of more efficient and selective chemical transformations.

References

Sources

Comparative

"validation of a new analytical method for propoxyguanidine quantification"

Comprehensive Validation and Comparison Guide: Next-Generation HILIC-MS/MS vs. Traditional HPLC-UV for Propoxyguanidine Quantification As a Senior Application Scientist, I frequently encounter the limitations of legacy c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation and Comparison Guide: Next-Generation HILIC-MS/MS vs. Traditional HPLC-UV for Propoxyguanidine Quantification

As a Senior Application Scientist, I frequently encounter the limitations of legacy chromatographic methods when analyzing highly polar, basic analytes. Propoxyguanidine derivatives, historically explored as chemical intermediates and potent protease inhibitors[1][2], present a unique bioanalytical challenge. Their high polarity and basicity (pKa ~12.5) render traditional reversed-phase (RP) chromatography highly ineffective without the use of MS-incompatible ion-pairing reagents.

This guide objectively compares a newly validated Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method against the traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) approach. The methodologies detailed herein are designed as self-validating systems, ensuring strict compliance with the latest [3] and [4].

The Mechanistic Rationale: Why Legacy Methods Fail

To understand the experimental choices in our new method, we must first analyze the causality behind the failure of traditional approaches.

Propoxyguanidine contains a highly basic guanidino group that remains fully protonated at physiological and acidic pH levels. When injected onto a standard C18 reversed-phase column, the molecule exhibits minimal hydrophobic interaction, resulting in poor retention and severe peak tailing. To force retention in HPLC-UV methods, analysts traditionally add ion-pairing reagents (e.g., sodium hexanesulfonate) to the mobile phase.

However, ion-pairing reagents are fundamentally incompatible with mass spectrometry. They cause massive ion suppression in the Electrospray Ionization (ESI) source and permanently contaminate the MS optics. Therefore, to achieve the sensitivity required for modern pharmacokinetic (PK) studies, we must abandon RP-HPLC and utilize HILIC . HILIC employs a polar stationary phase (such as an amide or bare silica) and an organic-rich mobile phase. In this environment, water acts as the strong eluting solvent, allowing for excellent retention of polar compounds while maintaining perfect compatibility with ESI-MS/MS.

Rationale PG Propoxyguanidine (Basic pKa ~12.5) RP RP-HPLC (C18) Requires Ion-Pairing PG->RP Hydrophobic HILIC HILIC (Amide) Organic-Rich Phase PG->HILIC Hydrophilic RP_Res MS Suppression Poor Sensitivity RP->RP_Res HILIC_Res Direct MS Coupling High Sensitivity HILIC->HILIC_Res

Fig 2: Mechanistic rationale comparing HILIC vs. RP-HPLC for polar guanidine derivatives.

Comparative Performance Data

The following tables summarize the quantitative validation data, contrasting the operational metrics of the traditional HPLC-UV method with the newly developed HILIC-MS/MS method.

Table 1: Method Performance Comparison

Analytical ParameterTraditional HPLC-UVNext-Gen HILIC-MS/MS
Analytical Column C18 (Reversed-Phase)Amide (HILIC)
Mobile Phase Additive 10 mM Sodium Hexanesulfonate10 mM Ammonium Formate
Detection Mode UV Absorbance (210 nm)ESI-MS/MS (Positive MRM)
Lower Limit of Quantitation (LLOQ) 500 ng/mL1.0 ng/mL
Linear Dynamic Range 500 – 10,000 ng/mL1.0 – 1,000 ng/mL
Sample Volume Required 200 µL plasma50 µL plasma
Chromatographic Run Time 15.0 minutes4.5 minutes

Table 2: ICH Q2(R2) Accuracy and Precision Validation (HILIC-MS/MS) Data generated from 6 replicates per concentration level across 3 independent validation batches.

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 1.098.56.2102.17.5
Low QC 3.0101.24.199.85.3
Mid QC 400.099.42.8100.53.6
High QC 800.0100.12.199.22.9

Note: According to the [5], accuracy must be within ±15% of the nominal concentration (±20% at LLOQ), and precision must be ≤15% CV (≤20% at LLOQ). The HILIC-MS/MS method easily exceeds these regulatory thresholds.

Self-Validating Experimental Protocol (HILIC-MS/MS)

A robust bioanalytical method must be a self-validating system—meaning the protocol inherently monitors its own performance, flagging matrix effects, extraction failures, or instrument drift in real-time. We achieve this through the mandatory inclusion of a Stable-Isotope Labeled Internal Standard (SIL-IS), specifically Propoxyguanidine-d7, and continuous Quality Control (QC) bracketing.

Workflow S1 1. Matrix Aliquot (Spiked with SIL-IS) S2 2. Protein Precipitation (Acetonitrile 1:3 v/v) S1->S2 S3 3. Centrifugation (14,000 x g, 10 min) S2->S3 S4 4. HILIC Separation (Amide Column) S3->S4 S5 5. ESI-MS/MS Detection (Positive MRM Mode) S4->S5 S6 6. Self-Validating Data Analysis (Continuous QC Monitoring) S5->S6

Fig 1: Self-validating bioanalytical workflow for propoxyguanidine quantification.

Step 1: Preparation of the Self-Validating Batch
  • Prepare an 8-point calibration curve (1.0 to 1,000 ng/mL) in blank human plasma.

  • Prepare QC samples at 1.0 (LLOQ), 3.0 (LQC), 400 (MQC), and 800 (HQC) ng/mL.

  • Include a "Blank" (matrix only) and a "Zero" (matrix + SIL-IS) to verify the absence of cross-talk and endogenous interference[6].

Step 2: Sample Extraction (Protein Precipitation)

Causality Check: Protein precipitation with acetonitrile is chosen over liquid-liquid extraction because highly polar guanidines do not partition well into non-polar organic solvents.

  • Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (Propoxyguanidine-d7 at 500 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile to precipitate plasma proteins.

  • Vortex the plate at 1,200 rpm for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of mobile phase B (Acetonitrile) to match the initial HILIC gradient conditions.

Step 3: LC-MS/MS Instrumental Setup
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 2 mins, hold for 0.5 mins, return to 90% B for 1 min re-equilibration. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for propoxyguanidine and the SIL-IS.

Step 4: Data Analysis and System Acceptance Criteria
  • IS Tracking: The software must continuously monitor the SIL-IS peak area across the entire run. If the IS response in any sample deviates by >20% from the mean IS response of the calibration standards, the sample is flagged for matrix suppression or extraction failure and must be reanalyzed.

  • QC Verification: The run is only deemed valid if at least 67% of the total QC samples, and at least 50% at each concentration level, fall within ±15% of their nominal values[3].

References

  • FDA Guidance for Industry: M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency / International Council for Harmonisation. Available at:[Link]

  • Novel propoxyguanidine compounds and means of producing the same (US3639477A). Google Patents.
  • Peptidyl C-ketobenzoxazoles as Reversible Inhibitors of Serine Proteases. Googleapis Patents / J. Amer. Chem. Soc.. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative ADME Profiling of Propoxyguanidine Analogs

Introduction: The Guanidine Moiety - A Double-Edged Sword in Drug Design The guanidine group is a powerful pharmacophore, prized in medicinal chemistry for its ability to form strong, multi-point hydrogen bonds and engag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Guanidine Moiety - A Double-Edged Sword in Drug Design

The guanidine group is a powerful pharmacophore, prized in medicinal chemistry for its ability to form strong, multi-point hydrogen bonds and engage in charge-pairing interactions with biological targets like carboxylates and phosphates.[1][2] This makes it a "privileged scaffold" in designing inhibitors and other therapeutic agents.[1] However, the very properties that make it an excellent binder also present significant challenges for drug development. The guanidinium cation, which is protonated at physiological pH, typically imparts high polarity and low lipophilicity to a molecule. This often results in poor oral bioavailability, limited membrane permeability, and rapid excretion, creating a complex puzzle for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide provides a framework for the comparative in vitro ADME assessment of novel propoxyguanidine analogs. We will not only detail the essential experimental protocols but also delve into the scientific rationale behind their selection and interpretation, offering insights honed from extensive experience in preclinical drug development. The objective is to empower researchers to systematically evaluate their analogs, identify liabilities early, and make data-driven decisions to advance the most promising candidates.

Absorption: Overcoming the Permeability Barrier

Absorption assesses a compound's ability to cross physiological barriers, primarily the intestinal epithelium for orally administered drugs.[3] For charged species like propoxyguanidine analogs, passive diffusion is often limited, making it crucial to evaluate their potential for active transport or paracellular flux.

Core Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal barrier. It is the gold-standard in vitro model for predicting human intestinal absorption.[4]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow. This step is critical for a self-validating system; without it, leakiness could be misinterpreted as high permeability.

  • Bidirectional Transport:

    • Apical-to-Basolateral (A-to-B): Add the test analog to the apical (upper) chamber, representing the intestinal lumen.

    • Basolateral-to-Apical (B-to-A): In a separate set of wells, add the test analog to the basolateral (lower) chamber, representing the bloodstream.

  • Sampling: At timed intervals (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the analog in the samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

Interpreting the Data:

The key output is the Papp value and the efflux ratio (Papp B-A / Papp A-B).

  • High Papp (A-to-B): Suggests good potential for oral absorption.

  • Efflux Ratio > 2: Indicates the compound is a substrate for efflux transporters (like P-glycoprotein), which actively pump the drug back into the intestinal lumen, limiting its absorption.[5]

The choice to run a bidirectional assay is causal; a simple A-to-B measurement might show low permeability, but without the B-to-A data, you wouldn't know if this is due to inherently poor permeability or active efflux.

Workflow for Caco-2 Permeability Assay

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days (Differentiation) seed->culture integrity Measure TEER & Lucifer Yellow Flux culture->integrity add_cpd Add Propoxyguanidine Analog (Apical or Basolateral) integrity->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Sample Receiver Chamber (30, 60, 90, 120 min) incubate->sample quantify Quantify by LC-MS/MS sample->quantify calculate Calculate Papp (A>B, B>A) & Efflux Ratio quantify->calculate interpret Interpret Data: Absorption Potential & Efflux calculate->interpret

Caption: Caco-2 Bidirectional Permeability Workflow.

Comparative Data for Propoxyguanidine Analogs (Illustrative)
Analog IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
PG-010.81.72.1Low (Efflux Substrate)
PG-023.54.11.2Moderate
PG-030.20.31.5Very Low
PG-04 (Prodrug)9.12.50.3High (Active Uptake)
Atenolol (Low Perm)0.50.61.2Low
Propranolol (High Perm)25.023.00.9High

Note: This data is illustrative. Real-world results would depend on the specific structural modifications of the analogs. A prodrug strategy (PG-04) might be employed to mask the charged guanidine group, enhancing permeability.[6][7][8]

Distribution: Where Does the Drug Go?

Distribution describes how a compound spreads throughout the body. A key parameter is Plasma Protein Binding (PPB), which determines the fraction of drug free to interact with its target and be metabolized or excreted. Highly protein-bound drugs have a lower effective concentration.

Core Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The RED method is a reliable way to determine the unbound fraction of a drug in plasma.

Methodology:

  • Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane that allows small molecules (the drug) to pass but retains large proteins.

  • Loading: Add plasma (human or other species) spiked with the test analog to one chamber and buffer to the other.

  • Equilibration: Incubate the device at 37°C on a shaking platform for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane. The choice of a 4-6 hour incubation is based on empirical data showing this is sufficient for most small molecules to reach equilibrium.

  • Sampling & Analysis: After incubation, take samples from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the analog in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

Comparative Data for Propoxyguanidine Analogs (Illustrative)
Analog IDFraction Unbound (fu) in PlasmaInterpretation
PG-010.45 (45% unbound)Moderate Binding
PG-020.12 (12% unbound)High Binding
PG-030.88 (88% unbound)Low Binding
Warfarin (High PPB Control)0.01 (1% unbound)High Binding

Metabolism: Biotransformation and Stability

Metabolism describes the chemical modification of a compound by the body, primarily by enzymes in the liver. This process can inactivate a drug, produce active or toxic metabolites, and facilitate excretion. For many drugs, the Cytochrome P450 (CYP450) enzyme superfamily is the primary driver of metabolism.[9] The guanidine moiety itself can influence metabolism, sometimes leading to inhibition of CYP enzymes.[10][11]

Core Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

HLMs are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of drug-metabolizing enzymes, especially CYPs. This assay determines a compound's intrinsic clearance.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, HLMs, and the propoxyguanidine analog.

  • Initiation: Pre-warm the mixture to 37°C. Start the reaction by adding the essential cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate). A control reaction without NADPH is run in parallel to account for non-enzymatic degradation. This control is vital for data integrity.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile) to quench the reaction.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent drug concentration by LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Workflow for Metabolic Stability Assay

G cluster_main prep Prepare Reaction Mix (Buffer, HLM, Analog) prewarm Pre-warm to 37°C prep->prewarm start Start Reaction (Add NADPH) prewarm->start tp0 T=0 min Quench start->tp0 tp5 T=5 min Quench start->tp5 tp15 T=15 min Quench start->tp15 tp30 T=30 min Quench start->tp30 analyze Analyze all timepoints by LC-MS/MS tp30->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Human Liver Microsome (HLM) Stability Assay Workflow.

Comparative Data for Propoxyguanidine Analogs (Illustrative)
Analog IDHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Hepatic Clearance
PG-011592.4High
PG-02> 60< 11.5Low
PG-034233.0Intermediate
Verapamil (High Cl)8173.3High
Carbamazepine (Low Cl)> 60< 11.5Low

Excretion and Safety: Predicting Drug-Drug Interactions

A critical safety assessment is determining if an analog inhibits CYP450 enzymes. Inhibition can lead to dangerous drug-drug interactions (DDIs), where the co-administration of one drug causes the concentration of another to rise to toxic levels.

Core Experimental Protocol: CYP450 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).[9]

Methodology:

  • Incubation: Incubate HLMs with an isoform-specific probe substrate (a compound metabolized by only one CYP enzyme) in the presence of varying concentrations of the propoxyguanidine analog.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C.

  • Metabolite Formation: After a set time, quench the reaction and measure the amount of the specific metabolite formed using LC-MS/MS.

  • Calculation: Compare the rate of metabolite formation in the presence of the analog to the control (no analog). Plot the percent inhibition versus analog concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Comparative Data for Propoxyguanidine Analogs (Illustrative IC₅₀, µM)
Analog IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk
PG-01> 5028.5> 50> 508.9Moderate (3A4)
PG-02> 50> 50> 50> 50> 50Low
PG-0315.24.118.3> 501.5High (2C9, 3A4)

General Guideline: IC₅₀ > 10 µM is often considered low risk, while < 1 µM is a significant red flag.

Conclusion: Synthesizing the Data for Candidate Selection

This guide outlines a foundational suite of in vitro ADME assays for the comparative evaluation of propoxyguanidine analogs. No single data point tells the whole story. A successful drug candidate must possess a balanced profile. For example, an analog with high metabolic stability (PG-02) is desirable, but not if it also has very low permeability (PG-03) or high DDI risk (PG-03). Conversely, a compound with excellent permeability (PG-04) might be rapidly cleared, requiring medicinal chemistry efforts to improve its stability.

By systematically applying these self-validating protocols and understanding the causal links between chemical structure and experimental outcomes, researchers can de-risk their projects early. This comparative approach ensures that only the analogs with the most promising and well-rounded ADME properties are advanced toward more complex preclinical and clinical studies, ultimately saving time and resources in the quest for new medicines.

References

  • Mansuy, D., & Boucher, J. L. (2002). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. Drug Metabolism Reviews, 34(3), 593-606.
  • Golebiowski, A., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Molecules, 25(23), 5769. [Link]

  • Yu, X. C., Shen, S., & Strobel, H. W. (1995). Denaturation of cytochrome P450 2B1 by guanidine hydrochloride and urea: evidence for a metastable intermediate state of the active site. Biochemistry, 34(36), 11626-11632. [Link]

  • Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

  • Yu, X. C., Shen, S., & Strobel, H. W. (1995). Denaturation of Cytochrome P450 2B1 by Guanidine Hydrochloride and Urea: Evidence for a Metastable Intermediate State of the Active Site. Biochemistry, 34(36), 11626-11632. [Link]

  • Zaman, H., et al. (2025). Pharmacokinetic parameters of synthesized guanidine derivatives (7a-j). ResearchGate. [Link]

  • Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. [Link]

  • Sikora, J., et al. (2021). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 26(11), 3326. [Link]

  • Perrone, M. G., et al. (2018). Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. Journal of Medicinal Chemistry, 61(20), 9276-9289. [Link]

  • Avdeeva, E., et al. (2023). Preclinical pharmacokinetics and tissue distribution of a polyhexamethylene guanidine derivative after ocular mucosal administration. Drug Development and Registration. [Link]

  • Debnath, A., et al. (2018). Guanidine-Containing Phenyl-Pyrrole Compounds as Probes for Generating HIV Entry Inhibitors Targeted to gp120. ChemMedChem, 13(11), 1126-1136. [Link]

  • Bojnik, E., et al. (2014). Time- and NADPH-dependent inhibition of cytochrome P450 3A4 by the cyclopentapeptide cilengitide: significance of the guanidine group and accompanying spectral changes. Drug Metabolism and Disposition, 42(9), 1438-1446. [Link]

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  • Singh, M., et al. (2021). ADME properties of selected compounds. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Propoxyguanidine and Novel Guanidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The Hazard Profile of Guanidine Derivatives: An Expert Assessment The guanidine group, HNC(NH₂)₂, is the structural core of propoxyguanidine and dictates it...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Hazard Profile of Guanidine Derivatives: An Expert Assessment

The guanidine group, HNC(NH₂)₂, is the structural core of propoxyguanidine and dictates its primary chemical hazards.

  • Strong Basicity: Guanidine is one of the strongest organic bases in aqueous solution, with a pKaH of 13.6.[1] This means that propoxyguanidine is expected to be a strong base, forming highly alkaline and potentially corrosive solutions.[2][3] Such solutions can cause severe skin burns and eye damage upon contact.[4]

  • Irritation and Toxicity: Guanidine and its common salts, like guanidine hydrochloride, are known to be harmful if swallowed, irritating to the skin and eyes, and potentially harmful to the respiratory tract if inhaled as a dust.[2] There is also evidence that some guanidine compounds are harmful to aquatic life with long-lasting effects, making their release into the environment a significant concern.[4][5]

  • Reactivity: Guanidine compounds can react vigorously with acids.[6] A critical and often overlooked hazard is the reaction of guanidine waste, particularly guanidine thiocyanate or hydrochloride, with bleach or acidic solutions, which can generate highly toxic gases like hydrogen cyanide.[7][8]

Given these properties, propoxyguanidine, in the absence of contrary data, must be handled as a hazardous substance requiring meticulous disposal procedures.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Before any handling or disposal operations, the following PPE is mandatory to prevent exposure.[9]

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety goggles and a face shield.Goggles are essential to protect against splashes.[4] A face shield provides an additional layer of protection for the entire face.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Recommended for their resistance to a range of chemicals, including strong bases.[2] Always inspect gloves for damage before use and change them frequently.
Body Protection Laboratory coat or disposable gown.A lab coat or gown is necessary to protect skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH-approved respirator.Required in situations where dust may be generated or if working outside of a certified chemical fume hood.[2][4]

All handling of propoxyguanidine waste should occur in a well-ventilated area, with a certified chemical fume hood being the preferred location.[4][9]

The Disposal Decision Workflow: A Step-by-Step Protocol

The guiding principle for disposing of a novel compound like propoxyguanidine is to always treat it as hazardous chemical waste . Do not attempt to neutralize the compound unless you are a trained professional, have specific procedures for doing so, and understand all potential reaction hazards.[11] Neutralization of strong bases can be exothermic and generate heat and splashing.[12]

The following workflow provides a logical pathway for safe disposal.

DisposalWorkflow cluster_waste_type Waste Type start Start: Propoxyguanidine Waste Generated ppe 1. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste at Point of Generation (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste (e.g., pure compound, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Liquid collect_solid 3a. Collect in a designated, leak-proof, and compatible hazardous waste container. solid_waste->collect_solid collect_liquid 3b. Collect in a designated, leak-proof, and compatible hazardous waste container. liquid_waste->collect_liquid label_waste 4. Label the Container Immediately - 'Hazardous Waste' - 'Propoxyguanidine Waste' - List all components and solvents - Hazard warning: 'Corrosive Base' - Date and Researcher's Name collect_solid->label_waste collect_liquid->label_waste storage 5. Store in a Designated Satellite Accumulation Area - Away from incompatible materials (e.g., acids) - In secondary containment label_waste->storage ehs_contact 6. Coordinate with Environmental Health & Safety (EHS) - Schedule a hazardous waste pickup. - Follow all institutional procedures. storage->ehs_contact end_point End: Safe and Compliant Disposal ehs_contact->end_point

Caption: Disposal Decision Workflow for Propoxyguanidine Waste.

Detailed Procedural Steps:
  • Segregation : At the point of generation, separate propoxyguanidine waste from all other waste streams.[9]

    • Liquid Waste : Collect all aqueous and organic solutions containing propoxyguanidine in a dedicated, leak-proof hazardous waste container.[9]

    • Solid Waste : Place contaminated items (e.g., gloves, weigh boats, paper towels) and residual solid propoxyguanidine into a separate, clearly labeled hazardous waste container.[4][9]

  • Container Labeling : Proper labeling is critical for the safety of everyone who will handle the waste. The container must be clearly labeled with:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "Propoxyguanidine Waste".[4]

    • A list of all components, including solvents and their approximate concentrations.

    • Clear hazard identification (e.g., "Corrosive - Strong Base," "Toxic").

    • The date of accumulation and the name of the generating researcher/lab.[4]

  • Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.[4] This area should provide secondary containment and ensure the waste is kept away from incompatible materials, especially acids and strong oxidizing agents.[4][13]

  • Final Disposal : The final and most crucial step is to coordinate with your institution's Environmental Health and Safety (EHS) department for pickup and disposal.[4][9] Always follow your institution's specific procedures for waste manifests and transportation.[4] All waste must be handled in compliance with local, state, and federal regulations.

Emergency Procedures: Spill Management Protocol

In the event of a propoxyguanidine spill, a prompt and safe cleanup is essential.[9]

SpillResponse cluster_cleanup Cleanup spill_occurs Spill Occurs alert 1. Alert Personnel Nearby Evacuate if spill is large or in a poorly ventilated area. spill_occurs->alert ppe 2. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator if needed) alert->ppe contain 3. Contain the Spill Use inert absorbent material (e.g., sand, vermiculite) to dike the spill. ppe->contain absorb 4. Absorb the Liquid / Cover the Solid Work from the outside in. Avoid creating dust. contain->absorb collect 5. Collect Absorbed Material Carefully scoop material into a labeled hazardous waste container. absorb->collect decontaminate 6. Decontaminate the Area Wash the spill site with a mild detergent and water. Collect cleaning materials as hazardous waste. collect->decontaminate report 7. Report and Restock - Report the incident to your supervisor and EHS. - Replenish spill kit supplies. decontaminate->report end_spill End: Area is Safe report->end_spill

Caption: Emergency Spill Response Workflow.

Spill Cleanup Steps:
  • Alert and Evacuate : Immediately alert others in the vicinity.[14] For a large spill, evacuate the immediate area and notify your institution's EHS department.[15]

  • Protect Yourself : Before attempting any cleanup, put on the appropriate PPE, including respiratory protection if dealing with a powder or if ventilation is poor.[14][16]

  • Containment : Control the spread of the liquid by creating a dike around the spill's outer edges with an inert absorbent material like vermiculite, sand, or cat litter.[14][16]

  • Cleanup :

    • For liquid spills, add absorbent material, working from the outside toward the center.[17]

    • For solid spills, gently cover and sweep to avoid making the powder airborne.[4][14]

    • Carefully scoop the absorbed/solid material into a designated, leak-proof container for hazardous waste.[9][16]

  • Decontamination : Wash the spill area with soap and water.[12] Collect all cleaning materials (e.g., paper towels, contaminated absorbent pads) and place them in the hazardous waste container.[9]

  • Reporting : Report the incident to your supervisor and EHS office as required by your institution's policy.[12][17] Replenish the spill kit supplies used during the cleanup.[17]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of propoxyguanidine and other novel guanidine compounds, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006). Pacific Northwest National Laboratory. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Waste Disposal. Environmental Marketing Services. Available at: [Link]

  • Emergency Procedure Guide - Corrosive Liquids. Available at: [Link]

  • Safety Data Sheet: Guanidine thiocyanate. Carl ROTH. Available at: [Link]

  • Chemical Spills - Emergency Management. Florida State University. Available at: [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. Available at: [Link]

  • A Guide to Working with Corrosive Substances. N.C. Department of Labor. Available at: [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Available at: [Link]

  • Corrosive Chemical Spill Response. Carleton University. Available at: [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. Available at: [Link]

  • Weekly Safety Meeting – Working Safely with Corrosives. National Safety Compliance. Available at: [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Storage of corrosive chemicals: 5 warehousing essentials. Weber Logistics. Available at: [Link]

  • How do I safely inactivate biohazardous flow-through material?. QIAGEN. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. University of Florida Environmental Health and Safety. Available at: [Link]

  • Safety First: Navigating the Handling and Health Considerations of Guanidine Carbonate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • (PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. ResearchGate. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • Guanidine. American Chemical Society. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Guanidine. Wikipedia. Available at: [Link]

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  • Safety Data Sheet: Guanidine hydrochloride. Carl ROTH. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • 188-Safe handling and waste management of hazardous drugs. eviQ. Available at: [Link]

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Handling

Personal protective equipment for handling Propoxyguanidine

Propoxyguanidine is a highly reactive, bifunctional organic compound utilized extensively as an intermediate in the synthesis of pharmaceuticals, bactericidal agents, and specialty polymers. While its structural properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Propoxyguanidine is a highly reactive, bifunctional organic compound utilized extensively as an intermediate in the synthesis of pharmaceuticals, bactericidal agents, and specialty polymers. While its structural properties—a strongly basic guanidino group coupled with a lipophilic propoxy chain—make it an invaluable synthetic building block, these same features introduce significant operational hazards.

To build a culture of uncompromising laboratory safety, this guide provides drug development professionals with a comprehensive, self-validating framework for handling Propoxyguanidine.

Mechanistic Hazard Profile: Understanding the Threat

To protect yourself effectively, you must first understand the causality behind the chemical's toxicity. Propoxyguanidine presents a dual-threat hazard profile[1]:

  • Alkaline Corrosivity & Chaotropic Tissue Damage: The guanidine moiety is a strong organic base (pKa ~13). At physiological pH, it exists almost entirely as a protonated guanidinium cation. High-molarity dermal exposures lead to the rapid saponification of epidermal lipids. Furthermore, guanidinium acts as a potent chaotropic agent, disrupting the hydrogen bonding network of water and causing severe, irreversible protein denaturation in the skin and eyes[1].

  • Systemic Neurotoxicity: The addition of the propoxy group increases the molecule's lipophilicity, significantly enhancing its ability to penetrate the dermal barrier compared to unsubstituted guanidine. Once absorbed into systemic circulation, guanidine derivatives act as acetylcholine-releasing agents at the neuromuscular junction. Severe intoxication can precipitate fibrillary tremors, convulsive muscle contractions, and profound circulatory disturbances[2].

Mechanism Propoxy Propoxyguanidine Exposure Alkaline Strong Base (pKa ~13) Guanidinium Formation Propoxy->Alkaline Lipophilic Lipophilic Propoxy Chain (Enhanced Penetration) Propoxy->Lipophilic Denature Protein Denaturation (Chaotropic Effect) Alkaline->Denature High Molarity Contact Neuro Neuromuscular Junction (Increased ACh Release) Lipophilic->Neuro Systemic Absorption Tox1 Severe Skin/Eye Burns Denature->Tox1 Tox2 Systemic Tremors & Toxicity Neuro->Tox2

Fig 1. Biochemical mechanism of Propoxyguanidine toxicity and tissue damage.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal saponification and systemic absorption, a rigorous PPE protocol is required, compliant with3[3].

PPE CategoryQuantitative SpecificationMechanistic Justification & Causality
Hand Protection Nitrile or Neoprene; Thickness ≥ 0.11 mm; Breakthrough > 480 minPropoxyguanidine's lipophilic chain enhances permeation. Latex degrades rapidly under alkaline chaotropic stress; nitrile provides a resilient barrier against lipid saponification.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face ShieldThe strong base causes irreversible corneal denaturation upon contact. A face shield prevents aerosolized droplets from bypassing standard safety glasses.
Respiratory Protection NIOSH-approved P100 Particulate Respirator (Filtration ≥ 99.97%)Prevents inhalation of highly irritating crystalline dust. Systemic absorption via pulmonary capillaries triggers acetylcholine release and neuromuscular toxicity[4].
Body Protection Tyvek® Polyethylene-coated coveralls or heavy-duty lab coatPrevents accumulation of reactive dust on standard woven cotton, which can trap the base against the skin and accelerate dermal burns upon sweating.

Operational Workflows: Self-Validating Handling Protocols

Human error is the primary vector for chemical exposure. The following protocols are designed as self-validating systems, ensuring that safety parameters are physically confirmed before the hazard is engaged.

Protocol A: Fume Hood Setup and Dispensing

  • Pre-Operation Purge: Turn on the chemical fume hood and allow it to run for 5 minutes to purge residual vapors.

  • Velocity Validation (Self-Validating Step): Utilize a calibrated anemometer to measure the face velocity at the sash opening. Validation: Do not proceed unless the digital readout stabilizes at ≥ 100 feet per minute (fpm).

  • Static Elimination: Wipe the exterior of the Propoxyguanidine container and the weighing spatula with an anti-static cloth. Causality: Guanidine derivative powders are highly prone to static cling, which can cause uncontrolled aerosolization during transfer.

  • Dispensing: Slowly transfer the required mass using a closed-system powder funnel or anti-static scoop, keeping the container as deep inside the hood as ergonomically possible.

  • Post-Weighing Decontamination: Wipe down the balance pan and surrounding surfaces with a damp, slightly acidic cloth (e.g., 1% acetic acid) to neutralize microscopic dust. Validation: Swab the wiped area with a pH indicator strip; a neutral reading (pH 6–7) confirms successful decontamination.

Workflow Start Pre-Operation Risk Assessment PPE Don Mandatory PPE (Nitrile, P100, Goggles) Start->PPE Hood Fume Hood Setup (Face Velocity ≥100 fpm) PPE->Hood Handling Dispense Chemical (Minimize Aerosols) Hood->Handling Spill Spill Event? Handling->Spill Decon Neutralize (5% Citric Acid) & Absorb Spill->Decon Yes Dispose Hazardous Waste Segregation Spill->Dispose No Decon->Dispose

Fig 2. Self-validating operational workflow and spill response logic for Propoxyguanidine.

Spill Response and Disposal Plans

In the event of a spill, standard sweeping will aerosolize the toxic powder, violating4 respiratory safety limits[4]. Execute the following targeted neutralization plan:

  • Evacuation & Isolation: Immediately halt operations. If the spill exceeds 50 grams or occurs outside the fume hood, evacuate the immediate lab area and alert Environmental Health & Safety (EHS).

  • PPE Verification (Self-Validating Step): Inspect your nitrile gloves and P100 respirator. Validation: Perform a negative-pressure seal check on the respirator by covering the cartridges and inhaling. If any air leaks are detected, evacuate immediately.

  • Containment: Surround the spill perimeter with an inert, absorbent material (e.g., diatomaceous earth or dry sand) to prevent spread.

  • Targeted Neutralization: Carefully apply a weak acid solution (e.g., 5% citric acid or 5% acetic acid) over the spill. Causality: Using a weak acid prevents the violent, splattering exothermic reaction and toxic vapor release that would occur if a strong acid (like Hydrochloric Acid) were applied directly to the strong guanidine base.

  • Collection & Disposal: Scoop the neutralized, damp slurry into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking plastic shovel. Label the container explicitly as "Neutralized Guanidine Waste - Corrosive/Toxic" and store it away from strong oxidizers until EHS pickup.

References

  • Personal Protective Equipment (PPE) | Environmental Health & Safety | RIT Source: rit.edu URL:[Link]

  • Respirator Protection And Safety Training - PHASE Associates Source: phaseassociate.com URL:[Link]

  • Guanidine | wikidoc Source: wikidoc.org URL: [Link]

  • Guanidine | CH5N3 | CID 3520 - PubChem - NIH Source: nih.gov URL:[Link]

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